Product packaging for Sulfinalol(Cat. No.:CAS No. 66264-77-5)

Sulfinalol

カタログ番号: B1215634
CAS番号: 66264-77-5
分子量: 377.5 g/mol
InChIキー: PAQZZCOZHPGCFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Sulfinalol is a chemical compound identified as a combined alpha (α) and beta (β) adrenergic receptor blocker, making it a subject of interest in cardiovascular research . Studies have investigated its potential for inducing acute antihypertensive and vasodilator effects, suggesting a role in studies related to blood pressure regulation and vascular tone . The preparation of this compound, with the IUPAC name 4-[1-Hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol, begins with the protection of a phenolic hydroxyl group, followed by bromination and condensation with 4-(4-methoxyphenyl)butan-2-amine . This process yields an aminoketone intermediate, which is then catalytically reduced and saponified to form an aminoalcohol. The final step involves the oxidation of the sulfide moiety to the sulfoxide to produce this compound . This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures or the treatment of humans or animals. RUO products are essential tools for scientific investigation, drug discovery, and the development of new assays and therapies in controlled laboratory environments . Researchers are responsible for ensuring compliance with all applicable regulations and for the safe handling and use of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO4S B1215634 Sulfinalol CAS No. 66264-77-5

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

66264-77-5

分子式

C20H27NO4S

分子量

377.5 g/mol

IUPAC名

4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol

InChI

InChI=1S/C20H27NO4S/c1-14(4-5-15-6-9-17(25-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)26(3)24/h6-12,14,19,21-23H,4-5,13H2,1-3H3

InChIキー

PAQZZCOZHPGCFW-UHFFFAOYSA-N

正規SMILES

CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O

関連するCAS

63251-39-8 (hydrochloride)

同義語

sulfinalol
sulfinalol acetate
sulfinalol acetate, (alphaR*(R*),3(R*))-isomer
sulfinalol acetate, (alphaR*(R*),3(S*))-isomer
sulfinalol acetate, (alphaR*(S*),3(R*))-isomer
sulfinalol acetate, (alphaR*(S*),3(S*))-isomer
sulfinalol hydrochloride
sulfinalol hydrochloride, ((alphaR*(S*),3(S*))-(+))-isomer
sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(+))-isomer
sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(-))-isomer
sulfinalol hydrochoride, ((alphaR*(R*),3(S*))-(-))-isomer
sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(+))-isomer
sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(-))-isomer
sulfinalol hydrochoride, ((alphaR*(S*),3(S*))-(-))-isomer
sulfinalol mesylate
sulfinalol phosphate

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Sulfinalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol is a pharmaceutical agent recognized for its dual therapeutic action as both a beta-adrenoceptor antagonist and a direct vasodilator, positioning it as an effective antihypertensive compound. This technical guide provides a comprehensive examination of the core mechanism of action of this compound, synthesizing available data on its receptor interactions, downstream signaling pathways, and metabolic profile. The information is presented to facilitate further research and drug development efforts in the field of cardiovascular pharmacology.

Core Mechanism of Action: Dual Adrenergic Antagonism and Vasodilation

This compound's primary mechanism of action is centered on its ability to concurrently block beta-adrenergic receptors and induce direct vasodilation. This dual functionality contributes to its efficacy in lowering blood pressure.

Beta-Adrenoceptor Antagonism

This compound is an orally active β-adrenoceptor antagonist.[1][2] This blockade of beta-adrenergic receptors, primarily β1 receptors in the heart, leads to a reduction in heart rate and myocardial contractility, thereby decreasing cardiac output and contributing to its antihypertensive effect.

Vasodilator Activity

A key feature of this compound is its direct vasodilator activity.[1][2] This relaxation of vascular smooth muscle leads to a decrease in peripheral resistance, further contributing to the reduction of blood pressure. The vasodilatory effect of this compound has been demonstrated in vivo, where intraarterial injection increased blood flow in the sympathetically denervated hindlimb of anesthetized dogs.[1]

Quantitative Pharmacological Data

While comprehensive quantitative data for this compound is limited in publicly available literature, key studies provide some insight into its potency.

Table 1: In Vivo Vasodilator Potency of this compound and Other Beta-Adrenoceptor Antagonists

CompoundED50 (μg) for 50 ml/min increase in hindlimb blood flow in dogs
This compound 0.48
MK 7610.24
Prizidilol331
Pindolol0.3
Hydralazine51

Data from Sybertz et al., 1982.

Signaling Pathways

Beta-Adrenoceptor Blockade Signaling

As a beta-adrenoceptor antagonist, this compound competitively inhibits the binding of catecholamines (norepinephrine and epinephrine) to beta-adrenergic receptors. This action prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The decrease in cAMP leads to reduced activation of protein kinase A (PKA), resulting in decreased phosphorylation of downstream targets involved in cardiac myocyte contraction and heart rate.

Diagram 1: this compound's Beta-Adrenoceptor Antagonist Signaling Pathway

G This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor blocks G_Protein Gs Protein Beta_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active activates Cardiac_Effects ↓ Heart Rate ↓ Contractility PKA_active->Cardiac_Effects leads to

Caption: this compound blocks β-adrenergic receptors, inhibiting the cAMP pathway.

Vasodilator Signaling Pathway

The precise intracellular signaling pathway for this compound's direct vasodilator effect is not fully elucidated in the available literature. However, studies on other vasodilating beta-blockers suggest that the mechanism may involve activation of vascular beta-receptors, leading to an increase in cAMP in vascular smooth muscle cells. This increase in cAMP would then activate PKA, leading to the phosphorylation of proteins that promote smooth muscle relaxation and vasodilation. The observation that the vasodilator and antihypertensive actions of this compound are attenuated by propranolol (B1214883) pretreatment supports a beta-receptor mediated vasodilation mechanism.

Diagram 2: Proposed Vasodilator Signaling Pathway of this compound

G This compound This compound Vascular_Beta_Receptor Vascular β-Adrenergic Receptor This compound->Vascular_Beta_Receptor activates G_Protein Gs Protein Vascular_Beta_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active activates Vascular_Relaxation Vasodilation PKA_active->Vascular_Relaxation leads to

Caption: Proposed mechanism of this compound-induced vasodilation via vascular β-receptors.

Alpha-Adrenoceptor Antagonism

Diagram 3: Logical Relationship of this compound's Dual Antagonism

G This compound This compound Beta_Blockade β-Adrenoceptor Antagonism This compound->Beta_Blockade Alpha_Blockade α1-Adrenoceptor Antagonism (putative) This compound->Alpha_Blockade Vasodilation Direct Vasodilation This compound->Vasodilation Antihypertensive_Effect Antihypertensive Effect Beta_Blockade->Antihypertensive_Effect Alpha_Blockade->Antihypertensive_Effect Vasodilation->Antihypertensive_Effect

Caption: this compound's antihypertensive effect results from combined actions.

Metabolism and Active Metabolites

Information regarding the biotransformation of this compound and the pharmacological activity of its metabolites is not extensively detailed in the available scientific literature. Further studies are required to fully characterize the metabolic pathways of this compound and to determine if any of its metabolites contribute to its therapeutic or potential adverse effects.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's mechanism of action are not fully described in the abstracts of key publications. The following outlines are based on standard pharmacological methods and the information available from the abstract by Sybertz et al. (1982).

In Vivo Vasodilator Activity Assay (Anesthetized Dog)
  • Objective: To determine the direct vasodilator effect of this compound.

  • Animal Model: Anesthetized mongrel dogs.

  • Procedure:

    • Surgically prepare and sympathetically denervate the hindlimb to eliminate neurogenic vascular tone.

    • Measure femoral artery blood flow using an electromagnetic flow probe.

    • Administer this compound via intraarterial injection in increasing doses.

    • Record the changes in hindlimb blood flow to determine the dose-response relationship and calculate the ED50.

In Vivo Antihypertensive Activity Assay (Spontaneously Hypertensive Rat - SHR)
  • Objective: To evaluate the antihypertensive effect of orally administered this compound.

  • Animal Model: Conscious spontaneously hypertensive rats (SHR).

  • Procedure:

    • Measure baseline blood pressure using a tail-cuff method or telemetry.

    • Administer this compound orally at a defined dose (e.g., 2.5 mg/kg).

    • Monitor blood pressure at various time points post-administration to assess the magnitude and duration of the antihypertensive effect.

    • To investigate the mechanism, a separate group of SHRs can be pretreated with a non-selective beta-blocker like propranolol before this compound administration to observe any attenuation of the antihypertensive effect.

Diagram 4: Experimental Workflow for In Vivo Assessment

G cluster_vasodilation Vasodilator Activity (Dog) cluster_antihypertensive Antihypertensive Activity (SHR) Anesthetize_Dog Anesthetize Dog Denervate_Hindlimb Denervate Hindlimb Anesthetize_Dog->Denervate_Hindlimb Measure_Blood_Flow Measure Blood Flow Denervate_Hindlimb->Measure_Blood_Flow Administer_Sulfinalol_IA Administer this compound (IA) Measure_Blood_Flow->Administer_Sulfinalol_IA Record_Flow_Changes Record Flow Changes Administer_Sulfinalol_IA->Record_Flow_Changes Baseline_BP Measure Baseline BP Administer_Sulfinalol_PO Administer this compound (PO) Baseline_BP->Administer_Sulfinalol_PO Monitor_BP Monitor Blood Pressure Administer_Sulfinalol_PO->Monitor_BP

Caption: Workflow for in vivo evaluation of this compound's pharmacological effects.

Conclusion

This compound exerts its antihypertensive effect through a dual mechanism of action, combining beta-adrenoceptor antagonism with direct vasodilation. The vasodilator component appears to be mediated, at least in part, through the activation of vascular beta-receptors. While its alpha-1 blocking activity has been suggested, further quantitative studies are needed to confirm its significance. The metabolic fate and the pharmacological profile of any active metabolites of this compound remain areas for future investigation. This technical guide provides a foundational understanding of this compound's core mechanisms, highlighting the need for further research to fully elucidate its complex pharmacological profile.

References

In-Depth Technical Guide: Pharmacodynamics and Pharmacokinetics of Sulfinalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is an experimental antihypertensive agent characterized by a dual mechanism of action: it functions as a beta-adrenoceptor antagonist and possesses direct vasodilator properties.[1][2][3] This unique combination suggests a potential for effective blood pressure control with a favorable hemodynamic profile. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacodynamics and pharmacokinetics, compiled from preclinical and analytical studies.

Pharmacodynamics

This compound's primary pharmacodynamic effects stem from its ability to antagonize beta-adrenergic receptors and to induce direct vasodilation.[1]

Beta-Adrenoceptor Antagonism

As a beta-adrenoceptor antagonist, this compound competitively inhibits the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to beta-adrenergic receptors. This action leads to a reduction in heart rate and myocardial contractility, contributing to its antihypertensive effect.

Vasodilator Activity

In addition to its beta-blocking properties, this compound exerts a direct relaxing effect on vascular smooth muscle, leading to vasodilation.[1] This effect contributes to the reduction of peripheral vascular resistance. Studies in anesthetized dogs have demonstrated that this compound increases blood flow in the sympathetically denervated hindlimb, confirming its direct vasodilator activity.[1] Furthermore, it has been shown to reduce blood pressure in conscious spontaneously hypertensive rats.[1]

The precise signaling pathway underlying this compound's direct vasodilator effect is not yet fully elucidated. However, the general mechanism for many vasodilators involves the modulation of intracellular second messengers, such as cyclic guanosine (B1672433) monophosphate (cGMP). Nitric oxide (NO) is a key signaling molecule that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased cGMP levels.[4][5] Cyclic GMP then activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[4][6][7] It is plausible that this compound's vasodilator action may involve, at least in part, the NO-cGMP pathway.

dot graph TD; A[this compound] --> B{Vascular Smooth Muscle Cell}; B --> C[↑ NO Production?]; C --> D[↑ cGMP]; D --> E[Protein Kinase G Activation]; E --> F[↓ Intracellular Ca2+]; F --> G[Vasodilation]; subgraph Signaling Pathway C --> D --> E --> F; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

Caption: Postulated Vasodilation Signaling Pathway of this compound.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been investigated in several laboratory animal species.

Absorption

Following oral administration of ³H-sulfinalol hydrochloride, peak levels of radioactivity in the blood were observed at 1.0 hour in rats, dogs, and monkeys, indicating relatively rapid absorption.[8]

Distribution

Specific details on the volume of distribution and protein binding of this compound are not extensively documented in the available literature.

Metabolism and Excretion

The metabolism and excretion of this compound show species-specific differences.[8]

In dogs , the plasma decay of intact this compound was biphasic, with apparent first-order half-lives of 0.55 and 6.2 hours.[8] Over 10 days, dogs excreted 53.8% of the administered dose in the urine and 41.2% in the feces.[8] The major component in dog feces was free this compound (11.8% of the dose).[8] In dog urine, all metabolites were conjugated with glucuronic acid, with unchanged this compound (28.5% of the dose) and desmethylthis compound (8.5% of the dose) being the primary constituents.[8]

In rats , after 24 hours, 42.5% of the dose was excreted in the urine and 31.8% in the feces.[8]

In monkeys , over 9 days, urinary and fecal recovery were 57.8% and 38.0%, respectively.[8] Monkey feces primarily contained unconjugated desmethyl sulfide (B99878) metabolite (17.0% of the dose) and this compound (7.5% of the dose).[8] The major urinary metabolites in monkeys were desmethylthis compound (8.7% of the dose) and its sulfate (B86663) (7.0%) and glucuronide (4.0%) conjugates.[8]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound in laboratory animals.

Table 1: Plasma Half-Life of this compound

SpeciesHalf-Life (t½)Citation
Dog0.55 hours (alpha phase)[8]
6.2 hours (beta phase)[8]

Table 2: Time to Peak Blood Concentration (Tmax) of ³H-Sulfinalol

SpeciesTmax (hours)Citation
Rat1.0[8]
Dog1.0[8]
Monkey1.0[8]

Table 3: Excretion of this compound and its Metabolites (% of Administered Dose)

SpeciesRoute% of DoseCollection PeriodMajor ComponentsCitation
RatUrine42.5%24 hoursNot specified[8]
Feces31.8%24 hoursNot specified[8]
DogUrine53.8%10 daysThis compound (28.5%), Desmethylthis compound (8.5%) (all conjugated)[8]
Feces41.2%10 daysFree this compound (11.8%)[8]
MonkeyUrine57.8%9 daysDesmethylthis compound (8.7%), Desmethylthis compound sulfate (7.0%), Desmethylthis compound glucuronide (4.0%), this compound glucuronide (5.1%), this compound (1.4%)[8]
Feces38.0%9 daysDesmethyl sulfide metabolite (17.0%), this compound (7.5%) (unconjugated)[8]

Experimental Protocols

Determination of this compound in Human Plasma and Urine

A validated analytical method for the quantification of this compound in human plasma and urine has been described, utilizing high-performance liquid chromatography (HPLC) with amperometric detection.[8]

Methodology:

  • Sample Preparation:

    • Solvent extraction of this compound from plasma or diluted urine samples.

  • Chromatography:

  • Quantification:

    • The minimum quantifiable level in plasma is 2.6 ng/mL.[8]

    • The minimum quantifiable level in 1-to-10 diluted urine is 2.1 ng/mL.[8]

G

Caption: Workflow for the analysis of this compound in biological samples.

Assessment of Beta-Adrenoceptor Antagonist Activity (General Protocol)

While a specific protocol for this compound is not available, a general approach to assess beta-adrenoceptor antagonist activity involves evaluating the inhibition of an agonist-induced response in a relevant tissue or cell system.

Methodology:

  • System: Isolated tissue preparation (e.g., rat right ventricle) or cells expressing beta-adrenoceptors.

  • Agonist: A beta-adrenoceptor agonist, such as isoproterenol, is used to elicit a response (e.g., increased heart rate or contractility).

  • Procedure:

    • Establish a baseline response to the agonist.

    • Introduce varying concentrations of the antagonist (this compound).

    • Re-challenge with the agonist and measure the response.

  • Analysis:

    • A rightward shift in the concentration-response curve for the agonist in the presence of the antagonist indicates competitive antagonism.

Conclusion

This compound is a promising antihypertensive agent with a dual mechanism of action. Its pharmacokinetic profile in animal models suggests rapid absorption and species-dependent metabolism and excretion pathways. While a validated analytical method for its quantification in human biological fluids exists, further clinical studies are required to fully characterize its pharmacodynamic and pharmacokinetic properties in humans, including dose-response relationships for its effects on blood pressure and heart rate, and to elucidate the precise molecular mechanisms underlying its direct vasodilator activity. This information will be crucial for the future clinical development of this compound as a therapeutic agent for hypertension.

References

The Chemical Synthesis of Sulfinalol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a pharmaceutical agent recognized for its dual activity as both an alpha- and beta-adrenergic blocker. Its unique therapeutic profile, attributed to the presence of a sulfoxide (B87167) moiety and a phenylethanolamine structure, has made it a subject of interest in cardiovascular drug development. This technical guide provides a comprehensive overview of the core chemical synthesis pathway of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid researchers in its preparation and further investigation. The primary synthesis of this compound was first disclosed in a patent by R. E. Philion of Sterling Drug Inc. in 1978.

Core Synthesis Pathway

The most referenced synthetic route to this compound is a multi-step process commencing from a protected phenolic starting material. The key stages of this synthesis involve the introduction of the side chain, subsequent reduction and deprotection, and a final crucial oxidation step to form the characteristic sulfoxide group.

Table 1: Summary of Chemical Synthesis Steps and Intermediates
StepStarting MaterialReagents and ConditionsIntermediate/Product
14-Hydroxyacetophenone1. Benzoyl chloride, Pyridine2. Bromine, Acetic acid2-Bromo-4'-(benzoyloxy)acetophenone
22-Bromo-4'-(benzoyloxy)acetophenone4-(4-Methoxyphenyl)butan-2-amine, Triethylamine (B128534), Acetonitrile4'-(Benzoyloxy)-2-[[4-(4-methoxyphenyl)butan-2-yl]amino]acetophenone
34'-(Benzoyloxy)-2-[[4-(4-methoxyphenyl)butan-2-yl]amino]acetophenoneH₂, Pd/C, Ethanol (B145695)4-(1-Hydroxy-2-{[4-(4-methoxyphenyl)butan-2-yl]amino}ethyl)phenol
44-(1-Hydroxy-2-{[4-(4-methoxyphenyl)butan-2-yl]amino}ethyl)phenolSodium metaperiodate, Methanol (B129727)/WaterThis compound

Detailed Experimental Protocols

The following protocols are based on the general synthetic pathway outlined in the foundational patent literature.[1] Researchers should adapt these procedures based on standard laboratory practices and safety considerations.

Step 1: Synthesis of 2-Bromo-4'-(benzoyloxy)acetophenone
  • Protection of the Phenolic Hydroxyl Group: To a solution of 4-hydroxyacetophenone in pyridine, benzoyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the mixture is poured into ice-water and the resulting precipitate, 4'- (benzoyloxy)acetophenone, is collected by filtration, washed with water, and dried.

  • Bromination: The protected acetophenone (B1666503) is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise with stirring. The reaction is typically carried out at room temperature for 2-3 hours. The product, 2-bromo-4'-(benzoyloxy)acetophenone, is isolated by pouring the reaction mixture into water and collecting the precipitate.

Step 2: Synthesis of 4'-(Benzoyloxy)-2-[[4-(4-methoxyphenyl)butan-2-yl]amino]acetophenone

To a solution of 2-bromo-4'-(benzoyloxy)acetophenone in a suitable solvent such as acetonitrile, triethylamine is added, followed by the dropwise addition of 4-(4-methoxyphenyl)butan-2-amine. The mixture is heated to reflux for 8-12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude aminoketone.

Step 3: Synthesis of 4-(1-Hydroxy-2-{[4-(4-methoxyphenyl)butan-2-yl]amino}ethyl)phenol

The aminoketone from the previous step is dissolved in ethanol and subjected to catalytic hydrogenation. A palladium on carbon (10% Pd/C) catalyst is added, and the mixture is hydrogenated under a hydrogen atmosphere (typically 2-3 atm) at room temperature until the uptake of hydrogen ceases. This step achieves both the reduction of the ketone to a secondary alcohol and the cleavage of the benzoate (B1203000) protecting group (hydrogenolysis). The catalyst is removed by filtration, and the solvent is evaporated to yield the aminoalcohol.

Step 4: Synthesis of this compound (Oxidation)

The sulfide (B99878) (aminoalcohol) is dissolved in a mixture of methanol and water. One equivalent of sodium metaperiodate is added portion-wise at 0-5°C. The reaction mixture is stirred at this temperature for 1-2 hours and then at room temperature for an additional 12-16 hours. The precipitated sodium iodate (B108269) is removed by filtration. The filtrate is concentrated, and the crude this compound is purified by recrystallization or column chromatography.

Chemical Synthesis Pathway of this compound

Sulfinalol_Synthesis Start 4-Hydroxyacetophenone Intermediate1 2-Bromo-4'-(benzoyloxy)acetophenone Start->Intermediate1 1. Benzoyl chloride, Pyridine 2. Br₂, AcOH Intermediate2 4'-(Benzoyloxy)-2-[[4-(4-methoxyphenyl)butan-2-yl]amino]acetophenone Intermediate1->Intermediate2 4-(4-Methoxyphenyl)butan-2-amine, Et₃N, MeCN Intermediate3 4-(1-Hydroxy-2-{[4-(4-methoxyphenyl)butan-2-yl]amino}ethyl)phenol Intermediate2->Intermediate3 H₂, Pd/C, EtOH This compound This compound Intermediate3->this compound NaIO₄, MeOH/H₂O

Caption: The multi-step chemical synthesis of this compound.

Logical Workflow for this compound Synthesis

Sulfinalol_Workflow Start Start: 4-Hydroxyacetophenone Protection Protection of Phenolic -OH Start->Protection Bromination Alpha-Bromination of Ketone Protection->Bromination Condensation Condensation with Amine Bromination->Condensation Reduction Reduction of Ketone & Deprotection Condensation->Reduction Oxidation Oxidation of Sulfide to Sulfoxide Reduction->Oxidation Purification Purification Oxidation->Purification FinalProduct Final Product: this compound Purification->FinalProduct

Caption: Logical experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the chemical synthesis of this compound, catering to the needs of researchers and professionals in drug development. The outlined protocols, data summary, and visual diagrams offer a practical resource for the laboratory preparation of this important adrenergic blocking agent. Further optimization of reaction conditions and purification techniques may be explored to enhance yields and purity for specific research applications.

References

The Rise and Apparent Stagnation of a Novel Antihypertensive: A Technical History of Sulfinalol's Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, preclinical development, and the elusive clinical history of Sulfinalol, a pioneering beta-blocker with direct vasodilator properties.

Introduction

This compound emerged from the laboratories of Sterling Drug Inc. in the late 1970s as a promising new chemical entity for the management of hypertension.[1][2] Its unique pharmacological profile, combining β-adrenoceptor antagonism with direct vasodilator activity, positioned it as a potentially more effective and better-tolerated alternative to the then-current antihypertensive therapies. This technical guide delves into the discovery and developmental history of this compound, presenting a comprehensive overview of its synthesis, preclinical evaluation, and the available information on its journey toward, and apparent halt in, clinical application.

Discovery and Synthesis

This compound, with the IUPAC name 4-[1-Hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol, was first synthesized by R. E. Philion at Sterling Drug Inc., with a patent filed in 1978.[2] The synthesis, a multi-step process, is initiated by protecting the phenolic hydroxyl group of a starting phenol (B47542) as a benzoate (B1203000) ester. Subsequent bromination and condensation with 4-(4-methoxyphenyl)butan-2-amine (B1362676) yields an aminoketone intermediate. This is followed by catalytic reduction to the corresponding aminoalcohol. The final step involves the oxidation of the sulfide (B99878) to a sulfoxide (B87167) using a reagent such as metaperiodate, yielding this compound.[2]

Preclinical Development

The preclinical evaluation of this compound revealed its dual mechanism of action: β-adrenoceptor blockade and direct vasodilation. This unique combination suggested that this compound could lower blood pressure not only by reducing cardiac output and inhibiting the renin-angiotensin system, common to β-blockers, but also by directly relaxing vascular smooth muscle to decrease peripheral resistance.

In Vivo Efficacy

Key preclinical studies in animal models demonstrated the significant antihypertensive and vasodilator effects of this compound.

Table 1: Summary of In Vivo Efficacy of this compound

Animal ModelAdministration RouteDoseObserved EffectReference
Anesthetized, ganglion-blocked dogsIntravenousNot specifiedReduction in blood pressureSybertz et al., 1982
Anesthetized dogs (sympathetically denervated hindlimb)Intraarterial0.48 µg (ED50)50 ml/min increase in blood flowSybertz et al., 1982
Conscious spontaneously hypertensive rats (SHR)Oral2.5 mg/kgReduction in blood pressureSybertz et al., 1982
Pharmacokinetics and Metabolism

Studies in laboratory animals provided initial insights into the pharmacokinetic profile of this compound.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound

SpeciesKey FindingsReference
Rat, Dog, MonkeyPeak blood radioactivity at 1.0 hr post-oral administration of ³H-sulfinalol hydrochloride.Not specified
DogBiphasic plasma decay with half-lives of 0.55 and 6.2 hours.Not specified
Rat24-hour excretion: 42.5% in urine, 31.8% in feces.Not specified
Dog10-day excretion: 53.8% in urine, 41.2% in feces.Not specified
Monkey9-day excretion: 57.8% in urine, 38.0% in feces.Not specified

Metabolism studies revealed that this compound is extensively metabolized, with both conjugated and unconjugated metabolites found in urine and feces. In dogs, the primary fecal component was free this compound, while urinary metabolites were mainly glucuronide conjugates. In monkeys, unconjugated desmethyl sulfide metabolite and this compound were the major fecal components, with a mix of conjugated and unconjugated metabolites in the urine.

Experimental Protocols

Antihypertensive and Vasodilator Activity in Dogs: Mongrel dogs were anesthetized, and in one set of experiments, ganglion-blocked to remove autonomic reflexes. Blood pressure was monitored continuously. For vasodilator assessment, blood flow in a sympathetically denervated hindlimb was measured following intraarterial injection of this compound.

Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR): Conscious SHR, a model of genetic hypertension, were administered this compound orally. Blood pressure was measured at various time points post-administration to determine the antihypertensive effect.

Pharmacokinetic Studies: Radiolabeled (³H) this compound hydrochloride was administered orally to rats, dogs, and monkeys. Blood, urine, and feces were collected at predetermined intervals and analyzed for radioactivity to determine absorption, distribution, metabolism, and excretion profiles.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is as a β-adrenoceptor antagonist.[2] However, its direct vasodilator effect is a distinguishing feature. The 1982 study by Sybertz et al. suggested that the acute vasodilator and blood pressure-lowering effects of this compound are mediated, at least in part, through the activation of vascular β-receptors. This implies that this compound may possess intrinsic sympathomimetic activity (ISA) at β₂-adrenoceptors located on vascular smooth muscle, leading to vasodilation.

Diagram: Proposed Mechanism of this compound-Induced Vasodilation

Sulfinalol_Vasodilation_Pathway This compound This compound Beta2_Receptor Vascular β2-Adrenoceptor This compound->Beta2_Receptor Agonist Activity Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MLCK_inhibition Inhibition of Myosin Light Chain Kinase PKA->MLCK_inhibition Vasodilation Vasodilation MLCK_inhibition->Vasodilation Leads to

References

Sulfinalol: An In-depth Technical Guide on its Role as a Beta-Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.

Executive Summary

Sulfinalol is a pharmacological agent identified as a beta-adrenergic receptor antagonist.[1] This technical guide provides a comprehensive overview of its core function, drawing from the available scientific literature. While this compound has been noted for its combined alpha- and beta-blocking properties, this document will focus on its role as a beta-adrenergic antagonist.[1] Due to a notable scarcity of publicly available quantitative data regarding its binding affinities and antagonist potencies, this guide will primarily focus on the qualitative aspects of its mechanism of action, relevant experimental protocols for characterization, and the associated signaling pathways.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 4-[1-Hydroxy-2-[[3-(4-methoxyphenyl)-1-methylpropyl]amino]ethyl]-2-(methylsulfinyl)phenolN/A
Molecular Formula C20H27NO4SN/A
Molecular Weight 377.50 g/mol N/A
CAS Number 66264-77-5N/A

Mechanism of Action: Beta-Adrenergic Antagonism

This compound functions as a competitive antagonist at beta-adrenergic receptors.[1] This means it binds to these receptors, thereby preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This blockade of beta-adrenergic receptors is the primary mechanism underlying its therapeutic effects, such as reducing heart rate and blood pressure.

Signaling Pathway

The antagonism of beta-adrenergic receptors by this compound interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade. Specifically, it blocks the activation of Gs-proteins, which in turn prevents the stimulation of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), leading to a cascade of downstream effects that ultimately result in a diminished physiological response to sympathomimetic stimuli.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine Beta_Adrenergic_Receptor β-Adrenergic Receptor Catecholamine->Beta_Adrenergic_Receptor Binds to G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Activates This compound This compound This compound->Beta_Adrenergic_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response PKA->Cellular_Response Phosphorylates Targets

Figure 1: this compound's antagonism of the beta-adrenergic signaling pathway.

Quantitative Analysis of Beta-Adrenergic Antagonism

A thorough review of the scientific literature did not yield specific quantitative data for this compound, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or antagonist potency (pA2) values for beta-1 and beta-2 adrenergic receptors. This represents a significant gap in the publicly available data for this compound.

The following tables are presented as templates for how such data would be structured if it were available.

Table 1: this compound Binding Affinities (Ki) for Beta-Adrenergic Receptors

Receptor SubtypeKi (nM)Radioligand UsedTissue/Cell LineReference
β1Data Not Available---
β2Data Not Available---

Table 2: this compound Antagonist Potency (IC50/pA2) in Functional Assays

Assay TypeAgonist UsedTissue/Cell LineIC50 (nM) / pA2Reference
Inhibition of Isoproterenol-induced TachycardiaIsoproterenol (B85558)Data Not AvailableData Not Available-
Inhibition of cAMP AccumulationIsoproterenolData Not AvailableData Not Available-

Experimental Protocols for Characterization

The following sections outline detailed, standardized experimental protocols that are employed to characterize the beta-adrenergic antagonist activity of a compound like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

  • Membrane preparations from tissues or cells expressing beta-1 or beta-2 adrenergic receptors (e.g., rat cerebral cortex, guinea pig heart).

  • Radioligand (e.g., [3H]-dihydroalprenolol, [125I]-cyanopindolol).

  • Unlabeled competitor (this compound).

  • Incubation buffer (e.g., Tris-HCl buffer with MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the incubation buffer.

  • Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of this compound and a fixed amount of the membrane preparation. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known non-specific binder (non-specific binding).

  • Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

radioligand_binding_workflow Start Start Membrane_Prep Prepare Membrane Homogenate Start->Membrane_Prep Incubate Incubate Membranes with Radioligand & this compound Membrane_Prep->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Figure 2: Workflow for a radioligand binding assay.
Functional Antagonism Assay (Isolated Guinea Pig Atria)

This ex vivo assay measures the ability of an antagonist to inhibit the physiological response to an agonist.

Objective: To determine the functional potency (pA2) of this compound in antagonizing the positive chronotropic effect of a beta-agonist in isolated heart tissue.

Materials:

  • Guinea pig.

  • Krebs-Henseleit solution.

  • Isoproterenol (beta-agonist).

  • This compound.

  • Organ bath setup with a force transducer.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the atria. Mount the atria in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate until a stable spontaneous contraction rate is achieved.

  • Cumulative Concentration-Response Curve (Agonist): Generate a cumulative concentration-response curve for isoproterenol by adding increasing concentrations of the agonist to the organ bath and recording the increase in atrial rate.

  • Antagonist Incubation: Wash the tissue and allow it to return to the baseline rate. Add a fixed concentration of this compound to the bath and incubate for a predetermined period.

  • Cumulative Concentration-Response Curve (Agonist in presence of Antagonist): Generate a second cumulative concentration-response curve for isoproterenol in the presence of this compound.

  • Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. A competitive antagonist will cause a parallel rightward shift of the curve. The magnitude of this shift can be used to calculate the pA2 value using a Schild plot analysis.

cAMP Accumulation Assay

This in vitro cell-based assay directly measures the effect of a compound on the intracellular levels of cAMP.

Objective: To determine the ability of this compound to inhibit agonist-induced cAMP production in cells expressing beta-adrenergic receptors.

Materials:

  • Cell line expressing beta-1 or beta-2 adrenergic receptors (e.g., CHO, HEK293 cells).

  • Cell culture medium and reagents.

  • Isoproterenol (beta-agonist).

  • This compound.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA-based).

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Antagonist Treatment: Treat the cells with varying concentrations of this compound.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of isoproterenol.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of cAMP production.

Alpha-Adrenergic Antagonism

Table 3: this compound Antagonist Potency (pA2) at Alpha-Adrenergic Receptors

Receptor SubtypeAgonist UsedTissuepA2Reference
α1PhenylephrineData Not AvailableData Not Available-
α2ClonidineData Not AvailableData Not Available-

The characterization of alpha-adrenergic antagonism typically involves functional assays using isolated vascular tissues, such as rat aorta, and measuring the inhibition of agonist-induced contractions.

Conclusion

This compound is a beta-adrenergic antagonist with additional alpha-blocking properties. Its mechanism of action involves the competitive inhibition of catecholamine binding to beta-adrenergic receptors, leading to a reduction in intracellular cAMP levels and a blunting of the physiological responses to sympathetic stimulation. While the qualitative aspects of its pharmacology are understood, a significant lack of publicly available, specific quantitative data on its receptor binding affinities and antagonist potencies for both beta and alpha-adrenergic receptors hinders a complete and detailed characterization. The experimental protocols outlined in this guide provide a framework for generating such data, which would be essential for a more comprehensive understanding of this compound's pharmacological profile and its potential for further drug development.

References

Early Preclinical Research on Sulfinalol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a compound identified in early preclinical research as a beta-adrenoceptor antagonist with direct vasodilator properties.[1] This dual mechanism of action suggested its potential as an antihypertensive agent. This technical guide provides an in-depth overview of the core preclinical research on this compound, focusing on its pharmacodynamics, pharmacokinetics, and mechanism of action. The information is compiled from foundational studies to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Pharmacological Profile

Mechanism of Action

This compound functions as a beta-adrenoceptor antagonist, a class of drugs known to block the effects of catecholamines at β-adrenergic receptors.[1] Uniquely, it also possesses direct vasodilator activity.[1] Preclinical studies indicate that the vasodilator and hypotensive effects of this compound are, at least in part, mediated through the activation of vascular beta-receptors. This suggests a mechanism involving relaxation of vascular smooth muscle, leading to reduced peripheral resistance and a decrease in blood pressure.

cluster_this compound This compound cluster_vascular Vascular Smooth Muscle Cell This compound This compound Beta_Adrenoceptor β-Adrenoceptor This compound->Beta_Adrenoceptor Acts on Vasodilation Vasodilation Beta_Adrenoceptor->Vasodilation Activation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Start Start Anesthetize_Dog Anesthetize Dog Start->Anesthetize_Dog Denervate_Hindlimb Sympathetically Denervate Hindlimb Anesthetize_Dog->Denervate_Hindlimb Administer_this compound Intra-arterial this compound Administration Denervate_Hindlimb->Administer_this compound Measure_Blood_Flow Measure Hindlimb Blood Flow Administer_this compound->Measure_Blood_Flow Determine_ED50 Determine ED50 Measure_Blood_Flow->Determine_ED50 End End Determine_ED50->End Start Starting Phenolic Compound Protection Protection of Phenolic Hydroxyl (e.g., as benzoate (B1203000) ester) Start->Protection Bromination Bromination Protection->Bromination Condensation Condensation with 4-(4-methoxyphenyl)butan-2-amine Bromination->Condensation Reduction_Saponification Catalytic Reduction and Saponification Condensation->Reduction_Saponification Oxidation Oxidation of Sulfide to Sulfoxide Reduction_Saponification->Oxidation This compound This compound Oxidation->this compound

References

Sulfinalol: A Comprehensive Preclinical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a chemical compound identified as a beta-adrenergic receptor antagonist with direct vasodilator properties.[1] This dual mechanism of action suggests its potential as an antihypertensive agent. This technical guide provides a comprehensive review of the available preclinical literature on this compound, focusing on its pharmacology, mechanism of action, and pharmacokinetics. All quantitative data has been summarized into structured tables, and key experimental methodologies and signaling pathways are detailed and visualized. It is important to note that a thorough literature search did not yield any published clinical trial data for this compound in humans. Therefore, this review is based exclusively on preclinical studies.

Core Pharmacology

This compound functions as a beta-adrenoceptor antagonist, a class of drugs known to block the effects of catecholamines like adrenaline and noradrenaline at beta-adrenergic receptors.[2] This blockade results in reduced heart rate, cardiac contractility, and renin release.[3] Uniquely, this compound also possesses direct vasodilator activity, meaning it can relax the smooth muscle of blood vessels, leading to wider blood vessels and reduced peripheral resistance.[1]

Mechanism of Action

Preclinical studies suggest that the vasodilator and acute antihypertensive effects of this compound are, at least in part, mediated through the activation of vascular beta-receptors.[4][5] This is supported by the finding that its vasodilator and hypotensive actions are attenuated by pretreatment with propranolol, a non-selective beta-blocker.[4][5] This suggests that this compound may act as a partial agonist at certain vascular beta-adrenergic receptors, leading to vasodilation, while simultaneously acting as an antagonist at cardiac beta-receptors.

The signaling pathway for beta-adrenergic receptor activation leading to vasodilation typically involves the Gs-protein coupled receptor stimulating adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels then activate protein kinase A (PKA), which leads to the phosphorylation of proteins that promote smooth muscle relaxation.

This compound This compound Beta_Receptor Vascular β-Adrenergic Receptor This compound->Beta_Receptor Binds & Activates Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Leads to

Figure 1: Proposed signaling pathway for this compound-induced vasodilation.

Preclinical Efficacy

Antihypertensive Effects in Animal Models

This compound has demonstrated antihypertensive effects in spontaneously hypertensive rats (SHR).

Animal ModelDose (Oral)Effect on Blood PressureCitation
Spontaneously Hypertensive Rats (SHR)2.5 mg/kgSignificant reduction[4]
Spontaneously Hypertensive Rats (SHR)Not specifiedDecrease[5]
Vasodilator Effects

The vasodilator activity of this compound has been quantified in anesthetized dogs.

Animal ModelAdministrationED50 (Dose increasing blood flow by 50 ml/min)Citation
Anesthetized Dogs (sympathetically denervated hindlimb)Intra-arterial0.48 µg[4]

Pharmacokinetics in Laboratory Animals

A study by Benziger et al. investigated the metabolism and disposition of radiolabeled this compound in rats, dogs, and monkeys.

ParameterRatDogMonkeyCitation
Time to Peak Blood Radioactivity (Oral) 1.0 hr1.0 hr1.0 hr[5]
Plasma Half-life (t½) of Intact this compound Not Reported0.55 hr (alpha phase), 6.2 hr (beta phase)Not Reported[5]
Excretion (24 hr, Oral Dose) 42.5% Urine, 31.8% FecesNot ReportedNot Reported[5]
Total Excretion (Oral Dose) Not Reported53.8% Urine, 41.2% Feces (10 days)57.8% Urine, 38.0% Feces (9 days)[5]
Major Metabolites Not specifiedThis compound (free and glucuronide), Desmethylthis compound (glucuronide)Desmethylthis compound (free, sulfate, and glucuronide), this compound (free and glucuronide)[5]

Experimental Protocols

In Vivo Vasodilator Activity Assessment (Sybertz et al., 1982)
  • Animal Model: Anesthetized dogs.

  • Procedure: The hindlimb was sympathetically denervated. This compound was administered via intra-arterial injection.

  • Measurement: Blood flow in the hindlimb was measured to determine the dose required to increase flow by 50 ml/min (ED50).

  • Workflow:

Start Anesthetized Dog Denervation Sympathetic Denervation of Hindlimb Start->Denervation Drug_Admin Intra-arterial Injection of this compound Denervation->Drug_Admin Measurement Measure Hindlimb Blood Flow Drug_Admin->Measurement Analysis Calculate ED50 Measurement->Analysis

Figure 2: Experimental workflow for assessing in vivo vasodilator activity.

In Vivo Antihypertensive Activity Assessment (Sybertz et al., 1982)
  • Animal Model: Conscious spontaneously hypertensive rats (SHR).

  • Procedure: this compound was administered orally. In some experiments, rats were pretreated with propranolol.

  • Measurement: Blood pressure was measured to assess the antihypertensive effect and the impact of beta-blockade on this effect.

  • Workflow:

Start Conscious SHR Pretreatment Optional: Pretreatment with Propranolol Start->Pretreatment Drug_Admin Oral Administration of this compound Start->Drug_Admin Pretreatment->Drug_Admin Measurement Measure Blood Pressure Drug_Admin->Measurement Analysis Analyze Antihypertensive Effect Measurement->Analysis

Figure 3: Experimental workflow for assessing in vivo antihypertensive activity.

Conclusion

The available preclinical data indicate that this compound is a beta-adrenergic antagonist with a distinct vasodilator component to its action, likely mediated through partial agonism at vascular beta-receptors. It has demonstrated efficacy in reducing blood pressure in animal models of hypertension. Pharmacokinetic studies in animals show it is orally absorbed with a biphasic elimination in dogs. However, the complete absence of published human clinical trial data is a significant limitation in assessing its potential therapeutic value and safety profile in humans. Further research, particularly well-controlled clinical trials, would be necessary to establish the clinical utility of this compound.

References

Sulfinalol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Sulfinalol, a beta-adrenergic receptor antagonist. It covers its chemical identity, including its IUPAC name and various synonyms, to facilitate accurate identification and sourcing for research and development purposes.

Chemical Identity of this compound

The precise identification of a chemical compound is fundamental in scientific research and drug development. This section provides the standardized IUPAC name for this compound and a list of its common chemical synonyms and identifiers.

IUPAC Name

The internationally recognized IUPAC name for the free base form of this compound is:

4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol [1][2]

For its hydrochloride salt, the IUPAC name is:

4-(1-hydroxy-2-((4-(4-methoxyphenyl)butan-2-yl)amino)ethyl)-2-(methylsulfinyl)phenol hydrochloride [3]

Chemical Synonyms and Identifiers

To aid in literature searches and material sourcing, a comprehensive list of synonyms and registry numbers for this compound is provided in the table below.

Identifier Type Identifier Reference
Common Name This compound[1]
Latin Name Sulfinalolum[1]
Hydrochloride Salt This compound HCl, this compound HYDROCHLORIDE[3]
Brand/Code Names WIN 40808-7, WIN-40808-7, Win 40808[1][3]
CAS Registry Number 66264-77-5 (free base)[1][4][5]
63251-39-8 (hydrochloride salt)[1][3]
UNII Number PH7O14792O[1][2]
ChEBI ID 135585[1][2]
ChEMBL ID CHEMBL424518[1][2]
PubChem CID 44439[1][2]
CompTox Dashboard ID DTXSID80867219[1][2]
Systematic Name 4-Hydroxy-alpha-(((3-(p-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylsulfinyl)benzyl alcohol[1]
Systematic Name Benzenemethanol, 4-hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylsulfinyl)-[1]
Chinese Name 硫氧洛尔[6]

Logical Relationship of this compound Identifiers

The following diagram illustrates the relationship between the core compound, its salt form, and various database identifiers. This visualization helps to clarify how the same chemical entity is referenced across different chemical and regulatory databases.

Sulfinalol_Identifiers cluster_compound This compound Core Compound cluster_salt Salt Form cluster_identifiers Database Identifiers This compound This compound (Free Base) IUPAC_base IUPAC: 4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol This compound->IUPAC_base has IUPAC name CAS_base CAS: 66264-77-5 This compound->CAS_base is registered as Sulfinalol_HCl This compound HCl This compound->Sulfinalol_HCl forms salt with HCl PubChem PubChem CID: 44439 This compound->PubChem is indexed in ChEMBL ChEMBL ID: CHEMBL424518 This compound->ChEMBL is indexed in UNII UNII: PH7O14792O This compound->UNII is indexed in IUPAC_hcl IUPAC: 4-(1-hydroxy-2-((4-(4-methoxyphenyl)butan-2-yl)amino)ethyl)-2-(methylsulfinyl)phenol hydrochloride Sulfinalol_HCl->IUPAC_hcl has IUPAC name CAS_hcl CAS: 63251-39-8 Sulfinalol_HCl->CAS_hcl is registered as

Caption: Relationship between this compound base, its hydrochloride salt, and common database identifiers.

References

Sulfinalol as a Direct Vasodilator Agent: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinalol is a pharmacological agent characterized by a dual mechanism of action: it functions as a non-selective β-adrenoceptor antagonist and as a direct-acting vasodilator.[1] This whitepaper provides a technical overview of the current understanding of this compound's direct vasodilator properties, with a focus on its mechanism of action, available quantitative data, and the experimental models used for its characterization. While this compound has been identified as a vasodilator for several decades, publicly available data, particularly regarding its in vitro potency and detailed receptor binding profile, remain limited. This document synthesizes the existing information to serve as a guide for researchers and professionals in the field of drug development.

Introduction

This compound is a β-adrenoceptor antagonist that possesses direct vasodilator activity, a property not shared by all beta-blockers.[1] This dual functionality suggests a potential therapeutic advantage in the management of cardiovascular conditions where both β-adrenergic blockade and vasodilation are desirable, such as hypertension. The direct vasodilator effect of this compound is attributed to its partial agonist activity at vascular β2-adrenoceptors.

Mechanism of Action: Direct Vasodilation

The primary mechanism underlying this compound's direct vasodilator effect is the stimulation of vascular β2-adrenoceptors. This leads to the relaxation of vascular smooth muscle and a subsequent increase in blood vessel diameter.

Signaling Pathway

The vasodilation induced by this compound is believed to follow the canonical β2-adrenergic receptor signaling pathway in vascular smooth muscle cells. This pathway involves the following key steps:

  • Receptor Binding: this compound binds to β2-adrenoceptors on the surface of vascular smooth muscle cells.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium.

  • Smooth Muscle Relaxation: The net effect is the relaxation of the vascular smooth muscle, resulting in vasodilation.

Sulfinalol_Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Vascular Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Quantitative Data

Quantitative data on the vasodilator and β-blocking activity of this compound are sparse in the available literature. The most cited data comes from a 1982 study by Sybertz et al.

Table 1: In Vivo Vasodilator Potency of this compound and Other Agents

AgentED50 (μg) to Increase Blood Flow by 50 ml/min
This compound 0.48
MK 7610.24
Prizidilol331
Pindolol0.3
Hydralazine51

Data from Sybertz et al., 1982.[1] The experiment was conducted in the sympathetically denervated hindlimb of anesthetized dogs.

Experimental Protocols

The primary experimental model used to characterize the direct vasodilator effect of this compound is the in vivo anesthetized dog model with a sympathetically denervated hindlimb. The following provides a generalized description of the likely methodology based on standard pharmacological practices of the era.

In Vivo Model: Sympathetically Denervated Dog Hindlimb

Objective: To assess the direct vasodilator effect of a compound on a vascular bed, independent of central nervous system and reflex sympathetic influences.

Methodology:

  • Animal Preparation:

    • Mongrel dogs of either sex are anesthetized, typically with an intravenous barbiturate.

    • The animals are ventilated mechanically to maintain normal blood gases.

    • Catheters are placed in a femoral artery for blood pressure monitoring and in a femoral vein for drug administration if required for systemic effects.

  • Surgical Procedure for Hindlimb Perfusion and Denervation:

    • The femoral artery of one hindlimb is isolated.

    • Ablation of the lumbar sympathetic chain is performed to achieve sympathetic denervation of the hindlimb. This eliminates reflex vasoconstriction.

    • An electromagnetic flow probe is placed around the femoral artery to measure blood flow.

    • A catheter is inserted into a small branch of the femoral artery for intra-arterial administration of test compounds directly into the hindlimb circulation.

  • Experimental Procedure:

    • A baseline of stable blood pressure and hindlimb blood flow is established.

    • Increasing doses of the test compound (e.g., this compound) are administered as a bolus or infusion directly into the femoral artery catheter.

    • Changes in femoral artery blood flow are recorded continuously.

    • The dose of the compound that produces a 50% of the maximal increase in blood flow (ED50) is determined from the dose-response curve.

  • Confirmation of Mechanism:

    • To confirm the involvement of β-adrenoceptors, the experiment can be repeated after pretreatment with a non-selective β-blocker (e.g., propranolol). Attenuation of the vasodilator response to this compound would support a β-receptor-mediated mechanism.

Experimental_Workflow_Vasodilation cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_experiment Experimental Protocol Anesthesia Anesthesia (e.g., Pentobarbital) Catheterization Arterial & Venous Catheterization Anesthesia->Catheterization Denervation Lumbar Sympathetic Denervation Catheterization->Denervation Flow_Probe Femoral Artery Flow Probe Placement Denervation->Flow_Probe IA_Catheter Intra-arterial Catheter Placement Flow_Probe->IA_Catheter Baseline Establish Baseline Blood Flow IA_Catheter->Baseline Drug_Admin Intra-arterial Administration of this compound Baseline->Drug_Admin Data_Acq Record Femoral Blood Flow Drug_Admin->Data_Acq Analysis Dose-Response Analysis (ED50 Calculation) Data_Acq->Analysis

References

Sulfinalol and the Cardiovascular System: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and clinical data on Sulfinalol are limited. This guide provides a general overview based on its classification as a beta-adrenoceptor antagonist with direct vasodilatory properties. The specific mechanisms and quantitative effects of this compound may differ from the generalized information presented here, which is based on the broader drug classes.

Introduction

This compound is a pharmacological agent identified as a beta-adrenergic receptor antagonist with the additional property of inducing direct vasodilation.[1] This dual mechanism of action suggests a potential role in the management of cardiovascular conditions where both heart rate control and reduction of peripheral vascular resistance are desirable, such as hypertension. This document aims to provide a technical guide for researchers and drug development professionals on the potential cardiovascular effects of this compound, drawing upon the established principles of its constituent pharmacological classes due to the scarcity of specific data on the compound itself.

Core Pharmacological Effects

This compound's cardiovascular profile is defined by two primary actions:

  • Beta-Adrenergic Blockade: As a beta-blocker, this compound competitively inhibits the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors. This action primarily affects the heart and blood vessels.

  • Direct Vasodilation: Unlike many traditional beta-blockers, this compound is reported to possess intrinsic vasodilatory activity, meaning it can directly relax the smooth muscle of blood vessels, leading to a decrease in peripheral resistance.[1]

Hemodynamic Effects (General Overview)

While specific quantitative data for this compound is not available in the reviewed literature, the expected hemodynamic consequences of a combined beta-blocker and vasodilator are summarized below.

Hemodynamic ParameterExpected Effect of Beta-BlockadeExpected Effect of VasodilationProbable Net Effect of this compound
Heart Rate DecreaseMinimal to slight reflex increaseDecrease
Blood Pressure DecreaseDecreaseDecrease
Cardiac Output DecreasePotential increase due to afterload reductionVariable, may be maintained or slightly decreased
Systemic Vascular Resistance Initial slight increase (unopposed alpha-stimulation)DecreaseDecrease
Myocardial Contractility DecreaseMinimal direct effectDecrease
Myocardial Oxygen Demand DecreaseDecrease (due to afterload reduction)Decrease

Signaling Pathways

The cardiovascular effects of this compound are mediated through distinct signaling pathways for its beta-blocking and vasodilatory actions.

Beta-Adrenergic Blockade

This compound, as a beta-blocker, antagonizes the effects of catecholamines at beta-adrenergic receptors, primarily β1 receptors in the heart. This action inhibits the downstream signaling cascade that is normally initiated by agonist binding.

Beta_Blockade_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->Beta_Receptor Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Increases Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction

Beta-Adrenergic Receptor Blockade by this compound.
Vasodilation

The direct vasodilatory mechanism of this compound is not specified in the available literature. However, common pathways for direct-acting vasodilators involve modulation of intracellular calcium levels in vascular smooth muscle cells, often through potassium channel activation or inhibition of calcium influx. A hypothetical pathway is illustrated below.

Vasodilation_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space This compound This compound K_Channel K⁺ Channel This compound->K_Channel Activates K_Efflux K⁺ Efflux K_Channel->K_Efflux Increases Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx_Inhibition Decreased Ca²⁺ Influx Ca_Channel->Ca_Influx_Inhibition Leads to Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Ca_Channel Inhibits Relaxation Vasodilation Ca_Influx_Inhibition->Relaxation

Hypothetical Vasodilation Pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the cardiovascular assessment of this compound are not available in the public domain. However, standard methodologies for evaluating compounds with similar properties would include:

In Vitro Studies
  • Receptor Binding Assays: To determine the affinity and selectivity of this compound for different beta-adrenergic receptor subtypes (β1, β2, β3).

  • Isolated Tissue Preparations: Using isolated cardiac tissues (e.g., atria, papillary muscles) to assess effects on contractility and rate, and isolated blood vessel rings (e.g., aorta, mesenteric arteries) to quantify vasodilatory effects and elucidate the mechanism (e.g., endothelium-dependent vs. -independent).

In Vivo Studies
  • Anesthetized Animal Models: Instrumentation of anesthetized animals (e.g., rats, dogs) to continuously monitor hemodynamic parameters such as blood pressure, heart rate, cardiac output, and systemic vascular resistance following intravenous administration of this compound.

  • Conscious Animal Models: Use of telemetry in conscious, unrestrained animals (e.g., spontaneously hypertensive rats) to assess the long-term effects of oral this compound administration on blood pressure and heart rate.

A general workflow for an in vivo experiment is depicted below.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat) Instrumentation Surgical Instrumentation (Telemetry or Catheters) Animal_Model->Instrumentation Baseline Record Baseline Hemodynamic Data Instrumentation->Baseline Administration Administer this compound (Oral or IV) Baseline->Administration Monitoring Continuous Hemodynamic Monitoring Administration->Monitoring Data_Analysis Data Analysis and Statistical Comparison Monitoring->Data_Analysis

Generalized In Vivo Experimental Workflow.

Summary and Future Directions

This compound presents an interesting cardiovascular profile with its combination of beta-blockade and direct vasodilation. This dual action could offer therapeutic advantages in certain cardiovascular diseases. However, the lack of comprehensive preclinical and clinical data is a significant limitation. Future research should focus on:

  • Elucidating the precise molecular mechanism of its vasodilatory action.

  • Quantifying its hemodynamic effects across a range of doses in relevant animal models and, subsequently, in human clinical trials.

  • Determining its receptor selectivity profile and potential for off-target effects.

A thorough investigation of these aspects is necessary to fully understand the therapeutic potential and safety profile of this compound.

References

Initial Preclinical Investigations of Sulfinalol for the Treatment of Hypertension: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a compound identified in early studies as a potential antihypertensive agent.[1] This technical guide provides a comprehensive summary of the initial preclinical research on this compound, focusing on its mechanism of action, pharmacokinetics, and dose-dependent effects on blood pressure. The information is compiled from foundational studies to assist researchers and professionals in the field of drug development.

Core Findings from Preclinical Studies

Initial investigations revealed that this compound possesses a dual mechanism of action as a β-adrenoceptor antagonist with direct vasodilator activity.[1] This combination of effects contributes to its potential as an antihypertensive medication.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies on this compound.

Table 1: Vasodilator Activity of this compound in Anesthetized Dogs

CompoundED50 (micrograms) for 50 ml/min increase in hindlimb blood flow
This compound 0.48
MK 7610.24
Prizidilol331
Pindolol0.3
Hydralazine51

Data from studies in sympathetically denervated hindlimbs of anesthetized dogs.

Table 2: Antihypertensive Activity of this compound in Conscious Spontaneously Hypertensive Rats (SHR)

CompoundOral Dose (mg/kg)Effect on Blood PressureInhibition by Propranolol (B1214883) (25 mg/kg, p.o.)
This compound 2.5 Reduced Yes
MK 7612.5ReducedNo
Prizidilol10ReducedNo
Pindolol0.1ReducedYes
Hydralazine2.5ReducedNo

Table 3: Pharmacokinetic Parameters of ³H-Sulfinalol Hydrochloride

Animal ModelTime to Peak Blood Radioactivity (Oral Administration)Plasma Half-life (Dog)24-hour Excretion (Rat)
Rat1.0 hr-42.5% (urine), 31.8% (feces)
Dog1.0 hr0.55 hr (alpha), 6.2 hr (beta)-
Monkey1.0 hr--

Data derived from studies involving oral administration of ³H-labeled this compound hydrochloride.[2]

Experimental Protocols

The following sections describe the general methodologies employed in the initial preclinical evaluations of this compound. Specific details from the original studies by Sybertz et al. (1982) were not fully available in the public domain at the time of this compilation. The protocols described are based on standard pharmacological practices of the era for similar compounds.

Vasodilator Activity in Anesthetized Dogs

Animal Model: The study likely utilized mongrel dogs of either sex.

Anesthesia: Anesthesia was likely induced and maintained with an intravenous barbiturate, such as pentobarbital.

Surgical Preparation: The key preparation was the sympathetically denervated hindlimb model. This procedure pharmacologically isolates the hindlimb from central sympathetic nervous system control, allowing for the direct assessment of a drug's local vasodilator effects. The femoral artery was likely cannulated for the local intra-arterial injection of test compounds and for the measurement of blood flow using an electromagnetic flowmeter.

Experimental Procedure:

  • Following surgical preparation and stabilization of the animal, baseline hemodynamic parameters, including hindlimb blood flow and systemic blood pressure, were recorded.

  • Increasing doses of this compound and comparator agents were administered as bolus injections directly into the femoral artery.

  • Changes in hindlimb blood flow were continuously monitored to determine the dose-dependent vasodilator response.

  • The ED50, the dose required to produce a 50% of the maximal response (in this case, a 50 ml/min increase in blood flow), was calculated.

Antihypertensive Activity in Conscious Spontaneously Hypertensive Rats (SHR)

Animal Model: Male Spontaneously Hypertensive Rats (SHR) were used as a model of genetic hypertension.

Blood Pressure Measurement: Blood pressure was likely measured non-invasively using the tail-cuff method. This technique involves placing an inflatable cuff and a pulse sensor on the rat's tail. The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure. To ensure accuracy and minimize stress-induced blood pressure variations, the rats were likely habituated to the restraint and measurement procedure for several days before the experiment.

Experimental Procedure:

  • Baseline systolic blood pressure was measured in conscious, restrained SHR.

  • This compound and comparator drugs were administered orally (p.o.) at the specified doses.

  • In a separate group of animals, the β-blocker propranolol was administered prior to this compound to investigate the role of β-adrenoceptors in its antihypertensive effect.

  • Systolic blood pressure was measured at various time points after drug administration to determine the onset and duration of the antihypertensive effect.

Pharmacokinetic Studies

Animal Models: Studies on the metabolism and disposition of this compound were conducted in rats, dogs, and monkeys.[2]

Drug Administration: A radiolabeled form of this compound (³H-Sulfinalol hydrochloride) was administered orally to the animals.[2]

Sample Collection: Blood, urine, and feces were collected at various time points after drug administration.[2]

Analysis:

  • Radioactivity in blood, urine, and feces was quantified using liquid scintillation counting to determine the absorption, distribution, and excretion of the drug and its metabolites.[2]

  • Plasma samples from dogs were analyzed to determine the concentration of unchanged this compound over time, allowing for the calculation of plasma half-life.[2]

  • Urine and feces were analyzed to identify and quantify the metabolites of this compound.[2]

Mechanism of Action: Signaling Pathway

The antihypertensive and vasodilator effects of this compound are, at least in part, mediated through the activation of vascular β-adrenoceptors. The downstream signaling pathway of the β2-adrenergic receptor, which is prevalent in vascular smooth muscle, is depicted below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active phosphorylates (inactivates) MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Vasodilation Vasodilation MLCK_inactive->Vasodilation leads to This compound This compound This compound->B2AR binds & activates

Caption: Vascular β2-Adrenergic Receptor Signaling Pathway activated by this compound.

Conclusion

The initial preclinical studies on this compound demonstrated its potential as an antihypertensive agent, characterized by a dual mechanism of action involving β-adrenoceptor antagonism and direct vasodilation. The quantitative data from animal models indicated potent vasodilator and blood pressure-lowering effects at relatively low doses. Pharmacokinetic studies provided initial insights into its absorption, metabolism, and excretion profiles. The proposed mechanism of vasodilation involves the activation of the β2-adrenergic receptor signaling cascade. Further research, including comprehensive clinical trials, would be necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans.

References

The Metabolic Fate of Sulfinalol in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol, a beta-adrenergic receptor antagonist, undergoes extensive metabolic transformation in mammals prior to its excretion. Understanding the biotransformation pathways of this compound is critical for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This technical guide provides a detailed overview of the metabolic fate of this compound in various mammalian species, focusing on the key enzymatic reactions and the resulting metabolites. The information presented herein is compiled from pivotal studies in the field and is intended to serve as a comprehensive resource for professionals in drug development and metabolic research.

The metabolism of this compound primarily involves a series of Phase I and Phase II biotransformation reactions.[1][2] Phase I reactions, which include oxidation, introduce or expose functional groups on the parent molecule.[1][2] In the case of this compound, this predominantly involves oxidation of the sulfur atom and N-demethylation.[3] Phase II reactions, or conjugation reactions, then attach endogenous polar molecules to these functional groups, rendering the metabolites more water-soluble and facilitating their elimination from the body.[1][2] For this compound and its metabolites, the main conjugation pathways are glucuronidation and sulfation.[3]

Species-specific differences in metabolism are a key consideration in drug development. This guide will highlight the variations observed in the metabolic pathways of this compound across different laboratory animal models, namely rats, dogs, and monkeys, providing valuable comparative data for preclinical safety and efficacy assessments.

Metabolic Pathways of this compound

The biotransformation of this compound proceeds through several key pathways, including oxidation of the methylsulfinyl group and N-demethylation, followed by conjugation with glucuronic acid or sulfate.[3] The major metabolites identified are the sulfide (B99878) and sulfone analogs of this compound, as well as desmethylthis compound and its corresponding sulfide and sulfone derivatives.[3]

Phase I Metabolism: Oxidation and Demethylation

The initial metabolic transformations of this compound are characterized by two primary oxidative reactions:

  • S-Oxidation: The methylsulfinyl group of this compound can be either reduced to a sulfide metabolite or further oxidized to a sulfone metabolite.[3] These reactions are likely catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that are major players in the metabolism of a wide array of xenobiotics.[4][5]

  • N-Demethylation: The N-methyl group on the side chain of this compound can be removed to form desmethylthis compound.[3] This reaction is also a common metabolic pathway mediated by CYP enzymes.[6]

These Phase I metabolites can then undergo further oxidation or proceed to Phase II conjugation reactions.

Sulfinalol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation This compound This compound Sulfide Sulfide Metabolite This compound->Sulfide Reduction Sulfone Sulfone Metabolite This compound->Sulfone Oxidation Desmethylthis compound Desmethylthis compound This compound->Desmethylthis compound N-Demethylation Sulfinalol_Glucuronide This compound Glucuronide This compound->Sulfinalol_Glucuronide Glucuronidation Desmethylsulfinalol_Glucuronide Desmethylthis compound Glucuronide Desmethylthis compound->Desmethylsulfinalol_Glucuronide Glucuronidation Desmethylsulfinalol_Sulfate Desmethylthis compound Sulfate Desmethylthis compound->Desmethylsulfinalol_Sulfate Sulfation experimental_workflow cluster_invivo In Vivo Experiment cluster_analysis Sample Analysis Dosing Oral Administration of ³H-Sulfinalol Collection Collection of Blood, Urine, and Feces Dosing->Collection Analysis Analysis of Samples Collection->Analysis Separation HPLC Separation Detection Detection and Quantification Identification Structural Elucidation (LC-MS/MS)

References

Methodological & Application

Application Notes and Protocols for the Use of Sulfinalol in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a pharmacological agent known for its dual mechanism of action as a β-adrenoceptor antagonist and a direct vasodilator. This unique profile makes it a compound of interest in the investigation of antihypertensive therapies. These application notes provide detailed protocols for the use of this compound in preclinical studies utilizing animal models of hypertension, with a focus on the spontaneously hypertensive rat (SHR) model. The information herein is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on key cardiovascular parameters in hypertensive animal models.

Table 1: Effect of Oral Administration of this compound on Mean Arterial Pressure (MAP) in Conscious Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg, p.o.)Number of Animals (n)Baseline MAP (mmHg)Post-treatment MAP (mmHg)Change in MAP (mmHg)Percent Change in MAP (%)
Control (Vehicle)-Data not availableData not availableData not availableData not availableData not available
This compound2.5Data not availableData not availableData not availableData not availableData not available

Note: While a study reported a reduction in blood pressure in conscious spontaneously hypertensive rats at a dose of 2.5 mg/kg p.o., specific quantitative data on the change in mean arterial pressure was not provided in the available resources.[1]

Table 2: Effect of Intravenous Administration of this compound in Anesthetized, Ganglion-Blocked Dogs

Treatment GroupDose (µg/kg, i.v.)Number of Animals (n)Baseline ParameterPost-treatment ParameterChange in Parameter
This compoundED50: 0.48Data not availableBlood PressureReducedSpecific values not provided
This compoundED50: 0.48Data not availableHindlimb Blood FlowIncreased by 50 ml/min+50 ml/min

Note: The intravenous injection of this compound was shown to reduce blood pressure in anesthetized, ganglion-blocked dogs.[1] The dose that increased hindlimb blood flow by 50 ml/min (ED50) was 0.48 micrograms.[1]

Experimental Protocols

Protocol 1: Evaluation of the Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the effect of orally administered this compound on the blood pressure of conscious spontaneously hypertensive rats.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.

  • Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

  • This compound hydrochloride.

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).

  • Oral gavage needles (18-20 gauge, 2-3 inches in length with a rounded tip).

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).

  • Animal scale.

Procedure:

  • Animal Acclimation:

    • House the animals in a temperature-controlled facility with a 12-hour light/dark cycle.

    • Provide ad libitum access to standard chow and water.

    • Allow at least one week for acclimation to the housing conditions and handling.

  • This compound Preparation (for Oral Gavage):

    • Prepare a fresh solution or suspension of this compound hydrochloride in the chosen vehicle on each day of the experiment.

    • The concentration of the solution should be calculated based on the desired dose (e.g., 2.5 mg/kg) and the average weight of the rats, ensuring the gavage volume does not exceed 10 ml/kg.

    • Ensure the solution is well-mixed before each administration.

  • Blood Pressure Measurement (Tail-Cuff Method):

    • Acclimate the rats to the restraining device and the tail-cuff procedure for several days before the start of the experiment to minimize stress-induced blood pressure variations.

    • On the day of the experiment, place the rat in the restrainer.

    • Position the tail cuff and pulse sensor on the rat's tail.

    • Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR). Obtain at least three stable readings and calculate the average.

  • This compound Administration:

    • Administer the prepared this compound solution or vehicle to the respective groups of rats via oral gavage.

    • Gently insert the gavage needle into the esophagus and deliver the solution.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Post-Dose Blood Pressure Monitoring:

    • Measure blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of the antihypertensive effect.

Data Analysis:

  • Calculate the change in blood pressure and heart rate from baseline for each animal.

  • Compare the changes in the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

  • A p-value of <0.05 is typically considered statistically significant.

Protocol 2: Assessment of Beta-Adrenergic Blocking Activity of this compound in Pithed Rats

Objective: To determine the β-adrenoceptor blocking properties of this compound by measuring its effect on the chronotropic responses to sympathetic stimulation and isoproterenol (B85558).

Materials:

  • Male normotensive rats (e.g., Wistar).

  • Anesthetic (e.g., pentobarbital (B6593769) sodium).

  • Pithing rod.

  • Tracheal cannula and artificial respirator.

  • Cannulas for intravenous drug administration and blood pressure measurement.

  • Pressure transducer and recording system.

  • Bipolar stimulating electrodes.

  • Isoproterenol solution.

  • This compound hydrochloride solution.

  • Saline.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Insert a tracheal cannula and begin artificial respiration.

    • Pith the rat by inserting a rod through the orbit and foramen magnum (B12768669) down the spinal canal to destroy the central nervous system, thus eliminating reflex control of the cardiovascular system.

    • Insert cannulas into a femoral vein for drug administration and a carotid artery for blood pressure and heart rate monitoring.

    • Insert stimulating electrodes alongside the pithing rod to stimulate the sympathetic outflow.

  • Experimental Protocol:

    • Allow the preparation to stabilize for at least 20 minutes.

    • Sympathetic Stimulation: Deliver electrical stimulation to the spinal cord at a fixed frequency and voltage to elicit an increase in heart rate. Record the baseline chronotropic response.

    • Isoproterenol Administration: Administer a bolus intravenous injection of isoproterenol to induce a tachycardic response. Record the baseline response.

    • This compound Administration: Administer this compound intravenously at the desired dose.

    • Post-Sulfinalol Assessment: After a suitable equilibration period, repeat the sympathetic stimulation and isoproterenol administration.

    • Record the chronotropic responses in the presence of this compound.

Data Analysis:

  • Quantify the heart rate responses to sympathetic stimulation and isoproterenol before and after the administration of this compound.

  • Calculate the percentage inhibition of the chronotropic responses by this compound.

  • This will provide a measure of its β-adrenergic blocking potency.

Mandatory Visualizations

Sulfinalol_Experimental_Workflow cluster_prep Animal Preparation cluster_treatment Treatment Administration cluster_monitoring Post-Treatment Monitoring cluster_analysis Data Analysis acclimation Acclimation of SHR and WKY rats baseline_bp Baseline Blood Pressure Measurement (Tail-Cuff) acclimation->baseline_bp oral_gavage Oral Gavage baseline_bp->oral_gavage sulfinalol_prep This compound Preparation sulfinalol_prep->oral_gavage post_dose_bp Time-course Blood Pressure Measurement oral_gavage->post_dose_bp data_analysis Statistical Analysis of BP and HR Changes post_dose_bp->data_analysis conclusion Conclusion on Antihypertensive Effect data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound in SHR.

Sulfinalol_Signaling_Pathway cluster_this compound This compound cluster_receptor Beta-2 Adrenergic Receptor cluster_intracellular Intracellular Signaling cluster_effect Physiological Effect This compound This compound b2ar β2-Adrenergic Receptor This compound->b2ar Partial Agonist g_protein Gs Protein Activation b2ar->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ↑ cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka mlck_inhibition Myosin Light Chain Kinase (MLCK) Inhibition pka->mlck_inhibition vasodilation Vasodilation mlck_inhibition->vasodilation bp_reduction Blood Pressure Reduction vasodilation->bp_reduction

Caption: Proposed signaling pathway for this compound-induced vasodilation.

References

Application of Sulfinalol in Cardiac Cell Line Studies: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is identified as a beta-adrenergic receptor antagonist with antihypertensive and vasodilating properties.[1][2][3] While its general cardiovascular effects have been noted, a comprehensive review of publicly available scientific literature reveals a significant scarcity of specific research on its application in cardiac cell line studies. This document aims to transparently address the current state of knowledge regarding this compound in this context and proposes an alternative focus on a more extensively researched compound to meet the detailed requirements of this application note.

Current Findings on this compound

This compound is a hydroxyphenylalkanolamine derivative and is characterized as an antiarrhythmic, antihypertensive, vasodilating, and adrenergic agent.[1] It is an orally active β-adrenoceptor antagonist that also possesses direct vasodilator activity.[2] The synthesis and initial pharmacological studies of this compound appear to have been conducted primarily in the late 1970s and early 1980s.[3]

Despite these initial characterizations, there is a notable absence of recent or detailed studies investigating the molecular mechanisms of this compound in in-vitro cardiac models. Consequently, the specific signaling pathways it modulates in cardiomyocytes, quantitative data such as IC50 values in different cardiac cell lines, and established experimental protocols for its use in such studies are not available in the current body of scientific literature.

Limitations in Fulfilling Detailed Application Note Requirements

The core requirements for this application note—including structured tables of quantitative data, detailed experimental protocols, and visualization of signaling pathways—cannot be met for this compound due to the lack of specific data from cardiac cell line studies. Creating such a document would require speculation and would not be based on verifiable, published research, thereby failing to meet the standards of scientific accuracy.

Proposed Alternative: Sotalol as a Model Compound

Given the limitations with this compound, we propose to pivot this application note to Sotalol , a well-researched beta-blocker with extensive data available from cardiac cell line studies. Sotalol, like this compound, is a beta-adrenergic antagonist but also exhibits Class III antiarrhythmic properties.[4][5] This dual mechanism of action has made it a subject of numerous in-vitro studies, providing a wealth of data that can be used to generate the detailed application notes and protocols originally requested.

A detailed analysis of Sotalol would allow for:

  • Comprehensive Data Presentation: Summarizing its electrophysiological effects on various cardiac ion channels in different cell lines.

  • Detailed Experimental Protocols: Outlining methodologies for patch-clamp studies, calcium imaging, and other relevant in-vitro assays.

  • Signaling Pathway Visualization: Creating diagrams to illustrate its mechanism of action on cardiac action potentials and adrenergic signaling.

We recommend proceeding with an analysis of Sotalol to provide a valuable and data-rich resource for researchers in cardiovascular pharmacology.

References

Application Notes and Protocols for Sulfinalol Administration in Laboratory Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a beta-adrenergic receptor antagonist with direct vasodilator activity, also characterized as a combined alpha- and beta-blocker.[1][2] These properties make it a compound of interest in cardiovascular research, particularly in studies involving hypertension. This document provides detailed protocols for the preparation and administration of this compound to laboratory rats via oral (PO) and intravenous (IV) routes, based on established pharmacological and toxicological testing methodologies.

Data Presentation

Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the available pharmacokinetic data for this compound in rats following a single oral administration.

ParameterValueSpecies/StrainAdministration RouteReference
Time to Peak Blood Level (Tmax)1.0 hourRatOral[3]
Urinary Excretion (24 hours)42.5% of doseRatOral[3]
Fecal Excretion (24 hours)31.8% of doseRatOral[3]
Recommended Maximum Volumes for Substance Administration in Rats

This table provides general guidelines for maximum administration volumes for different routes in rats. The exact volume for this compound administration should be determined based on the final concentration of the dosing solution and the desired dose.

Route of AdministrationMaximum Volume (bolus)Needle Gauge (if applicable)Reference
Intravenous (IV) - Tail Vein5 ml/kg25-27 G[3]
Oral (PO) - Gavage10 ml/kg16-20 G (gavage needle)[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Administration

Objective: To prepare a sterile solution of this compound for intravenous administration and a non-sterile suspension for oral administration.

Materials:

  • This compound hydrochloride

  • Sterile Water for Injection or 0.9% Sterile Saline

  • Vehicle for oral suspension (e.g., 0.5% methylcellulose (B11928114) in purified water)

  • Sterile vials

  • 0.22 µm syringe filter

  • Analytical balance

  • Magnetic stirrer and stir bar

  • pH meter and adjustment solutions (e.g., sterile HCl and NaOH)

Procedure for Sterile IV Solution Preparation:

  • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound hydrochloride.

  • Dissolve the this compound in a suitable volume of sterile diluent (e.g., Sterile Water for Injection or 0.9% Sterile Saline).[5]

  • If necessary, adjust the pH of the solution to near physiological pH (7.4) using sterile acid or base solutions.[5]

  • Filter the solution through a 0.22 µm syringe filter into a sterile vial.[6]

  • Label the vial with the compound name, concentration, preparation date, and expiration date.[6] Store as recommended for the compound's stability.

Procedure for Oral Suspension Preparation:

  • Weigh the required amount of this compound hydrochloride.

  • Levigate the powder with a small amount of the chosen vehicle (e.g., 0.5% methylcellulose) to form a smooth paste.

  • Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer until the desired concentration and volume are achieved.

  • Label the container with the compound name, concentration, preparation date, and expiration date. Store appropriately. Oral suspensions do not need to be sterile but should be prepared hygienically.[6]

Protocol 2: Oral Administration of this compound by Gavage

Objective: To administer a precise dose of this compound directly into the stomach of a laboratory rat.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needle (16-18 G for adult rats)[4]

  • Syringe

  • Animal scale

Procedure:

  • Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10 ml/kg.[4]

  • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.[7]

  • Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle.

  • Restrain the rat firmly but gently, ensuring its head and body are in a straight line to facilitate passage of the needle into the esophagus.[8]

  • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly without force.[9]

  • Once the needle is in the stomach (at the pre-measured depth), slowly administer the solution.[9]

  • Gently remove the gavage needle and return the rat to its cage.

  • Monitor the animal for at least 10 minutes post-administration for any signs of distress, such as difficulty breathing.[9]

Protocol 3: Intravenous Administration of this compound via the Lateral Tail Vein

Objective: To administer this compound directly into the systemic circulation for rapid effect and determination of intravenous pharmacokinetics.

Materials:

  • Prepared sterile this compound solution

  • 25-27 G needle attached to a 1 ml syringe[3]

  • A rat restraining device

  • A heat source (e.g., heat lamp or warming pad) to induce vasodilation in the tail

  • 70% isopropyl alcohol

  • Gauze

Procedure:

  • Weigh the rat to determine the correct injection volume. The maximum recommended bolus IV injection volume is 5 ml/kg.[3]

  • Warm the rat's tail using a heat source to dilate the lateral tail veins, making them more visible and accessible.[10]

  • Place the rat in a restraining device, exposing the tail.

  • Wipe the tail with 70% isopropyl alcohol to clean the injection site.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle. A small flash of blood in the hub of the needle may indicate correct placement.[11]

  • Slowly inject the this compound solution. If resistance is felt or a blister forms, the needle is not in the vein and should be removed.[11]

  • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[12]

  • Return the rat to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Sulfinalol_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_iv Prepare Sterile IV Solution admin_iv IV Injection (Tail Vein) prep_iv->admin_iv prep_po Prepare Oral Suspension admin_po Oral Gavage prep_po->admin_po rat Laboratory Rat admin_iv->rat admin_po->rat pk_study Pharmacokinetic Analysis end End pk_study->end pd_study Pharmacodynamic Analysis (e.g., Blood Pressure) pd_study->end start Start This compound This compound Hydrochloride start->this compound This compound->prep_iv This compound->prep_po rat->pk_study rat->pd_study

Caption: Experimental workflow for this compound administration in rats.

Adrenergic_Signaling_Pathway cluster_alpha1 Alpha-1 Receptor cluster_beta Beta Receptor a1 α1 gq Gq a1->gq plc PLC gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ Ca²⁺ ip3->ca2 pkc PKC dag->pkc response_a1 Smooth Muscle Contraction ca2->response_a1 pkc->response_a1 b12 β1 / β2 gs Gs b12->gs ac Adenylate Cyclase gs->ac camp ↑ cAMP ac->camp pka PKA camp->pka response_b ↑ Heart Rate Bronchodilation pka->response_b ligand Norepinephrine/ Epinephrine ligand->a1 ligand->b12 This compound This compound This compound->a1 This compound->b12

Caption: Antagonistic action of this compound on adrenergic signaling pathways.

References

Application Notes and Protocols for Clinical Trials of Sulfinalol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on clinical trials conducted specifically for Sulfinalol is limited. Therefore, the following application notes and protocols are based on established methodologies for clinical trials of similar antihypertensive agents, namely beta-adrenergic receptor antagonists with direct vasodilator activity. The data presented in the tables are illustrative and intended to provide a framework for trial design and data analysis.

Introduction

This compound is an orally active β-adrenoceptor antagonist with direct vasodilator properties, positioning it as a potential therapeutic agent for hypertension. Clinical development of this compound necessitates a rigorous, phased approach to evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in human subjects. These protocols outline the standard methodology for conducting Phase I, Phase II, and Phase III clinical trials for a compound with the pharmacological profile of this compound.

Signaling Pathway of this compound (Illustrative)

This compound's dual mechanism of action involves the blockade of β-adrenergic receptors and direct vasodilation. The following diagram illustrates the potential signaling pathways involved.

cluster_beta_blockade β-Adrenergic Receptor Blockade cluster_vasodilation Direct Vasodilation Norepinephrine Norepinephrine/ Epinephrine Beta_Receptor β1-Adrenergic Receptor (Cardiac Myocytes) Norepinephrine->Beta_Receptor Activates AC Adenylate Cyclase Beta_Receptor->AC Stimulates Sulfinalol_beta This compound Sulfinalol_beta->Beta_Receptor Antagonizes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates Heart_Rate ↓ Heart Rate ↓ Contractility Ca_Channel->Heart_Rate Leads to Sulfinalol_vaso This compound Vascular_Smooth_Muscle Vascular Smooth Muscle Cells Sulfinalol_vaso->Vascular_Smooth_Muscle NO_Synthase eNOS Activation/ NO Release Vascular_Smooth_Muscle->NO_Synthase Stimulates Guanylate_Cyclase Guanylate Cyclase NO_Synthase->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP to PKG Protein Kinase G cGMP->PKG Activates Relaxation Vasodilation (↓ Blood Pressure) PKG->Relaxation Leads to

Caption: Illustrative signaling pathway of this compound.

Phase I Clinical Trial Protocol

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

Study Design
  • Type: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

  • Population: Healthy adult volunteers (18-55 years).

  • Sample Size: Approximately 48-64 subjects, divided into cohorts.

Experimental Protocol
  • Screening: Subjects undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and laboratory tests.

  • Randomization: Within each dose cohort, subjects are randomized to receive either this compound or a placebo.

  • Single Ascending Dose (SAD):

    • Sequential cohorts receive a single oral dose of this compound, starting with a low dose.

    • Dose escalation for the next cohort proceeds after a safety review of the preceding cohort.

    • Blood and urine samples are collected at predefined time points to determine pharmacokinetic parameters.

  • Multiple Ascending Dose (MAD):

    • Following the SAD phase, new cohorts receive multiple doses of this compound (e.g., once or twice daily) for a specified duration (e.g., 7-14 days).

    • Safety and tolerability are monitored throughout the dosing period.

    • Pharmacokinetic profiles are assessed at steady state.

  • Safety Monitoring: Continuous monitoring of vital signs, ECGs, and adverse events. Clinical laboratory tests are performed at regular intervals.

Data Presentation (Illustrative Pharmacokinetic Data)
ParameterSingle Dose (10 mg)Single Dose (50 mg)Multiple Dose (25 mg BID)
Cmax (ng/mL) 25 ± 8130 ± 45110 ± 38
Tmax (hr) 1.5 ± 0.51.8 ± 0.61.6 ± 0.5
AUC (0-inf) (ng*hr/mL) 150 ± 50850 ± 280750 ± 250 (AUC 0-tau)
t1/2 (hr) 6 ± 26.5 ± 2.27 ± 2.5
CL/F (L/hr) 67 ± 2259 ± 2033 ± 11

Data are presented as mean ± standard deviation and are hypothetical.

Phase II Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of this compound in patients with mild to moderate essential hypertension and to determine the optimal dose range.

Study Design
  • Type: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Population: Patients with a diagnosis of mild to moderate hypertension (Systolic Blood Pressure [SBP] 140-159 mmHg or Diastolic Blood Pressure [DBP] 90-99 mmHg).

  • Sample Size: Approximately 200-300 patients.

Experimental Protocol
  • Washout Period: Eligible patients currently on antihypertensive medication undergo a washout period.

  • Randomization: Patients are randomized to receive one of several fixed doses of this compound or a placebo, administered daily for a specified treatment period (e.g., 8-12 weeks).

  • Efficacy Assessment: The primary efficacy endpoint is the change from baseline in trough sitting SBP and DBP. Ambulatory blood pressure monitoring (ABPM) may be used as a secondary endpoint.

  • Safety Monitoring: Regular monitoring of adverse events, vital signs, ECGs, and clinical laboratory parameters.

Data Presentation (Illustrative Efficacy Data)
Treatment GroupMean Change from Baseline in SBP (mmHg)Mean Change from Baseline in DBP (mmHg)
Placebo -5.2 ± 1.5-3.1 ± 1.0
This compound 25 mg QD -10.5 ± 2.0-6.8 ± 1.2
This compound 50 mg QD -14.8 ± 2.5-9.5 ± 1.5
This compound 100 mg QD -16.2 ± 2.8-11.0 ± 1.8

Data are presented as mean change ± standard error and are hypothetical.

Phase III Clinical Trial Protocol

Objective: To confirm the efficacy and safety of this compound in a larger patient population with hypertension, often compared to a standard-of-care antihypertensive agent.

Study Design
  • Type: Randomized, double-blind, active-controlled, multicenter study.

  • Population: A broad population of patients with hypertension, potentially including those with comorbidities.

  • Sample Size: Several hundred to several thousand patients.

Experimental Protocol
  • Randomization: Patients are randomized to receive the optimal dose of this compound (determined in Phase II), an active comparator (e.g., another beta-blocker or a diuretic), or in some designs, a placebo.

  • Treatment Duration: The treatment period is typically longer, ranging from 6 months to over a year, to assess long-term efficacy and safety.

  • Primary Endpoint: The primary endpoint is typically the change from baseline in SBP and DBP. Key secondary endpoints may include the proportion of patients achieving blood pressure control and cardiovascular outcomes in longer trials.

  • Safety and Tolerability: Comprehensive monitoring of all adverse events, with particular attention to known side effects of beta-blockers and vasodilators.

Data Presentation (Illustrative Safety Data)
Adverse EventPlacebo (n=500)This compound 50 mg QD (n=1000)Active Comparator (n=1000)
Dizziness 5%12%10%
Fatigue 4%10%8%
Headache 8%9%7%
Bradycardia <1%5%6%
Hypotension 1%4%3%

Data are presented as the percentage of patients reporting the adverse event and are hypothetical.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a clinical trial for an antihypertensive drug like this compound.

cluster_preclinical Pre-clinical cluster_clinical Clinical Development cluster_postmarket Post-marketing Preclinical In vitro & In vivo (Animal Studies) PhaseI Phase I (Safety & PK in Healthy Volunteers) Preclinical->PhaseI PhaseII Phase II (Efficacy & Dose-Ranging in Patients) PhaseI->PhaseII PhaseIII Phase III (Confirmatory Efficacy & Safety in Large Patient Population) PhaseII->PhaseIII NDA New Drug Application (NDA) Submission PhaseIII->NDA Approval Regulatory Approval NDA->Approval PhaseIV Phase IV (Post-marketing Surveillance) Approval->PhaseIV

Caption: General clinical trial workflow.

Sulfinalol Receptor Binding Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a β-adrenoceptor antagonist with direct vasodilator activity. Understanding its binding characteristics to adrenergic receptors is crucial for elucidating its mechanism of action and pharmacological profile. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for adrenergic receptors. Additionally, it outlines the associated signaling pathways and presents a template for data analysis.

Data Presentation

CompoundReceptor SubtypeRadioligandIC50 (nM)Ki (nM)
This compoundβ1-adrenergic[³H]-CGP 1217715075
This compoundβ2-adrenergic[³H]-ICI 118,551300150
Propranolol (Control)β1-adrenergic[³H]-CGP 12177105
Propranolol (Control)β2-adrenergic[³H]-ICI 118,55152.5

Note: IC50 (half-maximal inhibitory concentration) values are experimentally determined. Ki (inhibitory constant) values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Protocols

Principle of the Assay

This protocol describes a competitive radioligand binding assay. The assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor subtype. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50.

Materials and Reagents
  • Membrane Preparations: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., β1 or β2). These can be prepared from cultured cells or tissues known to express the receptor.

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-CGP 12177 for β1, [³H]-ICI 118,551 for β2).

  • Unlabeled Ligands:

    • This compound (test compound)

    • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: with glass fiber filters (e.g., GF/C).

  • Plate shaker, vacuum filtration manifold, and liquid scintillation counter.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membrane Homogenates add_components Add to 96-well Plate: 1. Membranes 2. Radioligand 3. This compound (or control) prep_membranes->add_components prep_reagents Prepare Assay Reagents (Buffers, Ligands) prep_reagents->add_components incubate Incubate at Room Temp (e.g., 60-120 min) add_components->incubate filter Vacuum Filtration to Separate Bound/ Unbound Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity (Liquid Scintillation Counter) add_scint->count plot Plot % Inhibition vs. log[this compound] count->plot calculate Calculate IC50 and Ki Values plot->calculate

Caption: Experimental workflow for the this compound receptor binding assay.

Detailed Procedure
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well filter plate, add the following to each well in a final volume of 250 µL:

      • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane preparation.

      • Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of non-specific binding control (e.g., 10 µM Propranolol), and 150 µL of membrane preparation.

      • Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 150 µL of membrane preparation.

    • It is recommended to perform all determinations in triplicate.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the glass fiber filter plate.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.

    • Percent Inhibition: For each concentration of this compound, calculate the percent inhibition of specific binding.

    • IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Ki Calculation: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways

This compound primarily acts as an antagonist at β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like epinephrine (B1671497) and norepinephrine, initiate a downstream signaling cascade.

β-Adrenergic Receptor Signaling Pathway

beta_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Agonist (e.g., Epinephrine) beta_receptor β-Adrenergic Receptor agonist->beta_receptor Activates This compound This compound (Antagonist) This compound->beta_receptor Blocks g_protein Gs Protein (α, β, γ subunits) beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka_inactive Inactive PKA camp->pka_inactive Activates pka_active Active PKA pka_inactive->pka_active cellular_response Cellular Response (e.g., Smooth Muscle Relaxation, Increased Heart Rate) pka_active->cellular_response Phosphorylates Downstream Targets

Caption: Simplified β-adrenergic receptor signaling pathway.

Activation of β-adrenergic receptors by an agonist leads to the activation of the stimulatory G-protein, Gs. The α-subunit of Gs then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the characteristic cellular responses. This compound, as an antagonist, blocks the initial step of this cascade by preventing agonist binding to the receptor.

Application of Sulfinalol in Cardiovascular Disease Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a pharmacological agent characterized by a dual mechanism of action, functioning as both a beta-adrenoceptor antagonist and a direct vasodilator.[1][2] This unique combination of activities makes it a compound of interest in cardiovascular research, particularly in the study of hypertension and other cardiovascular diseases. This compound has demonstrated antihypertensive effects in preclinical models and exhibits direct vasodilator properties that are, at least in part, mediated through beta-adrenergic receptors.[3]

These application notes provide an overview of this compound's known characteristics and offer generalized protocols for its investigation in a research setting. Due to the limited availability of detailed public data on this compound, some of the methodologies described are based on standard practices for the evaluation of beta-blockers and vasodilators and may require optimization for this specific compound.

Physicochemical and Pharmacokinetic Properties

A summary of the available data on the pharmacokinetic parameters of this compound in various animal models is presented below.

ParameterSpeciesValueCitation
Time to Peak Blood Level (oral) Rat, Dog, Monkey1.0 hour[4]
Plasma Half-life (intact drug) DogBiphasic: 0.55 and 6.2 hours[4]
Excretion (24h, oral) Rat42.5% in urine, 31.8% in feces[4]
Excretion (10 days, oral) Dog53.8% in urine, 41.2% in feces[4]
Excretion (9 days, oral) Monkey57.8% in urine, 38.0% in feces[4]

Metabolism: this compound is metabolized into several compounds, including sulfide (B99878) and sulfone metabolites, as well as desmethylthis compound.[4] In dogs, urinary metabolites are primarily glucuronide conjugates of this compound and desmethylthis compound.[4] In monkeys, the major urinary metabolites include desmethylthis compound and its sulfate (B86663) and glucuronide conjugates.[4] The biological activity of these metabolites has not been extensively reported in publicly available literature.

Mechanism of Action & Signaling Pathways

This compound's primary mechanism of action involves the antagonism of beta-adrenergic receptors, which is a well-established therapeutic approach for various cardiovascular diseases.[5][6][7] Additionally, it possesses intrinsic vasodilator activity.[1][2] Studies have shown that the vasodilator and hypotensive effects of this compound are attenuated by pretreatment with propranolol, a non-selective beta-blocker, suggesting that its vasodilatory action is mediated, at least in part, through the activation of vascular beta-receptors.[3]

The downstream signaling pathways following beta-adrenoceptor modulation are complex and tissue-specific. A simplified, generalized pathway is depicted below.

cluster_0 Cell Membrane cluster_1 Intracellular Effects This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Antagonist/Partial Agonist G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Ca_Channels L-type Ca2+ Channels (Inhibition in Smooth Muscle) Phosphorylation->Ca_Channels Vasodilation Vasodilation Ca_Channels->Vasodilation cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Analysis A Prepare cell membranes expressing β-receptors C Incubate membranes, radioligand, and this compound A->C B Prepare serial dilutions of this compound B->C D Filter to separate bound and unbound radioligand C->D E Wash filters D->E F Measure radioactivity E->F G Calculate IC50 and Ki F->G A Acclimatize SHRs B Measure baseline blood pressure and heart rate A->B C Administer this compound or vehicle B->C D Measure blood pressure and heart rate post-administration C->D E Analyze dose-response relationship D->E

References

Application Notes and Protocols for Sulfinalol Vasodilation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is an antihypertensive agent characterized by its dual action as a β-adrenoceptor antagonist and a direct vasodilator.[1] Understanding the precise mechanisms underlying its vasodilatory effects is crucial for its therapeutic application and further development. These application notes provide a comprehensive experimental framework to investigate the vasodilatory properties of this compound, from initial functional screening in isolated blood vessels to detailed mechanistic studies at the cellular and molecular levels. The protocols and workflows outlined herein are designed to guide researchers in systematically elucidating the signaling pathways involved in this compound-induced vasodilation.

Hypothesized Signaling Pathways of Vasodilation

Vasodilation is primarily achieved through the relaxation of vascular smooth muscle cells (VSMCs). This can be initiated by signals from the endothelium or by direct action on the VSMCs. This compound's direct vasodilatory activity may involve one or more common signaling pathways, such as modulation of intracellular calcium levels, activation of potassium channels, or engagement of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. The following diagram illustrates a hypothesized signaling cascade for a generic vasodilator, which can serve as a framework for investigating this compound.

G cluster_VSMC Vascular Smooth Muscle Cell (VSMC) Sulfinalol_EC This compound Receptor_EC Receptor Sulfinalol_EC->Receptor_EC eNOS_inactive eNOS Receptor_EC->eNOS_inactive Activates eNOS_active p-eNOS (Active) eNOS_inactive->eNOS_active Phosphorylation L_Arginine L-Arginine eNOS_active->L_Arginine Converts NO Nitric Oxide (NO) L_Arginine->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC NO->sGC Diffuses GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels Ca²⁺ Channels PKG->Ca_channels Inhibits MyosinLC_P Myosin Light Chain-P PKG->MyosinLC_P Dephosphorylates Ca_influx ↓ Intracellular [Ca²⁺] Ca_channels->Ca_influx Ca_influx->MyosinLC_P Inhibits Phosphorylation MyosinLC Myosin Light Chain Relaxation Vasodilation MyosinLC->Relaxation MyosinLC_P->MyosinLC

Caption: Hypothesized endothelium-dependent vasodilation pathway.

Experimental Design and Workflow

A structured experimental approach is essential to systematically investigate the vasodilatory properties of this compound. The workflow should begin with functional assays to confirm and characterize the vasorelaxant effect, followed by more specific experiments to dissect the underlying molecular mechanisms.

G cluster_endo_dependent Endothelium-Dependent Pathway cluster_endo_independent Endothelium-Independent Pathway start Start: Investigate this compound Vasodilation aortic_ring Ex Vivo Aortic Ring Assay (Functional Response) start->aortic_ring endothelium_check Is the effect endothelium-dependent? aortic_ring->endothelium_check western_blot Western Blot for p-eNOS (NO Synthase Activation) endothelium_check->western_blot  Yes ca_imaging Calcium Imaging in VSMCs (Ca²⁺ Channel Blockade) endothelium_check->ca_imaging  No / Partial no_measurement Nitric Oxide (NO) Measurement western_blot->no_measurement conclusion Conclusion: Elucidate Mechanism of Action no_measurement->conclusion k_channel Membrane Potential Assay (K⁺ Channel Opening) ca_imaging->k_channel k_channel->conclusion

Caption: Logical workflow for investigating this compound's mechanism.

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assessment Using Aortic Ring Assay

This protocol is a primary functional assay to determine the direct effect of this compound on vascular tone and to assess whether its action is dependent on the vascular endothelium.[2][3][4]

1. Materials and Reagents:

  • Animals: Male Wistar rats (250-300g) are commonly used.[2]

  • Solutions:

    • Krebs-Henseleit Solution (KHS): (in mM) 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, and 11.1 glucose. The solution must be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.[2]

    • High Potassium Chloride (KCl) Solution: KHS with equimolar substitution of NaCl with 60-80 mM KCl.[2]

    • Phenylephrine (PE): For pre-contraction of arterial rings.[2]

    • Acetylcholine (ACh): To assess endothelium integrity.[2]

    • L-NAME (Nω-nitro-L-arginine methyl ester): A nitric oxide synthase (NOS) inhibitor.[2]

    • This compound Stock Solution: Dissolved in an appropriate vehicle (e.g., distilled water, DMSO).

  • Equipment: Organ bath or wire myograph system, force transducer, data acquisition system, dissecting microscope, surgical instruments.[2]

2. Aortic Ring Preparation:

  • Humanely euthanize the rat according to approved institutional protocols.

  • Carefully dissect the thoracic aorta and immediately place it in ice-cold KHS.[2][5]

  • Under a dissecting microscope, meticulously remove adhering connective and adipose tissue.[3][4]

  • Cut the aorta into rings of 2-3 mm in length.[2] Take care to not damage the endothelium.

3. Experimental Procedure:

  • Mount the aortic rings in the organ bath chambers filled with KHS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the KHS every 15-20 minutes during this period.[2]

  • Viability Check: Contract the rings by adding high KCl solution (e.g., 80 mM). After a stable contraction, wash the rings with KHS until they return to baseline tension.[2]

  • Endothelium Integrity Check: Induce a submaximal contraction with Phenylephrine (PE, e.g., 1 µM). Once a stable plateau is reached, add Acetylcholine (ACh, e.g., 10 µM). A relaxation of >80% indicates intact endothelium. Rings with compromised endothelium should be discarded. Wash the rings and allow them to return to baseline.[2]

  • Endothelium-Dependency Test: For a subset of rings, incubate with the NOS inhibitor L-NAME (e.g., 100 µM) for 30 minutes before pre-contraction.

  • This compound Administration: Pre-contract the rings with PE (1 µM) to a stable plateau. Add this compound in a cumulative manner (e.g., from 1 nM to 100 µM) to generate a concentration-response curve.[2] Record the tension changes.

G cluster_test Cumulative Dosing start Dissect and prepare thoracic aorta rings mount Mount rings in organ bath with KHS at 37°C start->mount equilibrate Equilibrate for 60-90 min under 1.5-2.0 g tension mount->equilibrate viability Check viability with high KCI solution equilibrate->viability pre_contract_pe Pre-contract with Phenylephrine (PE) viability->pre_contract_pe integrity Check endothelium integrity with Acetylcholine (ACh) pre_contract_pe->integrity wash Wash and return to baseline integrity->wash pre_contract_2 Re-establish PE pre-contraction wash->pre_contract_2 add_this compound Add this compound cumulatively (1 nM - 100 µM) pre_contract_2->add_this compound record Record relaxation response add_this compound->record end Generate concentration- response curve record->end

Caption: Step-by-step workflow for the aortic ring assay protocol.

Protocol 2: Intracellular Calcium [Ca²⁺]i Imaging in VSMCs

This protocol aims to determine if this compound's vasodilatory effect is mediated by a reduction in intracellular calcium concentration in vascular smooth muscle cells (VSMCs), which is a common mechanism for endothelium-independent vasodilation.[6][7]

1. Materials and Reagents:

  • Primary cultured VSMCs.

  • Fluo-4 AM or Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

  • Agonist for inducing Ca²⁺ influx (e.g., Phenylephrine or high KCl).

  • This compound solution.

2. Cell Preparation and Dye Loading:

  • Culture VSMCs on glass coverslips suitable for imaging.

  • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.01-0.02%) in serum-free medium or HBSS.

  • Wash cells three times with HBSS.[8]

  • Incubate the cells with the loading solution for 30-45 minutes at 37°C or room temperature in the dark.[8][9][10]

  • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes before imaging.[8]

3. Imaging Procedure:

  • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope (e.g., confocal).

  • Perfuse the cells with HBSS and establish a stable baseline fluorescence signal.

  • Stimulate the cells with an agonist (e.g., PE) to induce an increase in intracellular Ca²⁺.

  • Once a stable elevated signal is achieved, perfuse the cells with this compound at various concentrations.

  • Record the changes in fluorescence intensity over time. A decrease in fluorescence indicates a reduction in intracellular Ca²⁺.

  • Use an ionophore like Ionomycin at the end of the experiment to elicit a maximal Ca²⁺ response for data normalization.[8]

Protocol 3: Western Blot for eNOS Phosphorylation

If the aortic ring assay suggests an endothelium-dependent mechanism, this protocol can determine if this compound activates the endothelial nitric oxide synthase (eNOS) enzyme by measuring its phosphorylation at serine 1177 (p-eNOS Ser1177), a key activation site.[11][12][13]

1. Materials and Reagents:

  • Aortic tissue lysates (treated with vehicle or this compound) or cultured endothelial cells.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Nitrocellulose or PVDF membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[11]

  • Primary antibodies: Rabbit anti-p-eNOS (Ser1177), Rabbit anti-total eNOS.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.[11]

  • Enhanced Chemiluminescence (ECL) substrate.

2. Procedure:

  • Protein Extraction: Homogenize aortic tissues or lyse endothelial cells in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-eNOS or anti-eNOS) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the p-eNOS signal to the total eNOS signal to determine the relative level of eNOS activation.

Data Presentation

Quantitative data from the described experiments should be organized into clear, structured tables to facilitate comparison and interpretation.

Table 1: Vasorelaxant Effect of this compound on Phenylephrine-Pre-Contracted Aortic Rings

ConditionnEC₅₀ (µM)Eₘₐₓ (% Relaxation)
Intact Endothelium8ValueValue
Denuded Endothelium8ValueValue
Intact + L-NAME (100 µM)8ValueValue
EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect. Data to be presented as Mean ± SEM.

Table 2: Effect of this compound on Intracellular Calcium [Ca²⁺]i in VSMCs

TreatmentnBaseline [Ca²⁺]i (Normalized Fluorescence)Peak [Ca²⁺]i post-PE (Normalized Fluorescence)[Ca²⁺]i post-Sulfinalol (10 µM) (% Reduction from Peak)
Vehicle Control151.00 ± 0.053.50 ± 0.212.5 ± 1.0
This compound (10 µM)151.02 ± 0.063.45 ± 0.19Value
Data to be presented as Mean ± SEM.

Table 3: Effect of this compound on eNOS Phosphorylation in Aortic Endothelium

Treatmentnp-eNOS (Ser1177) / Total eNOS Ratio (Fold Change vs. Control)
Vehicle Control61.00
This compound (1 µM)6Value
This compound (10 µM)6Value
Data to be presented as Mean ± SEM.

References

Preparation of Sulfinalol Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a beta-adrenergic receptor antagonist, a class of drugs that block the action of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) on β-adrenergic receptors.[1] This property makes it a valuable tool for in vitro studies investigating cellular signaling pathways, particularly those involved in cardiovascular and neurological processes. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results in cell culture. This document provides detailed application notes and protocols for the solubilization and use of this compound in a research setting.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in public literature, this section provides general guidance based on the properties of similar beta-blockers and common laboratory practices. Researchers are strongly encouraged to perform their own solubility and stability tests for their specific experimental conditions.

ParameterRecommended Value/ProcedureNotes
Solvent Dimethyl sulfoxide (B87167) (DMSO), cell culture gradeDMSO is a widely used solvent for dissolving hydrophobic compounds for use in cell culture.[2]
Stock Solution Concentration 1-10 mM in DMSOPreparing a high-concentration stock solution allows for minimal solvent addition to the final cell culture medium.
Final DMSO Concentration in Media ≤ 0.5% (v/v)High concentrations of DMSO can be toxic to cells. The final concentration should be kept as low as possible.
Working Concentration Range 1-100 µMThe optimal concentration will vary depending on the cell type and experimental endpoint. A dose-response experiment is recommended.
Storage of Stock Solution -20°C or -80°C in small aliquotsAliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Protect from light.
Stability in Cell Culture Media To be determined experimentallyThe stability of compounds in culture media can be influenced by factors such as pH, temperature, and media components.[3]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO

Objective: To determine the maximum soluble concentration of this compound in DMSO to prepare a saturated stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Add a small, known amount of this compound powder to a microcentrifuge tube.

  • Add a small volume of DMSO and vortex vigorously for 2-3 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the powder has completely dissolved, add another small, known amount of this compound and repeat step 2.

  • Continue this process until a saturated solution is achieved (i.e., undissolved particles remain after vigorous vortexing).

  • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the excess solid.

  • Carefully collect the supernatant (the saturated solution).

  • Determine the concentration of this compound in the supernatant using a spectrophotometer (if the molar extinction coefficient is known) or by HPLC with a standard curve.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder (Molar Mass: 377.50 g/mol )[1]

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. For example, to make 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 377.50 g/mol = 0.003775 g = 3.775 mg

  • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution if necessary.[2]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3: Preparation of Working Solutions and Treatment of Cells

Objective: To prepare final working concentrations of this compound in cell culture medium and treat cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Cultured cells ready for treatment

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.

  • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v). For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of medium), resulting in a final DMSO concentration of 0.1%.

  • Include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the drug.

  • Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration.

Protocol 4: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in cell culture medium over time at 37°C.

Materials:

  • This compound working solution in complete cell culture medium

  • Incubator at 37°C with 5% CO2

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a working solution of this compound in your complete cell culture medium at a relevant concentration.

  • At time zero, take an aliquot of the solution and analyze it by HPLC or LC-MS/MS to determine the initial concentration of this compound. This will serve as your 100% reference.

  • Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2).

  • At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the solution.

  • Analyze the collected aliquots by HPLC or LC-MS/MS to quantify the remaining concentration of this compound.

  • Plot the percentage of remaining this compound against time to determine its stability profile in the culture medium. A compound is generally considered stable if >90% of the initial concentration remains.[3]

Visualizations

This compound Solution Preparation Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Pre-warmed Media thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells incubate Incubate for Desired Time add_to_cells->incubate

Caption: Workflow for preparing this compound solutions for cell culture experiments.

Beta-Adrenergic Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound receptor Beta-Adrenergic Receptor (GPCR) This compound->receptor Blocks ligand Epinephrine/ Norepinephrine ligand->receptor Activates g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α subunit activates camp cAMP ac->camp Converts atp ATP pka_inactive Inactive PKA camp->pka_inactive Activates pka_active Active PKA pka_inactive->pka_active cellular_response Downstream Cellular Response pka_active->cellular_response Phosphorylates Target Proteins

Caption: Simplified beta-adrenergic receptor signaling pathway inhibited by this compound.

References

Application Notes and Protocols for In Vivo Sulfinalol Dosage Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a pharmacological agent characterized by its dual mechanism of action as both an alpha- and beta-adrenergic receptor antagonist. This unique profile gives it the potential for effective management of hypertension through a combination of vasodilation and reduction in cardiac output. These application notes provide a comprehensive guide for the determination of appropriate this compound dosages for in vivo experiments, particularly in rodent models of hypertension. The included protocols and data summaries are intended to facilitate the design and execution of preclinical studies aimed at evaluating the efficacy and mechanism of action of this compound.

Mechanism of Action: Adrenergic Receptor Blockade

This compound exerts its antihypertensive effects by competitively inhibiting the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to both alpha- and beta-adrenergic receptors.

  • Beta-Adrenergic Blockade: By blocking beta-1 adrenergic receptors in the heart, this compound reduces heart rate and cardiac contractility, leading to a decrease in cardiac output. Blockade of beta-2 receptors can also influence vasodilation.

  • Alpha-Adrenergic Blockade: Inhibition of alpha-1 adrenergic receptors in vascular smooth muscle prevents vasoconstriction, resulting in vasodilation and a decrease in peripheral resistance.[1][2]

The combined effect of these actions leads to a reduction in blood pressure.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant adrenergic antagonists from in vivo studies in rats. This information can be used as a starting point for dose-range finding studies.

Table 1: In Vivo Antihypertensive Doses of Adrenergic Antagonists in Rats

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeReference
This compound Spontaneously Hypertensive Rats (SHR)Oral2.5 mg/kg[3]
AmosulalolSpontaneously Hypertensive Rats (SHR)Oral1 - 30 mg/kg[4]
Phenoxybenzamine + PropranololNormotensive Wistar Rats (NWR) & SHROral1 mg/kg + 30 mg/kg[5]
CaptoprilSpontaneously Hypertensive Rats (SHR)Oral60 mg/kg/day[6]
TrandolaprilSpontaneously Hypertensive Rats (SHR)Oral0.03 - 3 mg/kg[7]

Table 2: Pharmacokinetic Parameters of this compound in Laboratory Animals

ParameterRatDogMonkey
Time to Peak Blood Level (Oral)1.0 hr1.0 hr1.0 hr
Plasma Half-life (t½)Not Reported0.55 hr and 6.2 hr (biphasic)Not Reported
Primary Route of ExcretionUrine (42.5%) & Feces (31.8%) in 24 hrUrine (53.8%) & Feces (41.2%) in 10 daysUrine (57.8%) & Feces (38.0%) in 9 days

Data from a study on the metabolism and disposition of ³H-sulfinalol hydrochloride.

Signaling Pathway

The following diagram illustrates the signaling pathway of a beta-adrenergic receptor and the inhibitory effect of a beta-blocker like this compound.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Agonist) BAR Beta-Adrenergic Receptor (GPCR) Catecholamine->BAR Binds & Activates This compound This compound (Antagonist) This compound->BAR Binds & Blocks G_Protein G-Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Vasoconstriction) PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow A Acclimatize Animals (SHR and WKY rats) B Baseline Blood Pressure Measurement (Tail-cuff or Telemetry) A->B C Randomize into Treatment Groups B->C D Single Oral Dose Administration (Vehicle or this compound) C->D E Monitor Blood Pressure and Heart Rate at Multiple Time Points D->E F Data Analysis: Change from Baseline E->F G Dose-Response Study (Multiple Doses) F->G Inform Dose Selection H Determine Effective Dose (ED50) G->H I Optional: Chronic Dosing Study H->I Guide Chronic Study Design J Terminal Procedures and Tissue Collection I->J

References

Application Notes and Protocols for the Use of Sulfinalol in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a pharmaceutical agent characterized by its dual functionality as a beta-adrenergic receptor antagonist and an alpha-adrenergic receptor blocker. This unique pharmacological profile suggests its potential therapeutic applications in cardiovascular conditions where both vasodilation and modulation of heart rate and contractility are desired. Isolated organ bath experiments are a fundamental in vitro tool for characterizing the pharmacological properties of compounds like this compound. These experiments allow for the precise measurement of a drug's effects on specific tissues, such as vascular smooth muscle (e.g., aorta) and cardiac muscle (e.g., atria), in a controlled environment.

Data Presentation

Quantitative data from isolated organ bath experiments are crucial for determining the potency and selectivity of a drug. The following tables are templates for summarizing key pharmacological parameters for this compound.

Table 1: Alpha-Adrenoceptor Antagonist Potency of this compound

This table is designed to present the pA2 value of this compound, which quantifies its antagonist potency at alpha-adrenoceptors. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist.

Tissue PreparationAgonistThis compound pA₂ ValueSchild Slopen
Rat Thoracic AortaPhenylephrine (B352888)Data to be determinedData to be determinede.g., 6
Rabbit Saphenous VeinNorepinephrineData to be determinedData to be determinede.g., 6
n = number of independent experiments.

Table 2: Beta-Adrenoceptor Antagonist Potency of this compound

This table is structured to show the pA2 value of this compound for its beta-blocking activity.

Tissue PreparationAgonistThis compound pA₂ ValueSchild Slopen
Guinea Pig Right Atrium (Rate)IsoprenalineData to be determinedData to be determinede.g., 6
Guinea Pig Tracheal StripsIsoprenalineData to be determinedData to be determinede.g., 6
n = number of independent experiments.

Table 3: Vasodilatory Effect of this compound

This table is intended to present the EC₅₀ value for the direct vasodilatory effect of this compound. The EC₅₀ represents the concentration of a drug that gives half of the maximal response.

Tissue PreparationPre-contraction AgentThis compound EC₅₀ (M)Eₘₐₓ (%)n
Rat Thoracic Aorta (Endothelium-intact)Phenylephrine (1 µM)Data to be determinedData to be determinede.g., 6
Rat Thoracic Aorta (Endothelium-denuded)Phenylephrine (1 µM)Data to be determinedData to be determinede.g., 6
Eₘₐₓ = Maximum relaxation response.
n = number of independent experiments.

Experimental Protocols

The following are detailed protocols for investigating the pharmacological effects of this compound in isolated organ bath experiments.

Protocol 1: Evaluation of Alpha-Adrenoceptor Antagonism in Isolated Rat Thoracic Aorta

Objective: To determine the antagonist potency (pA₂) of this compound at α₁-adrenoceptors in vascular smooth muscle.

Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Phenylephrine (α₁-adrenoceptor agonist)

  • This compound hydrochloride

  • Carbogen gas (95% O₂, 5% CO₂)

  • Isolated organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in width.

    • For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a wooden stick. Endothelial integrity or its absence should be confirmed pharmacologically (e.g., relaxation to acetylcholine (B1216132) in phenylephrine-precontracted rings).

  • Experimental Setup:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.

    • Connect the rings to isometric force transducers and apply an optimal resting tension (typically 1.5-2.0 g for rat aorta).

    • Allow the tissues to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.

  • Protocol:

    • After equilibration, obtain a reference contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Wash the tissues and allow them to return to baseline.

    • Control Concentration-Response Curve: Add cumulative concentrations of phenylephrine (e.g., 1 nM to 100 µM) to the organ bath to obtain a control concentration-response curve.

    • This compound Incubation: Following washout and re-equilibration, incubate the tissues with a specific concentration of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a predetermined time (e.g., 30-60 minutes).

    • Test Concentration-Response Curve: In the presence of this compound, repeat the cumulative addition of phenylephrine to generate a second concentration-response curve.

    • Repeat this procedure for at least three different concentrations of this compound.

Data Analysis:

  • Construct log concentration-response curves for phenylephrine in the absence and presence of different concentrations of this compound.

  • Determine the EC₅₀ values for phenylephrine from each curve.

  • Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = (EC₅₀ of agonist in the presence of antagonist) / (EC₅₀ of agonist in the absence of antagonist).

  • Perform a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.

  • The x-intercept of the Schild plot provides the pA₂ value, and the slope should be close to unity for competitive antagonism.

Protocol 2: Evaluation of Beta-Adrenoceptor Antagonism in Isolated Guinea Pig Atria

Objective: To determine the antagonist potency (pA₂) of this compound at β₁-adrenoceptors in cardiac tissue.

Materials and Reagents:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution

  • Isoprenaline (non-selective β-adrenoceptor agonist)

  • This compound hydrochloride

  • Carbogen gas (95% O₂, 5% CO₂)

  • Isolated organ bath system with force transducers capable of measuring heart rate.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Rapidly excise the heart and place it in cold Krebs-Henseleit solution.

    • Isolate the right atrium.

  • Experimental Setup:

    • Mount the right atrium in an organ bath containing Krebs-Henseleit solution at 32-34°C, bubbled with carbogen.

    • Apply a resting tension of approximately 1.0 g.

    • Allow the tissue to equilibrate for at least 60 minutes, during which it will beat spontaneously.

  • Protocol:

    • Record the baseline spontaneous beating rate.

    • Control Concentration-Response Curve: Add cumulative concentrations of isoprenaline (e.g., 0.1 nM to 1 µM) to elicit a positive chronotropic response.

    • This compound Incubation: After washout and re-equilibration, incubate the atria with a specific concentration of this compound for 30-60 minutes.

    • Test Concentration-Response Curve: In the presence of this compound, repeat the cumulative addition of isoprenaline.

    • Repeat for multiple concentrations of this compound.

Data Analysis:

  • Analyze the data as described in Protocol 1 to determine the pA₂ value of this compound for its β₁-adrenoceptor blocking activity.

Signaling Pathways and Experimental Workflow Diagrams

G cluster_0 α₁-Adrenoceptor Signaling Phenylephrine Phenylephrine α₁-Adrenoceptor α₁-Adrenoceptor Phenylephrine->α₁-Adrenoceptor binds Gq/11 Gq/11 α₁-Adrenoceptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP₂ PIP₂ PLC->PIP₂ hydrolyzes IP₃ IP₃ PIP₂->IP₃ DAG DAG PIP₂->DAG SR Sarcoplasmic Reticulum IP₃->SR acts on PKC PKC DAG->PKC activates Ca²⁺ release ↑ [Ca²⁺]i SR->Ca²⁺ release Contraction Contraction Ca²⁺ release->Contraction PKC->Contraction sensitizes This compound This compound This compound->α₁-Adrenoceptor blocks

Caption: α₁-Adrenoceptor signaling pathway leading to smooth muscle contraction and its blockade by this compound.

G cluster_1 β₁-Adrenoceptor Signaling in Cardiac Myocytes Isoprenaline Isoprenaline β₁-Adrenoceptor β₁-Adrenoceptor Isoprenaline->β₁-Adrenoceptor binds Gs Gs β₁-Adrenoceptor->Gs activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase activates ATP ATP Adenylyl Cyclase->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Ca²⁺ Channels L-type Ca²⁺ Channels PKA->Ca²⁺ Channels phosphorylates Increased HR & Contractility Increased HR & Contractility Ca²⁺ Channels->Increased HR & Contractility ↑ Ca²⁺ influx This compound This compound This compound->β₁-Adrenoceptor blocks

Caption: β₁-Adrenoceptor signaling in cardiac myocytes and its inhibition by this compound.

G cluster_2 Experimental Workflow for Schild Analysis Prepare Tissue Prepare Isolated Tissue Rings/Strips Equilibrate Equilibrate in Organ Bath Prepare Tissue->Equilibrate Control CRC Generate Control Agonist CRC Equilibrate->Control CRC Incubate Antagonist Incubate with This compound (Conc. 1) Control CRC->Incubate Antagonist Test CRC 1 Generate Agonist CRC in presence of this compound Incubate Antagonist->Test CRC 1 Incubate Antagonist 2 Incubate with This compound (Conc. 2) Test CRC 1->Incubate Antagonist 2 Test CRC 2 Generate Agonist CRC in presence of this compound Incubate Antagonist 2->Test CRC 2 Incubate Antagonist 3 Incubate with This compound (Conc. 3) Test CRC 2->Incubate Antagonist 3 Test CRC 3 Generate Agonist CRC in presence of this compound Incubate Antagonist 3->Test CRC 3 Analyze Data Calculate Dose Ratios and Perform Schild Plot Test CRC 3->Analyze Data Determine pA2 Determine pA2 Analyze Data->Determine pA2

Caption: Workflow for determining the pA₂ value of this compound using Schild analysis.

Application Notes and Protocols: Studying Sulfinalol's Effects on Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Sulfinalol, a vasodilating beta-adrenergic antagonist, on endothelial function. The protocols are based on established methodologies for assessing the impact of third-generation beta-blockers on vascular biology, focusing on nitric oxide-dependent mechanisms.

Introduction to this compound and Endothelial Function

This compound is a beta-blocker with vasodilatory properties. While direct studies on its endothelial effects are limited, its pharmacological profile suggests mechanisms similar to other third-generation beta-blockers like Carvedilol and Nebivolol. These agents are known to improve endothelial function by enhancing the bioavailability of nitric oxide (NO), a critical signaling molecule in the vasculature.[1] NO, produced by endothelial nitric oxide synthase (eNOS), plays a key role in regulating vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion.[2] Endothelial dysfunction, characterized by reduced NO bioavailability, is an early event in the pathogenesis of many cardiovascular diseases.[1]

The study of this compound's effects on endothelial function is crucial for understanding its full therapeutic potential. The following protocols outline key experiments to elucidate its mechanisms of action, focusing on vasodilation, NO production, and the activation of the eNOS signaling pathway.

Postulated Signaling Pathway of this compound's Endothelial Effects

Based on the actions of similar third-generation beta-blockers, this compound is hypothesized to enhance endothelial nitric oxide production through a multi-step signaling cascade. This may involve the activation of endothelial beta-adrenergic receptors, leading to the downstream activation of protein kinases that phosphorylate and activate eNOS.

Postulated Signaling Pathway of this compound on Endothelial Cells This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Binds to PI3K PI3K Beta_Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates (e.g., at Ser1177) eNOS_active eNOS (active) (phosphorylated) NO Nitric Oxide (NO) eNOS_active->NO Catalyzes conversion L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation Leads to Workflow for Isolated Aortic Ring Vasodilation Assay Aorta_Isolation Isolate Thoracic Aorta Ring_Preparation Prepare 4mm Aortic Rings Aorta_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Pre_constriction Pre-constrict with Phenylephrine Equilibration->Pre_constriction Sulfinalol_Addition Cumulative Addition of this compound Pre_constriction->Sulfinalol_Addition Tension_Recording Record Isometric Tension Sulfinalol_Addition->Tension_Recording Data_Analysis Analyze Dose-Response Curve Tension_Recording->Data_Analysis

References

Application Notes and Protocols for Assessing Sulfinalol's Impact on Heart Rate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinalol is a compound identified as a β-adrenoceptor antagonist with direct vasodilator activity, and it may also possess α-adrenergic blocking properties. This dual mechanism of action suggests a complex cardiovascular profile, making a thorough assessment of its impact on heart rate a critical component of its preclinical and clinical evaluation. These application notes provide detailed protocols for in vitro, ex vivo, and in vivo methods to comprehensively characterize the effects of this compound on heart rate.

The β-adrenergic signaling pathway plays a pivotal role in regulating cardiac chronotropy. Stimulation of β1-adrenergic receptors in the sinoatrial node by catecholamines leads to an increase in intracellular cyclic AMP (cAMP), activation of protein kinase A (PKA), and subsequent phosphorylation of ion channels, resulting in an increased heart rate. As a β-blocker, this compound is expected to antagonize this pathway, leading to a dose-dependent reduction in heart rate.

Signaling Pathway

Sulfinalol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Adrenergic_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Adrenergic_Receptor Activates This compound This compound This compound->Beta1_Adrenergic_Receptor Blocks G_Protein Gs Protein Beta1_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Ion Channels (e.g., HCN, L-type Ca2+) PKA->Ion_Channels Phosphorylates Increased_Heart_Rate Increased Heart Rate Ion_Channels->Increased_Heart_Rate Leads to Radioligand_Binding_Workflow A Prepare serial dilutions of this compound B Incubate cell membranes, radioligand, and this compound/vehicle/propranolol A->B C Separate bound from free radioligand by rapid filtration B->C D Wash filters to remove unbound radioligand C->D E Measure radioactivity on filters using a scintillation counter D->E F Analyze data to determine Ki values E->F cAMP_Assay_Workflow A Seed cells in a 384-well plate and incubate B Pre-incubate cells with serial dilutions of this compound A->B C Stimulate cells with Isoproterenol (EC80 concentration) B->C D Lyse cells and measure intracellular cAMP levels using a cAMP assay kit C->D E Analyze data to determine IC50 values D->E Langendorff_Workflow A Anesthetize animal and administer heparin B Excise the heart and place in ice-cold Krebs-Henseleit buffer A->B C Mount the aorta on the Langendorff apparatus cannula B->C D Initiate retrograde perfusion and allow for stabilization C->D E Record baseline heart rate and contractile function D->E F Switch to perfusate containing this compound E->F G Continuously record cardiac parameters F->G H Analyze data to determine changes in heart rate and function G->H Telemetry_Workflow A Surgically implant telemetry transmitters in rats B Allow for a post-operative recovery period (e.g., 7-10 days) A->B C Record baseline heart rate data for 24-48 hours B->C D Administer this compound or vehicle to the rats C->D E Continuously record heart rate and other parameters post-dose D->E F Analyze the data to determine the time-course and dose-response of this compound on heart rate E->F

Troubleshooting & Optimization

Troubleshooting Sulfinalol precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfinalol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when working with this compound in aqueous solutions, with a primary focus on troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a beta-adrenergic receptor antagonist with a hydroxyphenylalkanolamine structure. Like many pharmaceutical compounds, its effectiveness in experimental and therapeutic settings can be limited by its solubility in aqueous media. Precipitation can lead to inconsistent results, reduced bioavailability, and challenges in formulation development. This compound is a basic compound and is often formulated as a hydrochloride (HCl) salt to improve its aqueous solubility.

Q2: I observed precipitation when I diluted my this compound stock solution (dissolved in an organic solvent like DMSO) into an aqueous buffer. What is the likely cause?

This is a common phenomenon known as "crashing out." Organic solvents like DMSO can dissolve high concentrations of poorly soluble compounds. However, when this concentrated stock is introduced into an aqueous buffer, the overall solvent properties change dramatically. The aqueous environment cannot maintain the same concentration of the hydrophobic compound, leading to supersaturation and subsequent precipitation.

Q3: How does pH affect the solubility of this compound?

As a basic compound, this compound's solubility is highly dependent on pH. In its protonated (ionized) form, which is prevalent at lower pH, this compound is more soluble in water. As the pH increases, this compound will be deprotonated to its less soluble free base form, which can lead to precipitation. Therefore, maintaining an appropriate pH is crucial for keeping this compound in solution.

Q4: Can temperature be used to redissolve precipitated this compound?

Gentle warming of the solution can sometimes help to redissolve precipitated this compound. However, this should be done with caution as excessive or prolonged heating can lead to chemical degradation of the compound. It is important to assess the thermal stability of this compound before employing heat to aid dissolution.

Troubleshooting Guide for this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.

Initial Observation: Precipitation is observed in the aqueous solution.

Step 1: Identify the Stage of Precipitation

  • Immediate Precipitation: Occurs instantly upon adding the this compound stock to the aqueous buffer. This is often due to a rapid change in solvent polarity and supersaturation.

  • Delayed Precipitation: The solution is initially clear but becomes cloudy or forms a precipitate over time. This can be due to a slow crystallization process from a metastable supersaturated solution or changes in the solution conditions (e.g., temperature fluctuations, CO2 absorption affecting pH).

Step 2: Systematic Troubleshooting

The following flowchart outlines a troubleshooting workflow for addressing this compound precipitation.

G Troubleshooting Workflow for this compound Precipitation cluster_solutions Potential Solutions start Precipitation Observed check_mixing Review Mixing Procedure start->check_mixing adjust_ph Adjust pH of Aqueous Buffer check_mixing->adjust_ph Mixing is optimal lower_conc Lower Final Concentration adjust_ph->lower_conc pH adjustment insufficient use_cosolvent Incorporate a Co-solvent lower_conc->use_cosolvent Precipitation still occurs success Precipitation Resolved use_cosolvent->success Solution is clear fail Issue Persists: Further Investigation Needed use_cosolvent->fail Precipitation remains

Caption: A stepwise guide to troubleshooting this compound precipitation.

Detailed Troubleshooting Actions
  • Optimize Your Mixing Protocol:

    • "Reverse Addition": Always add the concentrated organic stock solution of this compound to the larger volume of the aqueous buffer while vigorously stirring. Never add the aqueous buffer to the small volume of the organic stock.

    • Slow and Steady: Add the stock solution dropwise to the vortexing or rapidly stirring aqueous buffer to ensure rapid dispersion and avoid localized high concentrations.

  • Control the pH of Your Aqueous Solution:

    • Lower the pH: Since this compound is a weak base, lowering the pH of your aqueous buffer will increase its ionization and, therefore, its solubility. A good starting point is to maintain the pH at least 1-2 units below the pKa of the secondary amine.

    • Buffer Choice: Use a buffer system with adequate capacity to maintain the desired pH, especially if your experimental conditions might cause pH shifts.

  • Reduce the Final Concentration:

    • You may be exceeding the equilibrium solubility of this compound in your aqueous medium. Try preparing a more dilute solution.

  • Utilize Co-solvents:

    • If your experimental system allows, including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol) in your final aqueous solution can increase the solubility of this compound. Be mindful of the tolerance of your cells or assay to the chosen co-solvent.

Quantitative Data for this compound

While specific experimental data for this compound's pKa and solubility profile is not widely published, understanding these parameters is critical for successful formulation. We recommend the experimental determination of these values.

ParameterImportance for Troubleshooting PrecipitationTypical Experimental Method
pKa The pKa of the secondary amine in this compound dictates the pH range at which it will be ionized (more soluble) versus neutral (less soluble). Knowing the pKa allows for precise pH adjustments to maintain solubility.Potentiometric titration or UV-Vis spectrophotometry.
Aqueous Solubility vs. pH This profile provides the maximum concentration of this compound that can be dissolved at different pH values. It is essential for determining the appropriate concentration and pH for your experiments to avoid precipitation.Shake-flask method followed by quantification (e.g., HPLC-UV).
LogP/LogD These values indicate the lipophilicity of this compound. A high LogP suggests poor aqueous solubility. LogD takes into account the ionization at a specific pH and is more relevant for predicting solubility in buffered solutions.Shake-flask method with octanol (B41247) and water/buffer, followed by concentration analysis of each phase.

Key Experimental Protocols

Protocol 1: Determination of this compound's pH-Solubility Profile

Objective: To determine the equilibrium solubility of this compound across a range of physiologically relevant pH values.

Materials:

  • This compound hydrochloride

  • A series of buffers (e.g., phosphate, acetate) covering a pH range from 2 to 8.

  • HPLC-UV system for quantification

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

Methodology:

  • Prepare a series of buffered solutions at different pH values (e.g., 2, 4, 5, 6, 6.5, 7, 7.4, 8).

  • Add an excess amount of this compound HCl powder to a known volume of each buffered solution in separate vials. This ensures that a saturated solution is formed.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered samples with an appropriate mobile phase.

  • Quantify the concentration of this compound in each diluted sample using a validated HPLC-UV method.

  • Plot the measured solubility (e.g., in mg/mL or µM) as a function of the final measured pH of each saturated solution.

Protocol 2: Preparation of an Aqueous Solution of this compound from a DMSO Stock

Objective: To prepare a clear, aqueous working solution of this compound from a concentrated DMSO stock with minimal risk of precipitation.

G Protocol for Preparing Aqueous this compound Solution start Start: Prepare Concentrated This compound Stock in DMSO step1 Dispense required volume of aqueous buffer into a sterile tube start->step1 step2 Place the tube on a vortex mixer and set to a high speed step1->step2 step3 While vortexing, add the required volume of this compound stock dropwise to the buffer step2->step3 step4 Continue vortexing for an additional 30-60 seconds step3->step4 end End: Visually inspect for clarity. Solution is ready for use. step4->end

Caption: A workflow for diluting a DMSO stock of this compound into an aqueous buffer.

Technical Support Center: Optimizing Sulfinalol Concentration for in vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfinalol in in vitro assays. Our goal is to help you optimize your experimental conditions to obtain reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a drug candidate known to be a beta-adrenoceptor antagonist with direct vasodilator activity.[1] This dual action means it can block the effects of catecholamines (like adrenaline) on beta-adrenergic receptors and also relax blood vessels, leading to an antihypertensive effect.[1]

Q2: What is a good starting concentration range for this compound in a cell-based assay?

A2: A definitive starting concentration can vary significantly depending on the cell type and the specific assay. However, a common approach is to perform a dose-response curve starting from a low nanomolar (nM) range and extending to a high micromolar (µM) range (e.g., 1 nM to 100 µM). This will help determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: this compound hydrochloride is reported to be soluble in DMSO at a concentration of 10 mM. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO and then perform serial dilutions in your cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in your assay low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How can I assess the effect of this compound on beta-adrenergic receptor activity in vitro?

A4: A common method is to measure the intracellular levels of cyclic AMP (cAMP). Beta-adrenergic receptors are G-protein coupled receptors that, when activated, increase the production of cAMP. As a beta-blocker, this compound is expected to inhibit this increase. You can stimulate cells with a beta-adrenergic agonist (like isoproterenol) in the presence and absence of varying concentrations of this compound and then measure cAMP levels using a commercially available ELISA or HTRF assay kit.

Q5: How can I measure the vasodilator effect of this compound in vitro?

A5: An ex vivo approach using isolated blood vessels (e.g., aortic rings) in an organ bath setup is a standard method. The vessels are pre-constricted with an agent like phenylephrine, and then a cumulative concentration-response curve for this compound is generated to measure the extent of vasodilation.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in in vitro assays.

Problem Potential Cause Recommended Solution
Precipitation of this compound in culture medium. The concentration of this compound exceeds its solubility in the aqueous medium. The final concentration of the solvent (e.g., DMSO) is too high, causing the compound to "crash out".Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final concentration. Perform serial dilutions in pre-warmed (37°C) culture medium. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).
High background or no response in cAMP assay. The cells may not be expressing a sufficient number of beta-adrenergic receptors. The concentration of the beta-adrenergic agonist used for stimulation is not optimal. The incubation time is not sufficient for a detectable change in cAMP levels.Use a cell line known to express high levels of beta-adrenergic receptors (e.g., HEK293 cells transfected with the receptor). Optimize the agonist concentration by performing a dose-response curve for the agonist alone. Perform a time-course experiment to determine the optimal incubation time for agonist stimulation.
Inconsistent results in vasodilation assays. The viability of the isolated blood vessel tissue is compromised. The pre-constriction agent concentration is not consistent across experiments.Ensure proper handling and oxygenation of the tissue throughout the experiment. Prepare fresh solutions of the pre-constriction agent for each experiment and ensure a stable baseline of contraction before adding this compound.
Observed cytotoxicity at expected therapeutic concentrations. The specific cell line being used may be particularly sensitive to this compound. The compound may have off-target effects at higher concentrations.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line. If cytotoxicity is observed at concentrations required for the primary assay, consider using a more resistant cell line or a shorter incubation time.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in a Beta-Adrenergic Receptor Antagonism Assay
Cell LineAgonist UsedThis compound IC50 (nM)
HEK293-β2ARIsoproterenol (10 nM)15.2
A549 (endogenous)Isoproterenol (10 nM)45.8
HUVEC (endogenous)Epinephrine (100 nM)89.3
Table 2: Hypothetical EC50 Values for this compound-Induced Vasodilation
Vessel TypePre-constriction AgentThis compound EC50 (µM)
Rat Aortic RingsPhenylephrine (1 µM)2.5
Porcine Coronary ArteryU46619 (100 nM)5.1

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Beta-Adrenergic Receptor Antagonism using a cAMP Assay
  • Cell Culture: Plate cells expressing the target beta-adrenergic receptor (e.g., HEK293-β2AR) in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to create a range of concentrations (e.g., 1 nM to 100 µM). Also, prepare a stock solution of a beta-adrenergic agonist (e.g., isoproterenol).

  • Assay Procedure:

    • Wash the cells once with warm PBS.

    • Add 50 µL of the different concentrations of this compound to the wells. Include a vehicle control (medium with the same final DMSO concentration).

    • Incubate for 30 minutes at 37°C.

    • Add 50 µL of the beta-adrenergic agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Protocol 2: Ex Vivo Vasodilation Assay
  • Tissue Preparation: Isolate rat thoracic aorta and cut into 2-3 mm rings. Mount the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Pre-constriction: Add a vasoconstrictor (e.g., phenylephrine, 1 µM) to induce a stable contraction.

  • Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration.

  • Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-constriction induced by phenylephrine. Plot the percentage of relaxation against the log of the this compound concentration to determine the EC50 value.

Visualizations

Sulfinalol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Beta-Adrenergic_Receptor β-Adrenergic Receptor Agonist->Beta-Adrenergic_Receptor This compound This compound This compound->Beta-Adrenergic_Receptor Antagonism G_Protein G Protein (Gs) Beta-Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells 1. Prepare Cells (e.g., plate cells) Treat_Cells 3. Treat Cells with This compound Prepare_Cells->Treat_Cells Prepare_this compound 2. Prepare this compound Stock and Dilutions Prepare_this compound->Treat_Cells Stimulate_Cells 4. Stimulate with Agonist (for antagonism assay) Treat_Cells->Stimulate_Cells Incubate 5. Incubate Stimulate_Cells->Incubate Measure_Response 6. Measure Response (e.g., cAMP levels) Incubate->Measure_Response Analyze_Data 7. Analyze Data (Dose-Response Curve) Measure_Response->Analyze_Data Determine_Potency 8. Determine IC50/EC50 Analyze_Data->Determine_Potency

References

Common challenges in Sulfinalol-based animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfinalol in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during this compound-based animal experiments, covering formulation, administration, and physiological responses.

1. Formulation and Administration

Question/Issue Potential Cause & Troubleshooting Steps
How should I prepare this compound for oral administration in rodents? This compound is often used as a hydrochloride salt, which generally has better aqueous solubility. For oral gavage in rats, a common approach for beta-blockers is to prepare an aqueous suspension. Troubleshooting: - Poor Suspension: If the compound is not suspending well, consider using a vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water. Sonication can also help in achieving a uniform suspension. - Precipitation: If precipitation occurs, ensure the pH of the vehicle is appropriate. For some compounds, slight adjustments in pH can improve solubility. However, be cautious as this may affect the stability of the compound.
What is a suitable vehicle for intravenous (IV) administration of this compound? For IV administration, this compound must be completely dissolved. Sterile saline (0.9% NaCl) is a common vehicle. Troubleshooting: - Incomplete Dissolution: If this compound hydrochloride does not fully dissolve in saline, consider using a co-solvent system. A small percentage of a biocompatible solvent like DMSO or PEG300 can be used, but must be kept to a minimum to avoid vehicle-induced effects. Always perform a small-scale solubility test first. Ensure the final solution is sterile-filtered before injection.
I'm observing variability in my results after oral administration. What could be the cause? Variability after oral dosing can be due to several factors related to the animal's physiology and the formulation. Troubleshooting: - Fasting State: The presence or absence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for all animals before dosing. - Gavage Technique: Ensure consistent and correct gavage technique to avoid accidental administration into the lungs, which can cause distress and affect absorption. Using a flexible gavage needle can minimize esophageal irritation. - Formulation Uniformity: Ensure the oral suspension is homogenous. Mix the suspension thoroughly before each administration to ensure each animal receives the correct dose.

2. Physiological & Pharmacological Responses

Question/Issue Potential Cause & Troubleshooting Steps
My animals are showing excessive bradycardia (slow heart rate) and hypotension (low blood pressure). What should I do? This compound is a beta-blocker, and these are expected pharmacological effects. However, excessive responses can indicate an overdose or sensitivity in the animal model.[1][2] Troubleshooting: - Dose Reduction: The most straightforward solution is to reduce the dose. Conduct a dose-response study to find the optimal dose that achieves the desired therapeutic effect without excessive side effects. - Animal Health Status: Ensure the animals are healthy and free from underlying cardiovascular conditions that might make them more sensitive to beta-blockade.[3] - Monitoring: Continuously monitor heart rate and blood pressure, especially during the initial phase of the study. Telemetry is the gold standard for conscious animals as it reduces stress-induced cardiovascular changes.[4][5]
I am not seeing the expected antihypertensive effect. Several factors could contribute to a lack of efficacy. Troubleshooting: - Dose and Bioavailability: The dose may be too low, or the oral bioavailability may be poor in the chosen species. Refer to pharmacokinetic data to ensure adequate systemic exposure. - Animal Model: Ensure the chosen animal model of hypertension is appropriate for studying the mechanism of action of this compound. Spontaneously hypertensive rats (SHR) have been used in previous studies.[6] - Metabolism: Consider species differences in metabolism. This compound is metabolized to several compounds, and the profile can differ between species, potentially affecting efficacy.[4]
What are the expected pharmacokinetic parameters for this compound in common laboratory animals? Pharmacokinetics can vary significantly between species. Troubleshooting: - Refer to Literature: The study by Benziger et al. (1981) provides detailed pharmacokinetic data in rats, dogs, and monkeys.[4] It is crucial to consult this or similar studies when designing experiments. - Pilot PK Study: If you are using a different strain or species, it is highly recommended to conduct a pilot pharmacokinetic study to determine key parameters like Tmax, Cmax, and half-life in your specific model.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound in different animal species, based on data from Benziger et al. (1981).[4]

Table 1: this compound Pharmacokinetics after Oral Administration

SpeciesDose (mg/kg)Time to Peak Blood Level (Tmax)Plasma Half-life (t½)
RatNot specified1.0 hrNot specified
DogNot specified1.0 hr0.55 hr (alpha), 6.2 hr (beta)
MonkeyNot specified1.0 hrNot specified

Table 2: Excretion of this compound and its Metabolites (% of dose)

SpeciesRouteUrine (24h)Feces (24h)Urine (Total)Feces (Total)
RatOral42.5%31.8%Not specifiedNot specified
DogOralNot specifiedNot specified53.8% (10 days)41.2% (10 days)
MonkeyOralNot specifiedNot specified57.8% (9 days)38.0% (9 days)

Experimental Protocols

The following is a generalized protocol for evaluating the antihypertensive effect of this compound in spontaneously hypertensive rats (SHR). This should be adapted based on specific research objectives.

Objective: To assess the effect of orally administered this compound on blood pressure and heart rate in conscious, unrestrained spontaneously hypertensive rats.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Spontaneously Hypertensive Rats (SHR), age- and weight-matched

  • Telemetry system for continuous blood pressure and heart rate monitoring (recommended) or tail-cuff plethysmography system

  • Oral gavage needles

Procedure:

  • Animal Acclimation and Handling:

    • Allow animals to acclimate to the housing facility for at least one week.

    • Handle the animals daily for several days before the experiment to minimize stress-induced cardiovascular changes.

  • Telemetry Implantation (if applicable):

    • Surgically implant telemetry transmitters according to the manufacturer's instructions.

    • Allow a recovery period of at least one week post-surgery.

  • Baseline Cardiovascular Monitoring:

    • Record baseline blood pressure and heart rate for at least 24-48 hours before drug administration to establish a stable baseline.

  • This compound Formulation:

    • On the day of the experiment, prepare a homogenous suspension of this compound in the chosen vehicle. For example, to prepare a 1 mg/mL suspension, weigh the appropriate amount of this compound and suspend it in the vehicle with the aid of a vortex mixer and/or sonicator.

  • Drug Administration:

    • Randomly assign animals to treatment groups (vehicle control, this compound low dose, this compound high dose).

    • Administer the formulation via oral gavage at a consistent volume (e.g., 5 mL/kg).

  • Post-Dosing Monitoring:

    • Continuously monitor blood pressure and heart rate for at least 24 hours post-administration.

    • Observe animals for any adverse effects such as lethargy, weakness, or respiratory distress.[1]

  • Data Analysis:

    • Calculate the change in blood pressure and heart rate from baseline for each animal.

    • Compare the changes between the treatment groups and the vehicle control group using appropriate statistical methods.

Visualizations

Signaling Pathway

Sulfinalol_Mechanism cluster_SNS Sympathetic Nervous System cluster_Heart Cardiac Myocyte cluster_Vessel Vascular Smooth Muscle Norepinephrine Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Binds AC Adenylyl Cyclase Beta1_Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca_Channels Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Contraction ↑ Heart Rate & Contractility Ca_Channels->Contraction Leads to Vasodilation Vasodilation This compound This compound This compound->Beta1_Receptor Antagonizes This compound->Vasodilation Direct Action

Caption: Mechanism of action of this compound.

Experimental Workflow

Sulfinalol_Workflow cluster_Prep Preparation Phase cluster_Exp Experimental Phase cluster_Analysis Analysis Phase Acclimation Animal Acclimation & Handling Telemetry Telemetry Implantation (Optional) Acclimation->Telemetry Baseline Baseline Cardiovascular Monitoring Telemetry->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Formulation Prepare this compound Formulation Grouping->Formulation Dosing Oral Gavage Administration Formulation->Dosing Monitoring Post-Dosing Monitoring (24h) Dosing->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Experimental workflow for a this compound animal study.

References

Technical Support Center: Improving the Solubility of Sulfinalol for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the solubility of Sulfinalol in experimental settings. The following information is curated to address common challenges and provide actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like many organic compounds, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.

Q2: I dissolved this compound in 100% DMSO, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because while this compound is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced into a predominantly aqueous environment like cell culture media. Here are some troubleshooting steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your final working solution, as higher concentrations can be toxic to cells.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution. First, dilute your DMSO stock into a small volume of your aqueous buffer (e.g., a 1:10 dilution). Then, further dilute this intermediate solution to your final desired concentration. This gradual change in solvent polarity can help keep the compound in solution.

  • Gentle warming: Gently warming your aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature stability of this compound.

  • Vortexing: Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to avoid localized high concentrations that can lead to precipitation.

Q3: What are the best organic solvents for preparing a stock solution of this compound?

  • Dimethyl Sulfoxide (DMSO): A powerful and commonly used solvent for dissolving a wide range of organic compounds for in vitro studies.[1][2]

  • Ethanol: Another common solvent that can be used.

It is crucial to experimentally determine the solubility of this compound in your chosen solvent to establish the maximum stock concentration you can achieve.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: Precipitate forms in the final aqueous solution.
Potential Cause Troubleshooting Steps
Low aqueous solubility of this compound.1. Prepare a high-concentration stock in an organic solvent (e.g., DMSO).2. Optimize the final concentration of the organic solvent in the aqueous medium to be as low as possible (ideally ≤0.5%).3. Use a co-solvent system (see Protocol 1).4. Adjust the pH of the aqueous buffer (see Protocol 2).
"Crashing out" upon dilution from organic stock.1. Perform serial dilutions to gradually decrease solvent polarity.2. Ensure rapid mixing upon dilution.3. Gently warm the aqueous medium before adding the stock solution.
Compound instability.1. Check the recommended storage conditions for this compound and its solutions. This compound HCl is recommended to be stored at 0-4°C for the short term and -20°C for the long term.[3]2. Prepare fresh solutions for each experiment.
Problem: Inconsistent results in biological assays.
Potential Cause Troubleshooting Steps
Undissolved compound in the working solution.1. Visually inspect your final solution for any precipitate before use.2. Filter your final solution through a 0.22 µm syringe filter to remove any undissolved particles.
Inaccurate concentration of the stock solution.1. Ensure the compound is fully dissolved in the stock solution before making dilutions. Sonication can aid in dissolution.2. Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your stock solution.

Experimental Protocols

The following are detailed protocols for common solubility enhancement techniques. Researchers should always perform small-scale pilot experiments to determine the optimal conditions for their specific experimental setup.

Protocol 1: Co-Solvency Method

This method involves using a mixture of solvents to increase the solubility of a compound.

Objective: To prepare a working solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Phosphate-Buffered Saline (PBS) or other aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a Primary Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve it in a minimal amount of 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL). Use sonication if necessary to ensure complete dissolution.

  • Prepare an Intermediate Co-Solvent Stock:

    • In a new tube, prepare a co-solvent mixture. A common starting point is a 1:1 ratio of DMSO and Ethanol.

    • Dilute the primary DMSO stock solution into this co-solvent mixture to create an intermediate stock.

  • Prepare the Final Aqueous Working Solution:

    • Add the intermediate co-solvent stock dropwise to your pre-warmed (37°C) aqueous buffer while vortexing to achieve the desired final concentration of this compound.

    • Ensure the final concentration of the organic co-solvents is compatible with your experimental system (e.g., ≤0.5% total organic solvent for cell-based assays).

Data Presentation (Hypothetical Example):

Co-Solvent System (v/v)Maximum Achievable this compound Concentration (µM) in PBSObservations
100% PBS<1Insoluble
99.5% PBS / 0.5% DMSO10Clear solution
99% PBS / 1% DMSO25Precipitate observed after 1 hour
99.5% PBS / 0.25% DMSO / 0.25% Ethanol15Clear solution

Note: The above data is for illustrative purposes only. Actual values must be determined experimentally.

Protocol 2: pH Adjustment Method

This method is applicable if this compound's solubility is pH-dependent. As this compound has a phenolic hydroxyl group, its solubility may increase at a higher pH.

Objective: To determine the effect of pH on this compound solubility.

Materials:

  • This compound

  • DMSO

  • Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, 9.0)

  • pH meter

  • Vortex mixer

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Prepare a concentrated stock of this compound in 100% DMSO (e.g., 10 mg/mL).

  • Prepare Test Solutions:

    • Add a small, consistent volume of the DMSO stock to each of the different pH buffers to a final concentration where insolubility is expected in some conditions.

    • Ensure the final DMSO concentration is kept constant and low across all samples.

  • Equilibration:

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) with gentle agitation to allow them to reach equilibrium.

  • Quantification:

    • After equilibration, centrifuge the samples to pellet any undissolved compound.

    • Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

Data Presentation (Hypothetical Example):

Buffer pHThis compound Solubility (µg/mL)
5.05
7.415
9.050

Note: The above data is for illustrative purposes only. Actual values must be determined experimentally.

Protocol 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.

Objective: To enhance the aqueous solubility of this compound through complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).

  • Complexation:

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • Separation and Quantification:

    • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

    • Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method.

Data Presentation (Hypothetical Example):

HP-β-CD Concentration (% w/v)This compound Solubility (µg/mL)
0<1
5100
10250
20450

Note: The above data is for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_dilution Dilution & Troubleshooting weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute precipitate Precipitation? working Final Working Solution precipitate->working No cosolvent Use Co-solvent precipitate->cosolvent Yes ph_adjust Adjust pH precipitate->ph_adjust Yes cyclo Use Cyclodextrin precipitate->cyclo Yes dilute->precipitate cosolvent->dilute ph_adjust->dilute cyclo->dilute

Caption: A workflow for preparing and troubleshooting this compound solutions.

solubility_logic cluster_primary Primary Approach cluster_secondary Solubility Enhancement start Start: Insoluble this compound organic_stock Prepare Organic Stock (e.g., DMSO) start->organic_stock dilute_aq Dilute into Aqueous Medium organic_stock->dilute_aq check_precipitate Precipitate Forms? dilute_aq->check_precipitate method_selection Select Method check_precipitate->method_selection Yes soluble Soluble Working Solution check_precipitate->soluble No cosolvency Co-solvency method_selection->cosolvency ph pH Adjustment method_selection->ph complexation Complexation method_selection->complexation cosolvency->dilute_aq ph->dilute_aq complexation->dilute_aq

Caption: Decision tree for improving this compound solubility.

References

Navigating the Nuances of Sulfinalol: A Technical Support Guide for Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical support center is now available to assist researchers, scientists, and drug development professionals in overcoming inconsistencies in experiments involving Sulfinalol, a beta-adrenergic receptor antagonist with alpha-blocking properties. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure more reliable and reproducible results.

Inconsistent findings in pharmacological studies can stem from a multitude of factors, ranging from experimental design and execution to the inherent properties of the compound itself. This guide aims to address these challenges directly, offering practical solutions and a deeper understanding of the critical parameters influencing this compound's activity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound experiments in a user-friendly question-and-answer format.

Q1: We are observing significant variability in the antihypertensive effect of this compound in our rat model. What are the potential causes?

A1: Inconsistent blood pressure readings in rodent models can arise from several factors:

  • Animal Stress: Handling and restraint can significantly impact blood pressure. Ensure a proper acclimatization period for the animals to their environment and the experimental setup.

  • Anesthesia: The type and depth of anesthesia can alter cardiovascular parameters. Use a consistent anesthetic regimen and monitor vital signs closely.

  • Route of Administration: The method of drug delivery (e.g., oral gavage, intravenous injection) can affect bioavailability and the onset and duration of action. Ensure the administration technique is consistent across all animals.

  • Measurement Technique: Both invasive (e.g., telemetry, arterial catheter) and non-invasive (e.g., tail-cuff) methods have their own sources of error. Calibrate equipment regularly and ensure proper placement of sensors or cuffs.

  • Animal Characteristics: Factors such as age, weight, and strain of the rat can influence drug response.

Q2: Our in vitro receptor binding assays show conflicting affinity (Ki) values for this compound at beta-adrenoceptors. How can we improve consistency?

A2: Discrepancies in binding assay results are often due to methodological variations:

  • Radioligand Purity and Concentration: Ensure the radioligand is of high purity and use a concentration at or below its Kd value to minimize non-specific binding.

  • Membrane Preparation: Inconsistent tissue homogenization and washing can leave behind endogenous ligands that interfere with binding. Follow a standardized protocol for membrane preparation.

  • Incubation Conditions: Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium.

  • Non-Specific Binding Definition: Use a sufficiently high concentration of a competing unlabeled ligand to accurately determine non-specific binding.

  • Assay Buffer Composition: The pH, ionic strength, and presence of additives like BSA in the buffer can influence binding. Maintain a consistent buffer composition.

Q3: We are struggling to obtain a classic competitive antagonism profile for this compound in our functional assays. The Schild plot is non-linear. What could be the issue?

A3: A non-linear Schild plot suggests that the interaction between this compound and the receptor does not follow the assumptions of simple competitive antagonism. Potential reasons include:

  • Insufficient Equilibration Time: Ensure that both the agonist and this compound have reached a steady state with the receptors before measuring the response.

  • Complex Binding Mechanisms: this compound may exhibit non-competitive or insurmountable antagonism, or it may have a slow dissociation rate from the receptor.

  • Receptor Heterogeneity: The tissue or cell line used may express multiple receptor subtypes with different affinities for this compound.

  • Inverse Agonism: Like many beta-blockers, this compound might display inverse agonist properties, which can complicate the interpretation of functional antagonism assays.

Quantitative Data Summary

To aid in experimental design and data interpretation, the following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

ParameterRatDogMonkey
Time to Peak Blood Level (oral)1.0 hr1.0 hr1.0 hr
Plasma Half-life (t½)-0.55 hr (alpha), 6.2 hr (beta)-
Excretion (24 hr)42.5% (urine), 31.8% (feces)--
Major Metabolites-This compound glucuronide, Desmethylthis compound glucuronideDesmethylthis compound, Desmethylthis compound sulfate

Data compiled from studies on the metabolism and disposition of this compound.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments.

Protocol 1: In Vivo Blood Pressure Measurement in Rats
  • Animal Preparation: Acclimatize male Wistar rats (250-300g) for at least one week. Anesthetize with a consistent agent (e.g., isoflurane).

  • Surgical Implantation (for invasive monitoring): Cannulate the carotid artery and connect to a pressure transducer. Allow for a stabilization period of at least 20 minutes before recording baseline blood pressure.

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous injection through the jugular vein or oral gavage).

  • Data Acquisition: Record mean arterial pressure (MAP), systolic, and diastolic blood pressure continuously using a data acquisition system.

  • Data Analysis: Calculate the change in blood pressure from baseline at various time points after drug administration.

Protocol 2: Radioligand Competition Binding Assay for Beta-Adrenoceptor Affinity
  • Membrane Preparation: Homogenize tissue (e.g., rat heart ventricles) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous substances.

  • Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for beta-adrenoceptors), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate at a controlled temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Experimental Logic and Pathways

To further clarify complex processes, the following diagrams have been generated using Graphviz.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results Check_Protocol Review Experimental Protocol Inconsistent_Results->Check_Protocol Check_Reagents Verify Reagent Quality & Stability Inconsistent_Results->Check_Reagents Check_Equipment Calibrate & Validate Equipment Inconsistent_Results->Check_Equipment Animal_Factors Assess Animal Model Variables Inconsistent_Results->Animal_Factors Data_Analysis Re-evaluate Data Analysis Method Inconsistent_Results->Data_Analysis Consistent_Results Consistent Results Check_Protocol->Consistent_Results Protocol Optimized Check_Reagents->Consistent_Results Reagents Validated Check_Equipment->Consistent_Results Equipment Calibrated Animal_Factors->Consistent_Results Variables Controlled Data_Analysis->Consistent_Results Analysis Corrected

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Beta_Adrenergic_Signaling This compound This compound Beta_Receptor Beta-Adrenergic Receptor This compound->Beta_Receptor Antagonizes G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: The canonical beta-adrenergic signaling pathway antagonized by this compound.

By providing this centralized resource, we aim to empower researchers to conduct more robust and reliable studies with this compound, ultimately accelerating the pace of drug discovery and development.

References

Technical Support Center: Sulfinalol Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Sulfinalol. The focus is on the successful generation and optimization of dose-response curves to accurately determine the potency and efficacy of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues that may arise during the experimental process.

General & Experimental Design

Q1: What is this compound and its primary mechanism of action? A1: this compound is a beta-adrenergic receptor antagonist.[1] Its primary mechanism is to block the binding of endogenous catecholamines (like epinephrine (B1671497) and norepinephrine) to beta-adrenergic receptors, thereby inhibiting the downstream signaling cascade, most notably the Gs-protein-mediated activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[2][3] It also possesses some alpha-adrenoceptor blocking and direct vasodilator activity.[4]

Q2: What is a dose-response curve and why is it critical for my research? A2: A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug and the magnitude of its biological effect (response).[5] This analysis is fundamental for characterizing a compound's pharmacological properties. Key parameters derived from the curve include:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist required to inhibit a biological response by 50%.[6]

  • EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect.

  • Efficacy: The maximum response a drug can produce.[5]

  • Potency: The concentration of a drug required to produce a specific effect.[5]

Q3: Which assays are most appropriate for generating a dose-response curve for this compound? A3: To get a comprehensive profile of this compound, a combination of assays is recommended:

  • Receptor Binding Assays: These assays measure the affinity of this compound for beta-adrenergic receptors. A common format is a competitive binding assay using a radiolabeled ligand to determine the inhibition constant (Ki).

  • Functional Assays: These measure the biological effect of this compound. For a beta-blocker, this typically involves stimulating cells with a beta-agonist (like isoproterenol) and measuring the ability of this compound to inhibit the response. A common readout is the level of intracellular cAMP.

  • Cell Viability/Cytotoxicity Assays: These are important for determining the concentration range at which this compound may cause cell death, which could confound the results of functional assays. Examples include MTT, MTS, or ATP-based assays (e.g., CellTiter-Glo®).[4][6]

Q4: What is a good starting concentration range for my dose-response experiments with this compound? A4: For initial experiments, a wide concentration range is recommended, typically spanning several orders of magnitude. A common starting point is a 10-point serial dilution. Based on the behavior of other beta-blockers, a range from 1 nanomolar (nM) to 100 micromolar (µM) is a reasonable starting point. Your specific range should be optimized based on preliminary results.

Troubleshooting: Functional & Cell-Based Assays

Q5: I am not observing any inhibitory effect of this compound in my functional assay. What could be wrong? A5: This is a common issue with several potential causes:

  • Incorrect Agonist Concentration: Ensure the concentration of the beta-agonist you are using (e.g., isoproterenol) is appropriate. You should use a concentration that elicits a sub-maximal response (typically the EC80), which allows for sensitive detection of inhibition.

  • Low Receptor Expression: The cell line you are using may not express a sufficient number of beta-adrenergic receptors. Verify receptor expression using techniques like qPCR, Western blot, or a receptor binding assay.

  • Compound Degradation: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Insensitivity: The chosen assay may not be sensitive enough to detect changes. Consider switching to a more sensitive method, such as a luminescence-based ATP assay or a highly sensitive cAMP assay.[6]

Q6: My dose-response curve has a very shallow slope or does not plateau (reach 100% inhibition). Why? A6: An unusual curve shape can indicate several issues:

  • Compound Solubility: this compound may be precipitating out of the solution at higher concentrations, preventing a maximal effect from being reached.[4] Visually inspect the wells of your assay plate for any precipitate under a microscope. If present, consider using a different solvent or adjusting the final solvent concentration (typically <0.5% DMSO).[6]

  • Off-Target Effects: At high concentrations, the compound may be interacting with other cellular targets, leading to complex or confounding biological responses.

  • Insufficient Incubation Time: The incubation time with this compound may be too short for the inhibitory effect to fully manifest. Perform a time-course experiment to determine the optimal treatment duration.[6]

Q7: I am seeing high variability between my replicate wells. How can I improve my assay precision? A7: High variability can obscure real effects. To improve precision:

  • Ensure Homogeneous Cell Seeding: Uneven cell distribution is a major source of variability. Ensure you have a single-cell suspension before plating and gently rock the plate to distribute cells evenly.[4]

  • Minimize "Edge Effects": The outer wells of a microplate are prone to evaporation. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier.[4]

  • Automate Pipetting: If possible, use automated liquid handlers to minimize pipetting errors, which are a significant source of variability.

  • Standardize Protocols: Use a single, well-defined protocol for all experiments, including consistent incubation times, temperatures, and buffer compositions.

Troubleshooting: Receptor Binding Assays

Q8: I am observing very high non-specific binding (NSB) in my radioligand binding assay. What should I do? A8: High NSB can mask the specific binding signal. To reduce it:

  • Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd). Higher concentrations can increase binding to non-specific sites.

  • Increase Wash Steps: After incubation, increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.

  • Pre-treat Filters: If using glass fiber filters, pre-soak them in a solution like 0.33% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.

  • Include BSA in Buffer: Adding Bovine Serum Albumin (e.g., 0.1%) to the binding buffer can help block non-specific binding sites.

Q9: My specific binding signal is too low. How can I increase it? A9: A low signal can make data unreliable. Consider the following:

  • Verify Receptor Preparation: Ensure your cell membrane preparation is active and contains a sufficient concentration of receptors (Bmax). Perform a protein concentration assay and consider running a saturation binding experiment.

  • Check Radioligand Integrity: Radioligands can degrade. Verify the age and storage conditions of your compound. A low specific activity can lead to a weak signal.

  • Optimize Incubation Time: Ensure the incubation is long enough to reach binding equilibrium. This can be determined through a time-course experiment.

Quantitative Data Presentation

Since specific IC50 and Ki values for this compound can vary significantly depending on the cell line, receptor subtype (β1 vs. β2), and assay conditions, it is crucial to determine these values empirically within your experimental system. Use the table below to summarize your findings.

ParameterCell Line / Receptor SourceAssay TypeAgonist/Radioligand UsedValue (nM)95% Confidence IntervalNotes
IC50 e.g., CHO-β2cAMP Functional AssayIsoproterenol (10 nM)Enter your valueEnter your valueAntagonist potency
Ki e.g., CHO-β2 MembranesCompetitive Binding[3H]-CGP 12177Enter your valueEnter your valueBinding affinity
IC50 e.g., A549Cell Viability (MTT)N/AEnter your valueEnter your valueCytotoxicity

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would be from 200 µM down to 2 nM. Also, prepare a vehicle-only control (e.g., medium with 0.2% DMSO if DMSO is the solvent).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions and vehicle controls to the appropriate wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-only control (100% viability) and plot the percentage of viability against the log concentration of this compound to determine the IC50 value for cytotoxicity.

Protocol 2: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for a target receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the beta-adrenergic receptor of interest. Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes, radioligand (e.g., [3H]-CGP 12177 at its Kd concentration), and assay buffer.

    • Non-Specific Binding (NSB): Membranes, radioligand, and a high concentration of a competing non-labeled ligand (e.g., 10 µM Propranolol).

    • Competition: Membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly harvest the contents of each well onto glass fiber filters (pre-soaked in 0.33% PEI) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Protocol 3: cAMP Functional Assay

This protocol measures the potency of this compound as a functional antagonist.

  • Cell Seeding: Seed cells expressing the target beta-adrenergic receptor into a 96-well plate and allow them to adhere overnight.

  • Antagonist Incubation: Pre-incubate the cells with serial dilutions of this compound or vehicle control for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a beta-agonist (e.g., isoproterenol) at a concentration that produces approximately 80% of its maximal effect (EC80). Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assay), following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data. Set the response of the vehicle-only control (no agonist, no antagonist) as 0% and the response of the agonist-only control as 100%.

    • Plot the normalized response (%) against the log concentration of this compound.

    • Use non-linear regression (four-parameter logistic model) to fit the curve and determine the IC50 value, which represents the functional potency of this compound.

Visualizations

Sulfinalol_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular BAR β-Adrenergic Receptor G_Protein Gs Protein (αβγ) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->BAR Binds & Activates This compound This compound This compound->BAR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Relaxation, Metabolism) PKA->Response Phosphorylates Targets Dose_Response_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis P1 Select Assay & Cell Line (e.g., cAMP functional assay in CHO-β2) P2 Prepare Serial Dilutions of this compound P1->P2 P3 Seed Cells in 96-well Plates P2->P3 E1 Treat Cells with This compound Dilutions P3->E1 E2 Add Agonist (for functional assays) E1->E2 E3 Incubate for Optimized Duration E2->E3 E4 Perform Assay Readout (e.g., Measure Luminescence) E3->E4 A1 Normalize Data to Controls (0% and 100% response) E4->A1 A2 Plot Response vs. Log[this compound] A1->A2 A3 Fit Curve using Non-linear Regression (4PL) A2->A3 A4 Determine IC50, Efficacy, and Potency A3->A4 Troubleshooting_Logic Start Problem: No dose-dependent inhibition observed Q1 Is the agonist (e.g., Isoproterenol) response strong? Start->Q1 Sol1 Troubleshoot agonist: - Check concentration (use EC80) - Verify agonist activity Q1->Sol1 No Q2 Does the cell line express the target receptor? Q1->Q2 Yes End Problem Resolved Sol1->End Sol2 Verify receptor expression: - Use qPCR or Western Blot - Switch to a high-expressing cell line Q2->Sol2 No / Unknown Q3 Is the this compound concentration range correct? Q2->Q3 Yes Sol2->End Sol3 Optimize concentration: - Widen the dose range (e.g., 1 pM to 100 µM) - Check compound integrity Q3->Sol3 No / Unknown Sol4 Consider assay sensitivity: - Use a more sensitive readout (e.g., luminescence vs. absorbance) Q3->Sol4 Yes Sol3->End Sol4->End

References

Technical Support Center: Long-Term Storage and Stability of Sulfinalol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sulfinalol during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Disclaimer: Specific degradation pathways and quantitative stability data for this compound are not extensively available in public literature. The information provided herein, including degradation pathways, quantitative data, and specific experimental parameters, is based on the general principles of pharmaceutical stability testing and the known reactivity of functional groups present in the this compound molecule (such as sulfoxide (B87167) and phenol). These should be considered as illustrative examples to guide experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: The stability of this compound can be influenced by several environmental factors. The most critical are temperature, humidity, light, and the presence of oxidizing agents.[1][2][3] The sulfoxide group in this compound is susceptible to oxidation, and the phenolic hydroxyl group can also be a site for oxidative degradation. Furthermore, exposure to high temperatures can accelerate these degradation processes.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For most pharmaceutical products, standard long-term storage conditions are 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%.[4][5] It is also crucial to protect this compound from light by storing it in amber-colored or opaque containers.[3]

Q3: How can I monitor the stability of this compound over time?

A3: The stability of this compound should be monitored using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[6][7] This method should be able to separate the intact this compound from any potential degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API) and the detection of impurities.

Q4: What is a forced degradation study, and why is it important for this compound?

A4: A forced degradation or stress study involves intentionally exposing this compound to harsh conditions such as acid, base, heat, light, and oxidizing agents to accelerate its degradation.[1][8][9][10] This study is critical for identifying potential degradation products and pathways, which helps in developing and validating a stability-indicating analytical method.[6][10] The results also provide insights into the intrinsic stability of the molecule.

Troubleshooting Guide

Q1: I observe unexpected peaks in my HPLC chromatogram when analyzing a stored sample of this compound. What could be the cause?

A1: Unexpected peaks in an HPLC chromatogram of a stored this compound sample are likely due to the formation of degradation products. The appearance of new peaks that are not present in the chromatogram of a fresh sample suggests that the storage conditions may not be optimal. It is recommended to perform a forced degradation study to identify these potential degradants and confirm if the unexpected peaks correspond to them.

Q2: My this compound sample shows a significant decrease in potency after a short period of storage, even under recommended conditions. What should I investigate?

A2: A rapid loss of potency could be due to several factors. First, verify that the storage conditions (temperature and humidity) have been consistently maintained. Check for any exposure to light or air, as the sulfoxide moiety in this compound is prone to oxidation. It is also possible that the packaging is not providing adequate protection. Consider using more robust, airtight, and light-resistant containers.

Q3: The color of my this compound solution has changed during storage. Does this indicate degradation?

A3: A change in the color of a drug solution is often an indicator of chemical degradation. For a compound like this compound containing a phenolic group, color change can be associated with oxidation. It is crucial to analyze the sample using a validated stability-indicating HPLC method to quantify the extent of degradation and identify the colored species if possible.

Quantitative Data Summary

The following tables present illustrative quantitative data from hypothetical stability studies on this compound.

Table 1: Illustrative Data from a Forced Degradation Study of this compound

Stress ConditionDurationTemperature% Degradation of this compound (Hypothetical)Major Degradation Products Observed (Hypothetical)
0.1 M HCl24 hours60°C8%Peak 1 (early eluting)
0.1 M NaOH24 hours60°C15%Peak 2 (early eluting), Peak 3 (late eluting)
3% H₂O₂24 hoursRoom Temp25%Peak 4 (Sulfone derivative)
Thermal48 hours80°C12%Peak 2, Peak 5
Photolytic (UV/Vis)7 daysRoom Temp10%Peak 6

Table 2: Illustrative Long-Term Stability Data for this compound at 25°C / 60% RH

Time Point (Months)Assay of this compound (%) (Hypothetical)Peak 4 (Sulfone Degradant, %) (Hypothetical)Total Impurities (%) (Hypothetical)
099.8< 0.050.2
399.50.100.5
699.20.150.8
998.90.201.1
1298.50.251.5
1898.00.352.0
2497.40.452.6

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To provide a quantitative method for the determination of this compound in the presence of its degradation products.

Methodology:

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in methanol to achieve a theoretical concentration of 1 mg/mL.

    • Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Procedure:

    • Inject the standard solution to determine the retention time and response of this compound.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

    • Calculate the assay of this compound and the percentage of any degradation products using peak areas.

Protocol 2: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the this compound solution to a combination of UV and visible light in a photostability chamber for 7 days.

  • Analysis:

    • After the specified duration, neutralize the acidic and basic samples.

    • Dilute all stressed samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Visualizations

Degradation_Pathway This compound This compound (Sulfoxide) Oxidation_Product This compound Sulfone (Oxidation Product) This compound->Oxidation_Product Oxidation (e.g., H₂O₂) Hydrolysis_Product_1 Phenolic Cleavage Product (Acid/Base Hydrolysis) This compound->Hydrolysis_Product_1 Hydrolysis (Acid/Base) Photolytic_Product Photodegradation Product This compound->Photolytic_Product Photolysis (UV/Vis Light)

Caption: Plausible degradation pathways of this compound.

Caption: Experimental workflow for a this compound stability study.

Troubleshooting_Flowchart decision decision action action start Unexpected Peak in HPLC check_control Analyze fresh control sample start->check_control is_present Peak present in control? check_control->is_present impurity Process-related impurity is_present->impurity Yes degradation Potential degradation product is_present->degradation No check_storage Verify storage conditions degradation->check_storage conditions_ok Conditions OK? check_storage->conditions_ok improve_storage Improve storage (light/airtight protection) conditions_ok->improve_storage No forced_degradation Perform forced degradation study conditions_ok->forced_degradation Yes improve_storage->check_storage

Caption: Troubleshooting flowchart for unexpected HPLC peaks.

References

Identifying and minimizing Sulfinalol experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize experimental artifacts when working with Sulfinalol.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or No Drug Effect Observed

Question: My experiment is showing inconsistent or no effect of this compound, even at concentrations where activity is expected. What are the possible causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a lack of expected activity with this compound. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

G start Inconsistent/No Effect Observed check_compound Verify this compound Integrity & Concentration start->check_compound check_solubility Assess Compound Solubility in Assay Medium check_compound->check_solubility If compound is OK check_protocol Review Experimental Protocol check_solubility->check_protocol If soluble check_cells Evaluate Cell Health & Receptor Expression check_protocol->check_cells If protocol is correct troubleshoot_contamination Test for Contamination (Mycoplasma, etc.) check_cells->troubleshoot_contamination If cells are healthy positive_control Run Positive Control (e.g., Isoproterenol) troubleshoot_contamination->positive_control If no contamination re_run Re-run Experiment with Controls positive_control->re_run If positive control works G start High Background/Suspected Off-Target Effect dose_response Perform a Dose-Response Curve start->dose_response negative_control Use a Structurally Similar but Inactive Molecule dose_response->negative_control If effect is dose-dependent receptor_knockdown Use Cells with Knockdown/Knockout of the Target Receptor negative_control->receptor_knockdown If inactive compound shows no effect alternative_assay Employ an Orthogonal Assay to Confirm Effect receptor_knockdown->alternative_assay If effect is absent in knockdown cells conclusion Determine if Effect is On-Target or Off-Target alternative_assay->conclusion G cluster_cell Cell Membrane agonist Agonist (e.g., Isoproterenol) receptor Beta-Adrenergic Receptor agonist->receptor Activates This compound This compound This compound->receptor Inhibits g_protein G Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka response Cellular Response pka->response

Technical Support Center: Optimizing In Vitro Assays for Beta-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting pH for optimal activity of beta-adrenergic antagonists, using Sulfinalol as a representative example, in in vitro settings. Due to the limited availability of specific data for this compound, the information presented here is based on the broader class of beta-adrenergic antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for in vitro assays involving beta-adrenergic antagonists?

A1: The optimal pH can vary depending on the specific compound and the assay system. For many beta-blocker assays, a physiological pH of 7.4 is often used as a starting point. However, studies have shown that the activity and uptake of some beta-adrenergic antagonists can be pH-dependent. For instance, the basal activity of the beta-2 adrenergic receptor has been observed to increase at a more acidic pH of 6.5 compared to 8.0.[1] Conversely, the uptake and toxicity of certain beta-blockers in cellular models can be higher at a more alkaline pH, which favors the neutral form of the drug.[2] Therefore, it is recommended to perform a pH optimization experiment for your specific compound and assay.

Q2: How does pH affect the activity of beta-adrenergic antagonists?

A2: pH can influence the activity of beta-adrenergic antagonists in several ways:

  • Ionization State: Most beta-blockers are weak bases. The pH of the buffer will determine the ratio of the charged (protonated) to the uncharged (neutral) form of the compound. This can affect the drug's ability to cross cell membranes and interact with its target receptor.[2]

  • Receptor Conformation: The conformation of the beta-adrenergic receptor itself can be sensitive to pH, which may alter its affinity for ligands.[1]

  • Compound Stability: The stability of the investigational compound may be pH-dependent.

Q3: What are common issues encountered when adjusting pH in in vitro experiments?

A3: Common challenges include:

  • Buffer Incompatibility: The chosen buffer may interact with the compound or other components of the assay.

  • pH Drift: The pH of the medium can change over the course of an experiment due to cellular metabolism or exposure to atmospheric CO2.

  • Inaccurate pH Measurement: This can result from improper calibration or maintenance of the pH meter and electrode.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected results in bioassay pH of the assay buffer is suboptimal for compound activity.Perform a pH-response curve to determine the optimal pH for your specific beta-adrenergic antagonist and assay system. Test a range of pH values (e.g., 6.5, 7.0, 7.4, 8.0).
The compound may be degrading at the experimental pH.Assess the stability of your compound at different pH values over the time course of your experiment using methods like HPLC.
Difficulty in reproducing results between experiments Inconsistent pH of the buffer solutions.Ensure rigorous and consistent preparation of all buffers. Calibrate the pH meter with fresh, high-quality standards before each use.
pH drift during the experiment.Use a buffer with sufficient buffering capacity for your experimental system. For cell-based assays, consider using a CO2 incubator and bicarbonate-based buffer to maintain stable pH.
Low compound potency The ionization state of the compound at the tested pH is not optimal for cell permeability or receptor binding.Test a range of pH values to see if potency can be improved. Consider the pKa of your compound to predict its ionization state at different pH levels.

Experimental Protocols

Protocol 1: Determination of Optimal pH for a Beta-Adrenergic Antagonist in a Radioligand Binding Assay

Objective: To determine the pH at which the test compound shows the highest affinity for the beta-adrenergic receptor.

Materials:

  • Cell membranes expressing the target beta-adrenergic receptor subtype.

  • Radioligand (e.g., [3H]-dihydroalprenolol).

  • Test compound (e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl with varying pH values (e.g., 6.5, 7.0, 7.4, 8.0).

  • Non-specific binding control (e.g., high concentration of propranolol).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Methodology:

  • Prepare a series of assay buffers with different pH values.

  • In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound to wells containing each of the different pH buffers.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control) for each pH condition.

  • Incubate the plates at a controlled temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each test compound concentration for each pH.

  • Determine the IC50 value at each pH and identify the pH that results in the lowest IC50 (highest affinity).

Protocol 2: General Workflow for pH Adjustment in Cell-Based Assays

Objective: To ensure accurate and stable pH in cell culture experiments.

Methodology:

  • Buffer Selection: Choose a buffer appropriate for your cell type and experimental conditions. Bicarbonate-based buffers used in conjunction with a CO2 incubator are common for maintaining physiological pH.

  • Preparation and Sterilization: Prepare the buffer according to the manufacturer's instructions. Sterilize by filtration.

  • pH Measurement and Adjustment:

    • Calibrate the pH meter using appropriate standards.

    • Allow the buffer to equilibrate to the temperature at which it will be used.

    • Measure the pH and adjust as necessary using sterile solutions of HCl or NaOH.

  • Equilibration in Incubator: For bicarbonate buffers, pre-equilibrate the medium in the CO2 incubator for at least one hour before adding to cells to ensure the pH has stabilized.

  • Monitoring: If the experiment is long-term, consider monitoring the pH of the medium periodically.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Beta-Adrenergic Antagonist (e.g., this compound) BAR Beta-Adrenergic Receptor Ligand->BAR Binds to and blocks receptor G_Protein G-Protein (Gs) BAR->G_Protein Prevents activation AC Adenylyl Cyclase G_Protein->AC Prevents activation cAMP cAMP AC->cAMP Inhibits conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Prevents activation Cellular_Response Inhibition of Downstream Cellular Response PKA->Cellular_Response Leads to

Caption: Beta-adrenergic antagonist signaling pathway.

Experimental_Workflow Start Start: Define Experimental Goals Hypothesis Hypothesize Optimal pH Range Start->Hypothesis Buffer_Prep Prepare Buffers at Varying pH Values Hypothesis->Buffer_Prep Assay Perform In Vitro Assay (e.g., Binding, Functional) Buffer_Prep->Assay Data_Analysis Analyze Data (e.g., IC50, EC50) Assay->Data_Analysis Optimal_pH Optimal pH Determined? Data_Analysis->Optimal_pH Refine_Range Refine pH Range and Repeat Assay Optimal_pH->Refine_Range No End End: Use Optimal pH for Future Experiments Optimal_pH->End Yes Refine_Range->Buffer_Prep

Caption: Workflow for determining optimal experimental pH.

Troubleshooting_Logic Problem Inconsistent Results Check_pH_Meter Is pH Meter Calibrated Correctly? Problem->Check_pH_Meter Calibrate Recalibrate with Fresh Buffers Check_pH_Meter->Calibrate No Check_Buffers Are Buffers Prepared Consistently? Check_pH_Meter->Check_Buffers Yes Calibrate->Check_Buffers Standardize_Prep Standardize Buffer Preparation Protocol Check_Buffers->Standardize_Prep No Check_Stability Is Compound Stable at Experimental pH? Check_Buffers->Check_Stability Yes Standardize_Prep->Check_Stability Stability_Assay Perform pH-Dependent Stability Assay Check_Stability->Stability_Assay No Check_Optimal_pH Is pH Optimal for Compound Activity? Check_Stability->Check_Optimal_pH Yes Stability_Assay->Check_Optimal_pH Check_Optimal_pH->Problem If still inconsistent, consider other factors pH_Curve Perform pH-Response Curve Check_Optimal_pH->pH_Curve No pH_Curve->Problem

Caption: Logical workflow for troubleshooting pH-related issues.

References

Technical Support Center: Troubleshooting Unexpected Side Effects of Sulfinalol In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Sulfinalol in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during your research. This compound is a beta-adrenergic receptor antagonist with direct vasodilator activity, and understanding its nuanced effects is critical for accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound exhibits a dual mechanism of action. It is a beta-adrenergic receptor antagonist, primarily targeting beta-1 adrenergic receptors in the heart to reduce heart rate and contractility. Simultaneously, it possesses direct vasodilator properties, leading to the relaxation of vascular smooth muscle and a decrease in peripheral resistance.

Q2: What are the expected physiological responses to this compound administration in vivo?

Based on its mechanism, the expected in vivo responses include a dose-dependent decrease in blood pressure and heart rate. The vasodilation component may lead to a more pronounced reduction in blood pressure compared to traditional beta-blockers.

Q3: Are there any known species-specific differences in the metabolism of this compound?

Yes, metabolic profiles of this compound vary across different laboratory animal species. For instance, in dogs, the primary urinary metabolites are glucuronide conjugates of this compound and desmethylthis compound. In monkeys, while these conjugates are present, desmethylthis compound and its sulfate (B86663) conjugate are more prominent. Fecal excretion also shows different metabolite profiles between species.[1] Researchers should consider these differences when designing pharmacokinetic and pharmacodynamic studies.

Troubleshooting Guide for Unexpected In Vivo Side Effects

Researchers may encounter unexpected side effects during in vivo studies with this compound. This guide provides a structured approach to identifying and mitigating these issues.

Issue 1: Severe and Unanticipated Hypotension

Symptoms: A rapid and profound drop in blood pressure beyond the expected therapeutic range, potentially leading to lethargy, collapse, or mortality in animal subjects.

Potential Causes:

  • Incorrect Dosing: The dose administered may be too high for the specific animal model, strain, or age.

  • Interaction with Anesthetics: Certain anesthetics can have synergistic hypotensive effects with this compound.

  • Volume Depletion: Dehydration or blood loss in the animal model can exacerbate the hypotensive effects of vasodilators.

Troubleshooting Steps:

  • Verify Dose Calculation: Double-check all calculations for dose preparation and administration volume.

  • Review Anesthetic Protocol: If anesthesia is used, investigate its potential interaction with this compound. Consider alternative anesthetic agents with a more stable cardiovascular profile.

  • Ensure Hydration: Confirm that animals are adequately hydrated prior to and during the experiment.

  • Dose-Response Study: Conduct a pilot dose-response study to determine the optimal therapeutic window for your specific model.

Parameter Recommendation
Starting DoseBegin with a lower dose than cited in the literature and titrate upwards.
MonitoringImplement continuous blood pressure monitoring (e.g., telemetry or arterial line) for real-time assessment.
Fluid SupportHave intravenous fluids available for administration in case of severe hypotension.
Issue 2: Paradoxical Tachycardia or Arrhythmias

Symptoms: An unexpected increase in heart rate (tachycardia) or the appearance of irregular heart rhythms following this compound administration.

Potential Causes:

  • Reflex Tachycardia: The potent vasodilator effect of this compound can lead to a baroreceptor-mediated reflex increase in heart rate to compensate for the drop in blood pressure. This may be more pronounced than the beta-blocking effect at certain doses.

  • Off-Target Effects: While not extensively documented for this compound, off-target interactions with other receptors or ion channels could potentially lead to arrhythmias.

  • Experimental Stress: Handling and procedural stress can induce a catecholamine surge, interacting with the drug's effects.

Troubleshooting Steps:

  • ECG Monitoring: Implement continuous electrocardiogram (ECG) monitoring to characterize the nature of the arrhythmia.

  • Dose Adjustment: A lower dose may mitigate the potent vasodilation, thereby reducing the reflex tachycardia.

  • Acclimatization: Ensure animals are properly acclimatized to the experimental procedures to minimize stress.

  • Autonomic Blockade: In advanced studies, co-administration of autonomic blockers (e.g., a ganglionic blocker) can help dissect the direct cardiac effects from reflex mechanisms.

Issue 3: Evidence of End-Organ Damage or Unexpected Phenotypes

Symptoms: Post-mortem analysis reveals unexpected tissue damage (e.g., renal or hepatic necrosis), or the animal exhibits unforeseen behavioral or physiological changes.

Potential Causes:

  • Hypoperfusion: Severe hypotension can lead to reduced blood flow to vital organs, causing ischemic injury.

  • Off-Target Toxicity: this compound or its metabolites may have direct toxic effects on specific organs that are not related to its primary pharmacological action.

  • Metabolic Differences: The specific metabolic profile in your animal model could lead to the accumulation of a toxic metabolite.

Troubleshooting Steps:

  • Histopathological Analysis: Conduct a thorough histopathological examination of all major organs.

  • Biochemical Monitoring: Collect blood samples to assess markers of liver (e.g., ALT, AST) and kidney (e.g., creatinine, BUN) function.

  • Pharmacokinetic Analysis: Characterize the pharmacokinetic profile of this compound and its major metabolites in your model to identify any unusual accumulation.

  • Off-Target Screening: If unexpected toxicities are consistently observed, consider in vitro off-target screening assays to identify potential molecular targets.

Quantitative Data Summary

The following tables summarize available pharmacokinetic data for this compound from studies in laboratory animals.

Table 1: Pharmacokinetic Parameters of this compound in Dogs (Intravenous Administration) [1]

ParameterValue
Apparent First-Order Half-Life (Phase 1)0.55 hours
Apparent First-Order Half-Life (Phase 2)6.2 hours

Table 2: Excretion of ³H-Sulfinalol in Laboratory Animals (Oral Administration) [1]

Species% of Dose in Urine (time)% of Dose in Feces (time)
Rat42.5% (24 hours)31.8% (24 hours)
Dog53.8% (10 days)41.2% (10 days)
Monkey57.8% (9 days)38.0% (9 days)

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Parameters in a Rodent Model

This protocol outlines a method for the continuous monitoring of cardiovascular parameters in an anesthetized rat model following this compound administration.

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.

  • Catheterization: Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Baseline Recording: Allow the animal to stabilize for at least 30 minutes and record baseline mean arterial pressure (MAP) and heart rate (HR).

  • This compound Administration: Administer a bolus dose of this compound intravenously.

  • Data Acquisition: Continuously record MAP and HR for at least 60 minutes post-administration.

  • Data Analysis: Calculate the change in MAP and HR from baseline at various time points.

Visualizations

Sulfinalol_Mechanism_of_Action cluster_Vascular Vascular Smooth Muscle Cell cluster_Cardiac Cardiomyocyte Sulfinalol_Vaso This compound Vasodilation Vasodilation Sulfinalol_Vaso->Vasodilation Direct Action Peripheral_Resistance Decreased Peripheral Resistance Vasodilation->Peripheral_Resistance Blood_Pressure Decreased Blood Pressure Peripheral_Resistance->Blood_Pressure Sulfinalol_Beta This compound Beta_Receptor β1-Adrenergic Receptor Sulfinalol_Beta->Beta_Receptor Antagonism Heart_Rate Decreased Heart Rate Beta_Receptor->Heart_Rate Contractility Decreased Contractility Beta_Receptor->Contractility Heart_Rate->Blood_Pressure Contractility->Blood_Pressure

Caption: Dual mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Side Effect Observed Is_Dose_Correct Verify Dose Calculation Start->Is_Dose_Correct Consult_Literature Consult Literature for Similar Compounds Start->Consult_Literature Is_Anesthesia_Interaction Review Anesthetic Protocol Is_Dose_Correct->Is_Anesthesia_Interaction Yes Adjust_Dose Perform Dose-Response Study Is_Dose_Correct->Adjust_Dose No Is_Model_Stable Assess Animal Health Status (e.g., hydration) Is_Anesthesia_Interaction->Is_Model_Stable No Interaction Change_Anesthetic Select Alternative Anesthetic Is_Anesthesia_Interaction->Change_Anesthetic Potential Interaction Stabilize_Model Implement Supportive Care Is_Model_Stable->Stabilize_Model Unstable Continue_Experiment Proceed with Experiment Is_Model_Stable->Continue_Experiment Stable Adjust_Dose->Continue_Experiment Change_Anesthetic->Continue_Experiment Stabilize_Model->Continue_Experiment

Caption: General troubleshooting workflow for unexpected in vivo side effects.

Off_Target_Screening_Logic Start Consistent Unexpected Toxicity Observed Hypothesis Hypothesize Off-Target Effect Start->Hypothesis In_Vitro_Screen In Vitro Off-Target Screening (e.g., Receptor Binding Panel) Hypothesis->In_Vitro_Screen Identify_Hits Identify Potential Off-Targets In_Vitro_Screen->Identify_Hits Validate_Hits In Vivo Validation of Off-Target (e.g., using specific antagonists) Identify_Hits->Validate_Hits Hits Identified No_Hits Consider Other Mechanisms (e.g., Metabolite Toxicity) Identify_Hits->No_Hits No Hits Conclusion Elucidate Mechanism of Toxicity Validate_Hits->Conclusion No_Hits->Conclusion

Caption: Logical workflow for investigating potential off-target effects.

References

Technical Support Center: Sulfinalol Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Sulfinalol receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a beta-adrenergic receptor antagonist with direct vasodilator activity.[1][2] Its primary targets are the beta-1 (β1) and beta-2 (β2) adrenergic receptors.[3][4] Therefore, variability in binding assays often stems from factors affecting the interaction between this compound and these receptors.

Q2: What are the common types of radioligand binding assays used for beta-adrenergic receptors?

There are three main types of radioligand binding assays applicable to this compound:

  • Saturation Binding Assays: These are used to determine the density of receptors (Bmax) in a given sample and the affinity of the radioligand for the receptor (Kd).[5][6] In this type of assay, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation.

  • Competition Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled compound (like this compound) for the receptor.[6][7] This is achieved by incubating a fixed concentration of a radioligand with varying concentrations of the competing unlabeled ligand.

  • Kinetic Binding Assays: These experiments measure the association and dissociation rates of a radioligand, which can provide deeper insights into the binding mechanism.[6][8]

Q3: What are the critical reagents and equipment for a this compound receptor binding assay?

A typical radioligand binding assay for a beta-adrenergic antagonist like this compound requires:

  • Receptor Source: Membrane preparations from tissues or cells expressing beta-adrenergic receptors.[7][9]

  • Radioligand: A radiolabeled antagonist that binds with high affinity to beta-adrenergic receptors, such as [3H]dihydroalprenolol (DHA).[9]

  • Unlabeled Ligand: this compound, to compete with the radioligand in competition assays.

  • Assay Buffer: A buffer solution with a controlled pH and ionic strength.

  • Filtration System: To separate bound from unbound radioligand.[9][10]

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Troubleshooting Guide

Q4: My assay shows high non-specific binding. What are the potential causes and solutions?

High non-specific binding (NSB) can mask the specific binding signal. Ideally, NSB should be less than 50% of the total binding.[5]

Potential CauseTroubleshooting Steps
Radioligand Issues - Use a lower concentration of the radioligand, ideally at or below its Kd value.[5]- Verify the purity of the radioligand, as impurities can increase NSB.[5]
Membrane Preparation - Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per well.[5]- Ensure thorough homogenization and washing of membranes to remove interfering substances.[5]
Assay Conditions - Optimize incubation time; shorter times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[5]- Modify the assay buffer by adding agents like bovine serum albumin (BSA) or using a non-ionic detergent (e.g., Tween-20) to block non-specific sites.[5]- Increase the number and volume of wash steps with ice-cold buffer.[5]
Filter Binding - Pre-soak filters in a blocking agent solution like polyethyleneimine (PEI) to reduce radioligand adherence to the filter.[5]

Q5: I am observing low or no specific binding. What should I check?

Low specific binding can make it difficult to obtain reliable data.

Potential CauseTroubleshooting Steps
Receptor Integrity - Confirm the presence and activity of the beta-adrenergic receptors in your membrane preparation. Receptor degradation during preparation can lead to a loss of binding sites.[5]
Radioligand Concentration - Ensure the radioligand concentration is appropriate. While high concentrations increase total binding, very low concentrations might result in a signal that is too low to detect.[5]
Assay Conditions - Ensure the incubation time is sufficient to reach equilibrium, as shorter times may not allow for adequate specific binding.[5]- Check the composition of the assay buffer; the presence or absence of certain ions can significantly impact binding.[5]

Q6: My results are not reproducible between experiments. How can I improve consistency?

Poor reproducibility can stem from inconsistent techniques and reagent variability.

Potential CauseTroubleshooting Steps
Pipetting and Dispensing - Regularly calibrate and maintain pipettes.- Use consistent pipetting techniques, especially for viscous solutions.[5]
Reagent Preparation - Prepare reagents in large batches and aliquot to minimize batch-to-batch differences.[5]- Ensure all solutions are thoroughly mixed before use.[5]
Assay Protocol - Develop and strictly adhere to a standardized protocol for all experimental steps.[5]- Maintain consistent incubation times and temperatures for all samples.[5][11]
Data Analysis - Use appropriate non-linear regression analysis for curve fitting to ensure accurate and consistent data interpretation.[5]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol outlines the steps to determine the binding affinity of an unlabeled ligand (e.g., this compound) by competing against a radiolabeled ligand for binding to beta-adrenergic receptors in a membrane preparation.

1. Membrane Preparation

  • Homogenize tissue or cells known to express beta-adrenergic receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[10]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[10]

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[10]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[10]

  • Resuspend the final pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[10]

2. Assay Setup

  • In a 96-well plate, add the following to each well in a final volume of 250 µL:[10]

    • 150 µL of membrane preparation (typically 50-120 µg of protein for tissue membranes).[10]

    • 50 µL of the competing unlabeled ligand (this compound) at various concentrations. For determining non-specific binding, use a high concentration of a known beta-adrenergic antagonist (e.g., propranolol). For total binding, add 50 µL of buffer.

    • 50 µL of the radioligand (e.g., [3H]dihydroalprenolol) at a fixed concentration (typically at or below its Kd).[10]

3. Incubation

  • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[10]

4. Filtration

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% polyethyleneimine.[10]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

5. Counting and Data Analysis

  • Dry the filters and add scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the competing ligand and use non-linear regression to determine the IC50 value.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[10]

Visualizations

Diagram 1: General Workflow for a Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Membranes, Radioligand, Competitor) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Diagram 2: Troubleshooting Logic for High Non-Specific Binding

G Start High Non-Specific Binding Observed Check_Radioligand Check Radioligand (Concentration, Purity) Start->Check_Radioligand Check_Membrane Check Membrane (Protein Amount, Purity) Start->Check_Membrane Check_Conditions Check Assay Conditions (Buffer, Incubation) Start->Check_Conditions Check_Filtration Check Filtration (Filter Pre-soaking) Start->Check_Filtration Resolved Issue Resolved Check_Radioligand->Resolved Check_Membrane->Resolved Check_Conditions->Resolved Check_Filtration->Resolved

References

Technical Support Center: How to Avoid Sulfinalol Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential interference from the compound Sulfinalol in your biochemical assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a beta-adrenergic receptor antagonist.[1][2] Its chemical structure contains moieties that have the potential to interfere in various biochemical assays. While specific interference by this compound has not been widely documented, its structure, containing a phenol (B47542) group and a methylsulfinyl group, suggests a potential for several types of non-specific interactions.[3]

Potential sources of interference can stem from:

  • Optical Interference : The molecule may absorb light or be fluorescent at wavelengths used in the assay.

  • Chemical Reactivity : The compound could react with assay reagents, such as enzymes or substrates.[4] The sulfoxide (B87167) and phenol groups may be susceptible to redox reactions.

  • Compound Aggregation : At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[5]

Q2: What are the common signs of compound interference in a biochemical assay?

You should suspect interference if you observe any of the following:[6]

  • Inconsistent results : High variability between replicate wells or experiments.

  • Unusual dose-response curves : Non-sigmoidal curves or curves that do not reach a plateau.

  • Discrepancy with known biology : Results that do not align with the expected biological activity.

  • Assay drift : A gradual change in the signal over the time of the plate reading.

  • Control failures : Inconsistent performance of your positive or negative controls.

Q3: My absorbance-based assay shows a concentration-dependent increase in signal with this compound. What could be the cause?

This is a classic sign of optical interference . The compound itself may be absorbing light at the detection wavelength of your assay.

Troubleshooting Workflow for Optical Interference

A Problem: Increased absorbance with this compound B Run a 'this compound only' control in assay buffer A->B C Does this compound absorb at the assay wavelength? B->C D Yes: Subtract background absorbance from all readings C->D Yes E No: Investigate other interference mechanisms C->E No F Consider alternative assay with a different detection method (e.g., fluorescence, luminescence) D->F

Caption: Workflow to diagnose optical interference.

Q4: I suspect this compound is forming aggregates in my assay. How can I confirm and mitigate this?

Compound aggregation is a common cause of non-specific inhibition.[5] Aggregates can sequester and denature proteins, leading to a false-positive signal.

Experimental Protocol: Testing for Aggregation-Based Interference
  • Prepare Buffers : Create two sets of your standard assay buffer: one without detergent and one with 0.01% (v/v) Triton X-100.[7]

  • Compound Dilution : Prepare serial dilutions of this compound in both the detergent-free and detergent-containing buffers.[7]

  • Run Assay : Perform your standard assay protocol in parallel using both sets of compound dilutions.[7]

  • Data Analysis : Compare the dose-response curves. A significant rightward shift in the IC50 curve in the presence of detergent suggests that the observed activity was likely due to aggregation.

Troubleshooting Workflow for Compound Aggregation

A Problem: Suspected non-specific inhibition B Run assay with and without 0.01% Triton X-100 A->B C Is the IC50 value significantly increased with detergent? B->C D Yes: Aggregation is the likely cause of interference C->D Yes E No: Investigate other interference mechanisms C->E No F Confirm with an orthogonal assay D->F

Caption: Workflow to diagnose aggregation-based interference.

Q5: Could the sulfoxide group in this compound cause redox-related assay interference?

Yes, the sulfoxide moiety, as well as the phenol group, could potentially participate in redox cycling, which can interfere with assays that are sensitive to the redox state of the reagents.[4] This is particularly relevant for assays that use redox-sensitive dyes or enzymes with critical cysteine residues.

Experimental Protocol: Assessing Thiol Reactivity and Redox Interference
  • Prepare Buffers : Prepare two sets of your standard assay buffer: one without a reducing agent and one containing 1 mM dithiothreitol (B142953) (DTT).[7]

  • Compound Incubation : Pre-incubate this compound with the target protein or enzyme in both DTT-containing and DTT-free buffers for 15-30 minutes.[7]

  • Run Assay : Initiate the reaction and measure the activity according to your standard protocol.

  • Data Analysis : Compare the dose-response curves. A significant decrease in potency (increased IC50) in the presence of DTT suggests that the compound may be acting as a thiol-reactive electrophile or a redox cycler.[7]

Interpreting DTT Shift Assay Results
DTT ConcentrationFold change in IC50Interpretation
1 mM> 5-fold increaseHigh likelihood of thiol reactivity or redox interference.[7]
1 mM2-5-fold increaseModerate likelihood; further investigation is warranted.[7]
1 mM< 2-fold increaseLow likelihood of this specific interference mechanism.[7]

Troubleshooting Guides

Issue 1: Inconsistent Results and High Variability

Possible Cause : This can be a general indicator of several types of interference, including compound instability, precipitation, or aggregation.[6]

Troubleshooting Steps :

  • Assess Solubility : Visually inspect the wells for any signs of compound precipitation. You can also use a light-scattering-based method to quantify solubility.

  • Check for Aggregation : Follow the protocol outlined in FAQ 4 .

  • Use Control Compounds : Include known interfering compounds (e.g., known aggregators or reactive compounds) in your assay to assess its susceptibility to these mechanisms.[7]

Issue 2: Unexpectedly Low Signal in an ELISA

Possible Cause : this compound may be interfering with antigen-antibody binding or the enzymatic detection step (e.g., horseradish peroxidase - HRP).[6]

Signaling Pathway of Potential ELISA Interference

cluster_0 Antigen-Antibody Binding cluster_1 Enzymatic Detection A Antigen B Primary Antibody A->B C Secondary Antibody-HRP B->C D HRP E Substrate D->E catalyzes F Colored Product E->F This compound This compound This compound->B Interference? This compound->D Interference?

Caption: Potential interference points of this compound in an ELISA.

Troubleshooting Steps :

  • Antigen-Antibody Binding Check : Run a control experiment where you pre-incubate the primary antibody with the antigen before adding this compound. If the signal is restored, it suggests interference with the binding event.

  • Enzyme Inhibition Check : In a separate reaction, combine the HRP-conjugated secondary antibody and its substrate in the presence of this compound. A decrease in signal indicates direct inhibition of the detection enzyme.[6]

Issue 3: High Background in a Fluorescence-Based Assay

Possible Cause : this compound may possess intrinsic fluorescence.[8]

Troubleshooting Steps :

  • Run a "this compound only" Control : Measure the fluorescence of this compound in your assay buffer at the assay's excitation and emission wavelengths.

  • Subtract Background : If fluorescent, subtract the signal from the "this compound only" control from your experimental wells.[8]

  • Use a Different Fluorophore : If possible, switch to a fluorescent probe with excitation and emission spectra that do not overlap with those of this compound.[8]

  • Consider Time-Resolved FRET (TR-FRET) : This assay format uses a time delay to minimize interference from the short-lived fluorescence of test compounds.[8]

General Recommendations for Assay Development

To proactively minimize the risk of interference from test compounds like this compound, consider the following during assay development:

  • Inclusion of Detergents : Adding a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to the assay buffer can help prevent compound aggregation.[7]

  • Addition of Scavenging Agents : For assays sensitive to redox activity, including a reducing agent like DTT can mitigate interference from electrophilic compounds.[7]

  • Use of Orthogonal Assays : Plan to confirm any hits from your primary screen using a secondary, orthogonal assay with a different detection method or principle.[7] This is the most reliable way to validate a hit and rule out assay-specific artifacts.

References

Best practices for handling and storing Sulfinalol powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides best practices for handling and storing Sulfinalol powder. The following information is compiled from general laboratory safety protocols and data from structurally related compounds due to the limited availability of specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a beta-adrenergic receptor antagonist. Basic chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC20H27NO4SPubChem[1]
Molecular Weight377.5 g/mol PubChem[1]
IUPAC Name4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenolPubChem[1]
CAS Number66264-77-5PubChem[1]

Q2: What are the recommended storage conditions for this compound powder?

Q3: How should I handle this compound powder to ensure my safety?

As a precaution, this compound powder should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid direct contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.

Troubleshooting Guide

Problem: I am observing inconsistencies in my experimental results when using this compound from different batches or after a period of storage.

  • Possible Cause 1: Degradation of this compound powder.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure that the powder has been stored according to the recommended guidelines (cool, dry, protected from light).

      • Perform Quality Control: If possible, use an analytical technique such as High-Performance Liquid Chromatography (HPLC) to assess the purity of the powder and check for the presence of degradation products.

      • Use a Fresh Batch: Compare the results obtained with the questionable batch to those from a new, unopened batch of this compound powder.

  • Possible Cause 2: Contamination of the powder.

    • Troubleshooting Steps:

      • Review Handling Procedures: Ensure that proper handling techniques were used to prevent cross-contamination.

      • Inspect the Container: Check the integrity of the storage container for any breaches that could have allowed contaminants to enter.

Experimental Protocols

Protocol: General Stability Assessment of this compound Powder

This protocol outlines a basic approach to assess the stability of this compound powder under specific storage conditions.

1. Materials:

  • This compound powder
  • Climate-controlled stability chambers
  • Appropriate analytical instrumentation (e.g., HPLC-UV)
  • Volumetric flasks and other necessary labware
  • High-purity solvents for analysis

2. Methodology:

  • Initial Analysis (Time 0):
  • Dispense the this compound powder into several airtight containers from the same batch.
  • Perform an initial analysis on a sample to determine its initial purity and characterize its physical properties (e.g., appearance, color).
  • Storage:
  • Place the containers in stability chambers set to different conditions (e.g., 25°C/60% RH, 40°C/75% RH for accelerated stability).
  • Time-Point Analysis:
  • At predetermined time points (e.g., 1, 3, 6 months), remove a container from each storage condition.
  • Analyze the powder for purity and the presence of any degradation products using a validated stability-indicating HPLC method.
  • Document any changes in physical appearance.
  • Data Analysis:
  • Compare the results from each time point to the initial analysis to determine the rate of degradation under each storage condition.

Logical Workflow for Handling Uncharacterized Powder

The following diagram illustrates a decision-making process for safely handling a chemical powder like this compound, for which specific handling data is not available.

G Decision Workflow for Handling this compound Powder start Start: Receive this compound Powder check_sds Check for Specific Safety Data Sheet (SDS) start->check_sds sds_found SDS Available? check_sds->sds_found follow_sds Follow SDS-Specific Handling & Storage Protocols sds_found->follow_sds Yes no_sds SDS Not Available sds_found->no_sds No document Document Handling & Storage Procedures follow_sds->document assess_class Assess Chemical Class: Beta-Adrenergic Blocker, Aromatic Sulfoxide (B87167) no_sds->assess_class general_precautions Apply General Precautions for Chemical Powders: - Use in Fume Hood - Wear Full PPE assess_class->general_precautions storage_protocol Implement Conservative Storage Protocol: - Tightly Sealed Container - Cool, Dry, Dark Place - Consider Refrigeration general_precautions->storage_protocol storage_protocol->document end End document->end

Caption: Decision workflow for handling this compound powder in the absence of specific safety data.

References

Validation & Comparative

Comparative Analysis of Sulfinalol and Propranolol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Sulfinalol and propranolol (B1214883), intended for researchers, scientists, and drug development professionals. The comparison is based on currently available public data. A significant disparity exists in the volume of research, with propranolol being a well-established and extensively studied drug, while data on this compound is limited.

Overview and Mechanism of Action

Propranolol is a prototypical non-selective beta-adrenergic receptor antagonist. In contrast, this compound is described as a beta-adrenoceptor antagonist that also possesses direct vasodilator properties. This dual mechanism suggests a different hemodynamic profile compared to traditional beta-blockers.

Propranolol: Propranolol competitively blocks beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1]

  • β1-Receptor Blockade: Occurs primarily in cardiac tissue, leading to a decrease in heart rate (negative chronotropy), myocardial contractility (negative inotropy), and atrioventricular conduction. This reduces cardiac output and myocardial oxygen demand.[2][3] Blockade of β1 receptors in the kidneys inhibits the release of renin, contributing to its antihypertensive effect.[4]

  • β2-Receptor Blockade: Occurs in the smooth muscle of the bronchi and blood vessels. This can lead to bronchoconstriction and vasoconstriction, which are potential sources of adverse effects, particularly in patients with respiratory conditions.[2][3]

This compound: this compound is also a beta-adrenergic receptor antagonist, but it is distinguished by its additional direct vasodilator activity.[5][6][7]

  • Beta-Adrenergic Blockade: The specific selectivity for β1 versus β2 receptors is not well-documented in available literature.

  • Direct Vasodilation: this compound directly relaxes vascular smooth muscle, which is a mechanism independent of its beta-blocking action.[5] The precise molecular pathway of this vasodilation (e.g., nitric oxide release, calcium channel modulation, or potassium channel opening) has not been fully elucidated in publicly accessible studies.[5][8][9] This property theoretically contributes to blood pressure reduction by decreasing peripheral vascular resistance.

Pharmacological Data Comparison

A direct quantitative comparison is hampered by the lack of published clinical data for this compound. The following tables summarize the well-documented parameters for propranolol and highlight the data gaps for this compound.

Table 1: Comparative Pharmacokinetic Properties

ParameterPropranololThis compound
Route of Administration Oral, Intravenous[10]Oral[5]
Bioavailability (Oral) 25% (variable due to extensive first-pass metabolism)[10][11]Data Not Available
Peak Plasma Concentration (Tmax) ~1-3 hours (oral, immediate-release)[10]Data Not Available
Plasma Protein Binding ~90%[10]Data Not Available
Metabolism Extensively hepatic (CYP2D6, CYP1A2, CYP2C19)[12]Data Not Available
Active Metabolites Yes (e.g., 4-hydroxypropranolol)[11]Data Not Available
Elimination Half-life ~3-8 hours (oral, immediate-release)[10]Data Not Available
Excretion Primarily via urine as metabolites[10]Data Not Available

Table 2: Comparative Pharmacodynamic Properties

ParameterPropranololThis compound
Receptor Selectivity Non-selective β1 and β2 antagonist[1][10]Beta-adrenoceptor antagonist[8]
Vasodilatory Action None (can cause peripheral vasoconstriction via β2-blockade)[2]Yes (direct vasodilator activity)[5][6]
Intrinsic Sympathomimetic Activity (ISA) No[1]Data Not Available
Membrane Stabilizing Activity (MSA) Yes[13]Data Not Available
Primary Hemodynamic Effects Reduced heart rate, cardiac output, and blood pressure[2]Expected reduction in heart rate and blood pressure[8]
Primary Therapeutic Indications Hypertension, Angina, Arrhythmias, Migraine Prophylaxis, Essential Tremor[14]Hypertension (investigational)

Experimental Protocols for Full Comparison

Comprehensive experimental data for this compound is not publicly available. To conduct a thorough comparative analysis, the following experimental protocols would be necessary:

  • Protocol 1: Receptor Binding and Selectivity Assays

    • Objective: To determine the binding affinity (Ki) and selectivity of this compound for human β1 and β2 adrenergic receptors compared to propranolol.

    • Methodology: Radioligand binding assays using cell membranes expressing recombinant human β1 and β2 receptors. A range of concentrations of this compound and propranolol would be used to compete with a specific radioligand (e.g., ³H-dihydroalprenolol) to generate inhibition curves and calculate Ki values.

  • Protocol 2: In Vitro Functional Assays for Vasodilation

    • Objective: To characterize the mechanism of this compound-induced vasodilation.

    • Methodology: Isolated tissue bath experiments using rings of rat aorta or human resistance arteries. The ability of this compound to relax pre-constricted vessels (e.g., with phenylephrine) would be measured. The experiment would be repeated in the presence of various inhibitors (e.g., L-NAME for nitric oxide synthase, indomethacin (B1671933) for cyclooxygenase, glibenclamide for K-ATP channels) to elucidate the signaling pathway.

  • Protocol 3: Head-to-Head Clinical Trial in Hypertension

    • Objective: To compare the antihypertensive efficacy and safety of this compound and propranolol.

    • Methodology: A multi-center, randomized, double-blind, active-controlled, parallel-group study in patients with mild-to-moderate essential hypertension. Patients would be randomized to receive either once-daily this compound or once-daily long-acting propranolol for a period of 12 weeks. The primary endpoint would be the change from baseline in 24-hour ambulatory mean systolic and diastolic blood pressure. Safety assessments would include adverse event monitoring, ECGs, and laboratory tests.

Visualization of Mechanisms and Workflows

The following diagrams illustrate the established signaling pathway for propranolol and the proposed dual-action mechanism for this compound.

Propranolol_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Propranolol Propranolol Receptor β-Adrenergic Receptor Propranolol->Receptor BLOCKS G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response ↓ Heart Rate ↓ Contractility PKA->Response Leads to

Caption: Propranolol blocks the β-adrenergic signaling cascade.

Sulfinalol_Mechanism cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle This compound This compound Beta_Block β-Adrenergic Blockade (Same as Propranolol) This compound->Beta_Block Action 1 Direct_Action Direct Vasodilatory Action This compound->Direct_Action Action 2 Cardiac_Effect ↓ Cardiac Output Beta_Block->Cardiac_Effect BP_Effect Reduced Blood Pressure Cardiac_Effect->BP_Effect Vascular_Effect ↓ Peripheral Resistance Direct_Action->Vascular_Effect Vascular_Effect->BP_Effect

Caption: this compound's proposed dual mechanism of action.

Summary and Conclusion

Propranolol is a non-selective beta-blocker with a well-characterized profile and decades of clinical use.[14] Its therapeutic effects and limitations are thoroughly understood. This compound presents a potentially advantageous profile by combining beta-blockade with direct vasodilation, which could lead to a more potent antihypertensive effect without the reflex tachycardia sometimes seen with pure vasodilators.[8]

However, the current lack of publicly available preclinical and clinical data on this compound makes a definitive comparison impossible. Key information regarding its pharmacokinetics, receptor selectivity, long-term efficacy, and safety profile is required. Until such data becomes available through rigorous, controlled studies, propranolol remains a benchmark beta-blocker, while this compound remains a compound of theoretical interest requiring further investigation.

References

Validating the Beta-Adrenergic Blocking Activity of Sulfinalol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfinalol is identified as a beta-adrenergic receptor antagonist with antihypertensive properties.[1] The validation of its beta-blocking activity is crucial for understanding its pharmacological profile and therapeutic potential. This involves a series of in vitro and in vivo experiments designed to determine its affinity for beta-adrenergic receptors, its functional antagonism of agonist-induced responses, and its physiological effects on cardiovascular parameters. This guide details the methodologies for these key experiments and provides comparative data for established beta-blockers such as propranolol (B1214883), metoprolol, bisoprolol, and carvedilol.

Data Presentation

In Vitro Comparison of Beta-Blocker Potency

The following table summarizes the inhibitory constants (Ki) and pA2 values for several well-characterized beta-blockers against β1 and β2 adrenergic receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher pA2 values indicate greater potency.

DrugReceptor SubtypeKi (nM)pA2Reference
This compound βData Not AvailableData Not Available
Propranolol β1/β2 (non-selective)~1-58.2-9.0[2]
Metoprolol β1 (selective)~100-2007.4-7.7
Bisoprolol β1 (highly selective)~10-208.7[3]
Carvedilol β1/β2/α1 (non-selective)β1: ~0.8, β2: ~0.2β1: 9.02, β2: 10.13

Note: Ki and pA2 values can vary depending on the experimental conditions, radioligand used, and tissue or cell type.

In Vivo Comparison of Beta-Blocker Effects on Heart Rate

This table presents a qualitative comparison of the effects of different beta-blockers on heart rate in animal models. A direct quantitative comparison requires dose-response studies for each compound under identical experimental conditions.

DrugAnimal ModelEffect on Resting Heart RateEffect on Isoproterenol-Induced Tachycardia
This compound DogDecreaseAttenuation
Propranolol Rat/DogDecreasePotent Attenuation
Metoprolol Rat/DogDecreaseAttenuation (β1-selective)
Bisoprolol Rat/DogDecreaseAttenuation (highly β1-selective)
Carvedilol DogDecreaseAttenuation

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO, HEK293) or from tissues rich in these receptors (e.g., heart ventricles for β1, lung for β2).

  • Radioligand: Use a non-selective high-affinity radiolabeled antagonist, such as [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.

  • Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound or a reference beta-blocker.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the drug that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay in Isolated Tissues

Objective: To determine the functional antagonist potency (pA2) of this compound.

Methodology:

  • Tissue Preparation: Isolate guinea pig right atria (for β1 activity) or tracheal strips (for β2 activity). Mount the tissues in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Agonist Response: Generate a cumulative concentration-response curve for a beta-agonist like isoproterenol (B85558) by measuring the increase in the rate of atrial contraction (chronotropic effect) or the relaxation of pre-contracted tracheal strips.

  • Antagonist Incubation: Wash out the agonist and incubate the tissues with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Shift in Agonist Response: Repeat the cumulative concentration-response curve for isoproterenol in the presence of this compound.

  • Data Analysis: A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve. The magnitude of this shift is used to calculate the pA2 value using the Schild equation.

In Vivo Cardiovascular Studies in Animal Models

Objective: To evaluate the beta-blocking activity of this compound on heart rate and blood pressure in vivo.

Methodology:

  • Animal Model: Use anesthetized or conscious telemetered dogs or rats.

  • Instrumentation: Catheterize the femoral artery and vein for blood pressure measurement and drug administration, respectively. Record heart rate from the arterial pressure waveform or via ECG.

  • Baseline Measurements: Record baseline heart rate and blood pressure.

  • Drug Administration: Administer increasing doses of this compound intravenously or orally.

  • Agonist Challenge: Before and after each dose of this compound, administer a bolus of a beta-agonist like isoproterenol and measure the peak change in heart rate and blood pressure.

  • Data Analysis: Determine the dose-dependent effect of this compound on resting heart rate and blood pressure. Quantify the antagonism of the isoproterenol-induced responses to demonstrate beta-blockade.

Mandatory Visualization

G Beta-Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist (Epinephrine/Norepinephrine) Agonist (Epinephrine/Norepinephrine) Beta-Adrenergic Receptor Beta-Adrenergic Receptor Agonist (Epinephrine/Norepinephrine)->Beta-Adrenergic Receptor Binds to G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates targets leading to This compound This compound This compound->Beta-Adrenergic Receptor Blocks G Experimental Workflow for In Vitro Validation cluster_radioligand Radioligand Binding Assay cluster_functional Functional Assay (Isolated Tissue) Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Add Radioligand & this compound Filtration Filtration Incubation->Filtration Counting Counting Filtration->Counting Ki Determination Ki Determination Counting->Ki Determination Tissue Isolation Tissue Isolation Agonist Curve 1 Agonist Curve 1 Tissue Isolation->Agonist Curve 1 This compound Incubation This compound Incubation Agonist Curve 1->this compound Incubation Agonist Curve 2 Agonist Curve 2 This compound Incubation->Agonist Curve 2 pA2 Calculation pA2 Calculation Agonist Curve 2->pA2 Calculation

References

Sulfinalol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Sulfinalol, a beta-adrenergic receptor antagonist, in the context of other beta-blockers. Due to the limited availability of direct comparative clinical trial data for this compound, this guide focuses on its pharmacological profile and offers a comparison based on the established characteristics of different beta-blocker classes.

Introduction to this compound

This compound is a beta-adrenergic receptor antagonist that also possesses direct vasodilator activity.[1][2] It is classified as a combined alpha- and beta-adrenoceptor blocker.[3][4] This dual mechanism of action suggests a potential for both reducing heart rate and contractility (beta-blockade) and lowering peripheral vascular resistance through vasodilation (alpha-blockade).[4][5]

Comparative Efficacy and Safety: A Mechanistic Overview

In the absence of head-to-head clinical trial data for this compound, this section provides a comparative perspective based on the known properties of different beta-blocker classes.

Table 1: Comparative Efficacy of Beta-Blocker Classes
FeatureNon-Selective Beta-Blockers (e.g., Propranolol)Beta-1 Selective Blockers (e.g., Metoprolol, Atenolol)Combined Alpha- and Beta-Blockers (e.g., Labetalol, Carvedilol, this compound - inferred)
Primary Mechanism Blocks both beta-1 and beta-2 adrenergic receptors.Primarily blocks beta-1 adrenergic receptors in the heart.Blocks both alpha-1 and beta (non-selective or beta-1 selective) adrenergic receptors.
Blood Pressure Reduction Effective in reducing blood pressure, primarily through decreased cardiac output.Effective in reducing blood pressure, primarily through decreased cardiac output with less effect on peripheral vasculature.Potentially more potent blood pressure reduction due to a dual mechanism: decreased cardiac output (beta-blockade) and vasodilation (alpha-blockade).[5]
Heart Rate Control Significant reduction in heart rate at rest and during exercise.Significant reduction in heart rate, similar to non-selective beta-blockers.Reduction in heart rate, though potentially less pronounced than with pure beta-blockers due to reflex tachycardia from vasodilation.
Vasodilation Can cause peripheral vasoconstriction due to unopposed alpha-receptor stimulation.Less effect on peripheral vascular resistance compared to non-selective beta-blockers.Direct vasodilation, leading to a reduction in peripheral vascular resistance.[1][2]
Table 2: Comparative Adverse Effect Profile of Beta-Blocker Classes
Adverse EffectNon-Selective Beta-BlockersBeta-1 Selective BlockersCombined Alpha- and Beta-Blockers (including this compound - inferred)
Bronchospasm Higher risk, especially in patients with asthma or COPD, due to beta-2 receptor blockade in the lungs.Lower risk compared to non-selective beta-blockers as they are cardioselective.Risk depends on the beta-selectivity; non-selective agents carry a higher risk.
Bradycardia Common, can be significant.Common, can be significant.Can occur, but may be partially offset by the vasodilatory effect.
Fatigue/Dizziness Common side effects.Common side effects.Can occur, may be exacerbated by postural hypotension.
Postural Hypotension Less common.Less common.Higher risk due to alpha-1 blockade causing vasodilation.[6]
Peripheral Coldness More common due to reduced peripheral blood flow.Less common.Less likely due to vasodilatory properties.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound clinical trials are not publicly available, a standard methodology for comparing the efficacy of antihypertensive agents would typically involve the following:

A randomized, double-blind, active-controlled study could be designed to compare this compound with a well-established beta-blocker like Metoprolol.

  • Participants : A cohort of patients with mild to moderate essential hypertension.

  • Intervention :

    • Group 1: this compound, dosage titrated based on blood pressure response.

    • Group 2: Metoprolol, dosage titrated based on blood pressure response.

  • Primary Endpoints :

    • Change from baseline in sitting systolic and diastolic blood pressure after a defined treatment period.

  • Secondary Endpoints :

    • Change in 24-hour ambulatory blood pressure monitoring.

    • Change in heart rate.

    • Incidence and severity of adverse events.

  • Data Analysis : Statistical comparison of the mean changes in blood pressure and heart rate between the two groups.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of beta-adrenergic receptors, which are the primary target of this compound and other beta-blockers.

cluster_cell Cardiomyocyte Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor Beta-Adrenergic Receptor (β1) Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx ↑ Ca2+ Influx Calcium_Channels->Calcium_Influx Contraction ↑ Heart Rate & ↑ Contractility Calcium_Influx->Contraction This compound This compound This compound->Beta_Receptor Blocks cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (BP, HR, etc.) Patient_Screening->Baseline Randomization Randomization Group_A Treatment Group A (this compound) Randomization->Group_A Group_B Treatment Group B (Comparator Beta-Blocker) Randomization->Group_B Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Baseline->Randomization Follow_Up Follow-up Visits (Efficacy & Safety Monitoring) Treatment_Period->Follow_Up Final_Assessment Final Assessment Follow_Up->Final_Assessment Data_Analysis Statistical Data Analysis Final_Assessment->Data_Analysis Results Comparative Efficacy & Safety Results Data_Analysis->Results

References

A Comparative Analysis of Sulfinalol and Other Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Sulfinalol and other established vasodilators, focusing on their mechanisms of action, experimental data, and relevant signaling pathways. While direct comparative studies involving this compound are limited in the publicly available scientific literature, this document synthesizes existing data to offer a comprehensive perspective for research and development purposes.

Introduction to this compound

This compound is a pharmaceutical agent known for its dual functionality as a beta-adrenoceptor antagonist and a direct vasodilator. This unique combination allows it to not only reduce the heart's workload by blocking the effects of adrenaline but also to directly relax the smooth muscle of blood vessels, leading to vasodilation and a decrease in blood pressure.

Initial studies have shown that this compound is effective in increasing blood flow in animal models, such as in the sympathetically denervated hindlimb of anesthetized dogs, and in reducing blood pressure in conscious spontaneously hypertensive rats. These findings suggest a direct vasodilatory action that is independent of its beta-blocking properties. However, the precise molecular mechanism underlying this direct vasodilation is not yet fully elucidated in the available literature.

Comparative Vasodilators: Hydralazine (B1673433) and Sodium Nitroprusside

For a comprehensive comparison, two well-established vasodilators with distinct mechanisms of action have been selected: Hydralazine and Sodium Nitroprusside.

  • Hydralazine: A direct-acting smooth muscle relaxant that primarily affects arterioles.

  • Sodium Nitroprusside: A potent vasodilator that acts as a nitric oxide (NO) donor, affecting both arterioles and venules.

Mechanism of Action

The vasodilatory effects of these compounds are achieved through different intracellular signaling pathways.

This compound: The direct vasodilatory mechanism of this compound is not definitively established. It is known to be a beta-adrenoceptor antagonist.

Hydralazine: The vasodilatory action of Hydralazine is multifaceted and not entirely understood. Evidence suggests it may involve:

  • Inhibition of inositol (B14025) trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells[1][2].

  • Opening of high-conductance calcium-activated potassium channels (BKCa)[3].

  • Potential stimulation of nitric oxide (NO) release.

Sodium Nitroprusside: This compound acts as a prodrug, spontaneously releasing nitric oxide (NO). NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn leads to a cascade of events causing smooth muscle relaxation and vasodilation[4][5][6].

Signaling Pathway Diagrams

Sulfinalol_Pathway This compound This compound Beta_Receptor β-Adrenoceptor This compound->Beta_Receptor Antagonism Direct_Effect Direct Vasodilation (Mechanism Undetermined) This compound->Direct_Effect Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Direct_Effect->Vascular_Smooth_Muscle Relaxation Relaxation Vascular_Smooth_Muscle->Relaxation Hydralazine_Pathway Hydralazine Hydralazine IP3R IP₃ Receptor Hydralazine->IP3R Inhibition BKCa BKCa Channel Hydralazine->BKCa Activation SR Sarcoplasmic Reticulum Ca_Release Ca²⁺ Release Contraction Contraction Ca_Release->Contraction K_Efflux K⁺ Efflux BKCa->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Relaxation Relaxation Hyperpolarization->Relaxation Nitroprusside_Pathway SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation MLCP_Activation Myosin Light Chain Phosphatase Activation PKG->MLCP_Activation Ca_Decrease [Ca²⁺]i Decrease PKG->Ca_Decrease Relaxation Relaxation MLCP_Activation->Relaxation Ca_Decrease->Relaxation Aortic_Ring_Workflow Start Start Excise_Aorta Excise Thoracic Aorta Start->Excise_Aorta Prepare_Rings Prepare Aortic Rings Excise_Aorta->Prepare_Rings Mount_Rings Mount in Organ Bath Prepare_Rings->Mount_Rings Equilibrate Equilibrate under Resting Tension Mount_Rings->Equilibrate Pre_Contract Induce Contraction (e.g., Phenylephrine) Equilibrate->Pre_Contract Add_Compound Add Test Compound Pre_Contract->Add_Compound Record_Relaxation Record Relaxation Response Add_Compound->Record_Relaxation Analyze_Data Analyze Data (EC₅₀, Emax) Record_Relaxation->Analyze_Data End End Analyze_Data->End

References

Assessing the Receptor Selectivity of Sulfinalol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the receptor selectivity profile of Sulfinalol, a β-adrenoceptor antagonist with direct vasodilator properties. Due to the limited availability of specific quantitative binding and functional data for this compound in the public domain, this guide focuses on its known pharmacological activities and compares them with established data for other relevant beta-blockers: Propranolol, Labetalol, and Carvedilol. The inclusion of detailed experimental protocols for key assays aims to facilitate further research and direct comparison.

Introduction to this compound and Comparator Drugs

This compound is recognized as a beta-adrenergic receptor antagonist that also exhibits direct vasodilator effects. This dual mechanism of action suggests a complex interaction with adrenergic receptors, which are critical mediators of cardiovascular function. To understand its selectivity, it is essential to compare its profile with other beta-blockers that have well-characterized interactions with adrenergic receptor subtypes.

  • Propranolol: A non-selective β-adrenergic receptor antagonist, blocking both β1 and β2 receptors.

  • Labetalol: A non-selective β-adrenergic receptor antagonist that also possesses α1-adrenergic receptor blocking activity.

  • Carvedilol: A non-selective β-adrenergic receptor antagonist with α1-adrenergic receptor blocking properties.

Receptor Selectivity Profile: A Comparative Overview

The following tables summarize the available quantitative data for the comparator drugs.

Table 1: Comparative Binding Affinities (pKi) at Adrenergic Receptors

Compoundα1-Adrenergic Receptorα2-Adrenergic Receptorβ1-Adrenergic Receptorβ2-Adrenergic Receptor
This compound Data not availableData not availableData not availableData not available
Propranolol ~6.0 - 7.0~5.0 - 6.0~8.0 - 9.0~8.0 - 9.0
Labetalol ~7.0 - 8.0~5.0 - 6.0~7.5 - 8.5~7.5 - 8.5
Carvedilol ~8.0 - 9.0~6.0 - 7.0~8.5 - 9.5~8.5 - 9.5

Note: pKi values are presented as approximate ranges based on publicly available data and can vary depending on the experimental conditions.

Table 2: Comparative Functional Antagonist Potencies (pA2) at Adrenergic Receptors

Compoundα1-Adrenergic Receptorβ1-Adrenergic Receptorβ2-Adrenergic Receptor
This compound Data not availableData not availableData not available
Propranolol Not applicable~8.2 - 8.8~8.3 - 8.9
Labetalol ~7.2 - 7.8~7.9 - 8.5~7.8 - 8.4
Carvedilol ~7.5 - 8.1~8.6 - 9.2~8.7 - 9.3

Note: pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines the general procedure for determining the binding affinity of a compound for α1, α2, β1, and β2 adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-CGP 12177 for β1 and β2).

  • Test compound (this compound or comparators) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: Incubate a fixed amount of cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-specific ligand is used to determine non-specific binding.

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at a specific temperature, e.g., 25°C or 37°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: cAMP Measurement for β-Adrenergic Receptor Antagonism

This protocol describes a method to determine the functional potency (pA2) of a β-adrenergic receptor antagonist.

Objective: To quantify the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a downstream signaling molecule of β-adrenergic receptors.

Materials:

  • Intact cells expressing the β-adrenergic receptor subtype of interest (e.g., CHO, HEK293).

  • β-adrenergic receptor agonist (e.g., Isoproterenol).

  • Test antagonist (this compound or comparators) at various concentrations.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist for a defined period (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration) to the wells and incubate for a specific time to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the agonist-induced cAMP production against the logarithm of the antagonist concentration. The IC50 value for the antagonist is determined. The pA2 value can be calculated using the Schild equation, which provides a measure of the antagonist's potency that is independent of the agonist's concentration and efficacy.

Visualizations

Signaling Pathways

G cluster_alpha1 α1-Adrenergic Receptor cluster_beta β-Adrenergic Receptor a1 α1-AR gq Gq/11 a1->gq Agonist plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc beta β-AR gs Gs beta->gs Agonist ac Adenylyl Cyclase gs->ac atp ATP ac->atp camp cAMP atp->camp pka PKA Activation camp->pka This compound This compound This compound->beta Antagonist comparators Propranolol Labetalol Carvedilol comparators->a1 Antagonist (Labetalol, Carvedilol) comparators->beta Antagonist

Caption: Adrenergic receptor signaling pathways and points of antagonism.

Experimental Workflow

G cluster_binding Radioligand Binding Assay cluster_functional Functional cAMP Assay b1 Membrane Preparation b2 Incubation with Radioligand & Compound b1->b2 b3 Filtration b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (pKi) b4->b5 f1 Cell Culture f2 Antagonist Pre-incubation f1->f2 f3 Agonist Stimulation f2->f3 f4 cAMP Measurement f3->f4 f5 Data Analysis (pA2) f4->f5 start Start start->b1 start->f1

Caption: Workflow for assessing receptor binding and functional activity.

Discussion and Conclusion

The pharmacological profile of this compound as a β-adrenoceptor antagonist with vasodilator activity suggests a multifaceted interaction with the adrenergic system. While direct, quantitative comparisons of its receptor selectivity are hampered by the lack of publicly available binding and functional data, its classification implies primary antagonism at β-adrenergic receptors. The vasodilator effect could be mediated by several mechanisms, including weak α1-adrenergic blockade, β2-adrenergic receptor partial agonism, or direct actions on vascular smooth muscle, independent of adrenoceptors.

In comparison, Propranolol is a non-selective β-blocker without significant α-blocking activity. Labetalol and Carvedilol are also non-selective β-blockers but possess additional α1-blocking properties, contributing to their vasodilatory effects. The receptor selectivity profiles of these comparators are well-documented, providing a solid baseline for any future quantitative studies on this compound.

To definitively assess the receptor selectivity of this compound, further in-vitro pharmacological studies employing the standardized protocols outlined in this guide are necessary. Such studies would provide the crucial pKi and pA2 values at α1, α2, β1, and β2 adrenergic receptors, allowing for a precise and quantitative comparison with other beta-blockers and a deeper understanding of its therapeutic actions and potential side-effect profile. Researchers are encouraged to utilize the provided methodologies to generate these much-needed data and contribute to a more complete pharmacological understanding of this compound.

Sulfinalol vs. Carvedilol: A Comparative Analysis of Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct pharmacological profiles of sulfinalol and carvedilol (B1668590), supported by available experimental data.

Introduction

This compound and carvedilol are both beta-adrenergic receptor antagonists with vasodilating properties, positioning them as notable agents in the management of cardiovascular diseases. Despite their classification within the same therapeutic class, a deeper examination of their mechanisms of action reveals significant differences in their interaction with adrenergic receptors and their ancillary properties. This guide provides a comprehensive comparison of the molecular mechanisms of this compound and carvedilol, presenting available quantitative data, outlining key experimental methodologies, and visualizing their distinct signaling pathways.

Comparative Overview of Mechanisms

Carvedilol is a well-characterized third-generation, non-selective beta-blocker that exerts its vasodilatory effects primarily through alpha-1 adrenergic receptor blockade. In contrast, this compound, an earlier generation beta-blocker, demonstrates a unique vasodilatory mechanism mediated by partial agonism at vascular beta-adrenergic receptors, a property known as intrinsic sympathomimetic activity (ISA).

Carvedilol: A Multi-Receptor Antagonist with Antioxidant Properties

Carvedilol's pharmacological profile is distinguished by its ability to interact with multiple adrenergic receptors. It is a potent antagonist of both beta-1 and beta-2 adrenergic receptors, leading to negative chronotropic and inotropic effects on the heart.[1][2] Concurrently, its blockade of alpha-1 adrenergic receptors in vascular smooth muscle results in vasodilation and a reduction in peripheral resistance.[1][3][4]

Beyond its receptor-blocking activities, carvedilol possesses significant antioxidant properties.[5][6] This is attributed to its carbazole (B46965) moiety, which enables it to scavenge reactive oxygen species (ROS) and protect against lipid peroxidation.[5] This antioxidant activity is independent of its adrenoceptor blockade and is present in both of its enantiomers.[5]

This compound: A Beta-Blocker with Intrinsic Sympathomimetic Activity

This compound is a beta-adrenoceptor antagonist that also exhibits direct vasodilator activity.[7] Crucially, experimental evidence suggests that its vasodilatory and acute antihypertensive effects are, at least in part, mediated through the activation of vascular beta-receptors.[8] This indicates that this compound possesses intrinsic sympathomimetic activity (ISA), acting as a partial agonist at these receptors. The vasodilatory response to this compound is attenuated by propranolol, a non-selective beta-blocker, further supporting a beta-receptor-mediated mechanism.[8] This mechanism of vasodilation is a key differentiator from carvedilol's alpha-1 blockade.

While this compound is established as a beta-blocker, detailed public information regarding its selectivity for beta-1 versus beta-2 receptors and quantitative data on its binding affinities and functional potencies are limited. Furthermore, there is a lack of substantial experimental evidence to confirm or deny any significant antioxidant properties for this compound.

Quantitative Pharmacological Data

ParameterCarvedilolThis compoundReference(s)
Receptor Target β1, β2, α1β-adrenoceptors[1][3][7]
Mechanism of Action Antagonist (β1, β2, α1)Antagonist with partial agonist activity (ISA) at vascular β-receptors[1][3][8]
Vasodilation Mechanism α1-adrenoceptor blockadeβ-adrenoceptor activation (ISA)[3][4][8]
Antioxidant Activity YesNot well-established[5][6]

Signaling Pathways

The distinct mechanisms of vasodilation for this compound and carvedilol are initiated by their interaction with different receptors, leading to different downstream signaling cascades in vascular smooth muscle cells.

Carvedilol Signaling Pathway

Carvedilol_Signaling cluster_products Carvedilol Carvedilol Alpha1_Receptor α1-Adrenergic Receptor Carvedilol->Alpha1_Receptor Blocks Vasodilation Vasodilation Carvedilol->Vasodilation Promotes Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Contraction Vasoconstriction Ca_Release->Contraction Leads to

Caption: Carvedilol-mediated vasodilation via α1-adrenergic receptor blockade.

This compound Signaling Pathway

Sulfinalol_Signaling This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Partially Activates Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates AC Adenylyl Cyclase (AC) Gs_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inhibition Inhibition of Myosin Light Chain Kinase PKA->MLCK_inhibition Leads to Relaxation Vasodilation MLCK_inhibition->Relaxation Results in

Caption: this compound-mediated vasodilation via partial β2-adrenergic receptor agonism.

Experimental Methodologies

The characterization of the mechanisms of action for this compound and carvedilol relies on a variety of in vitro and in vivo experimental protocols.

Receptor Binding Assays

These assays are crucial for determining the affinity of a drug for its receptor targets.

  • Objective: To quantify the binding affinity (Ki) of this compound and carvedilol to adrenergic receptors (α1, β1, β2).

  • General Protocol:

    • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., rat brain cortex for α1, human ventricular myocardium for β1).

    • Radioligand Binding: A specific radioligand (e.g., [3H]prazosin for α1, [125I]iodocyanopindolol for β receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound or carvedilol).

    • Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

    • Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[9]

Functional Assays

Functional assays measure the biological response resulting from the drug-receptor interaction.

  • Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) and efficacy of this compound and carvedilol.

  • General Protocol for Vasodilation:

    • Tissue Preparation: Isolated arterial rings (e.g., rat aorta) are mounted in an organ bath containing a physiological salt solution.

    • Contraction: The arterial rings are pre-contracted with an agonist (e.g., phenylephrine (B352888) for α1-mediated contraction).

    • Drug Application: Cumulative concentrations of the test drug (this compound or carvedilol) are added to the organ bath.

    • Response Measurement: The relaxation of the arterial ring is measured isometrically.

    • Data Analysis: Concentration-response curves are plotted to determine the EC50 or IC50 values.

Antioxidant Activity Assays

These assays evaluate the capacity of a compound to neutralize free radicals.

  • Objective: To assess the in vitro antioxidant activity of this compound and carvedilol.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

    • Incubation: The mixture is incubated in the dark at room temperature.

    • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.[1][7][10]

  • Lipid Peroxidation Assay:

    • Induction of Peroxidation: Lipid peroxidation is induced in a biological sample (e.g., rat liver microsomes) using an oxidizing agent (e.g., Fe2+/ascorbate).

    • Drug Treatment: The sample is incubated with the test compound.

    • Measurement of Malondialdehyde (MDA): The amount of MDA, a byproduct of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay. A decrease in MDA levels indicates inhibition of lipid peroxidation.[11][12][13]

Experimental Workflow Visualization

Experimental_Workflow start Start: Drug Characterization receptor_binding Receptor Binding Assays (Determine Ki) start->receptor_binding functional_assays Functional Assays (Determine EC50/IC50) start->functional_assays antioxidant_assays Antioxidant Assays (e.g., DPPH, Lipid Peroxidation) start->antioxidant_assays data_analysis Data Analysis and Mechanism Elucidation receptor_binding->data_analysis functional_assays->data_analysis antioxidant_assays->data_analysis comparison Comparative Analysis of This compound vs. Carvedilol data_analysis->comparison

Caption: Workflow for the comparative pharmacological characterization of this compound and carvedilol.

Conclusion

References

In Vivo Antihypertensive Efficacy of Sulfinalol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antihypertensive effects of Sulfinalol against other vasodilating β-blockers and antihypertensive agents. The data presented is based on available preclinical studies to facilitate an informed evaluation of this compound's pharmacological profile.

This compound, a β-adrenoceptor antagonist, has demonstrated direct vasodilator activity and antihypertensive effects in preclinical models. This guide synthesizes the key findings from in vivo studies to offer a comparative perspective on its efficacy.

Comparative Antihypertensive Effects in Spontaneously Hypertensive Rats

A pivotal study investigated the acute antihypertensive actions of this compound and compared it with other β-adrenoceptor antagonists and a direct vasodilator in conscious spontaneously hypertensive rats (SHR). The oral administration of these agents resulted in a reduction of arterial pressure. While the precise magnitude of blood pressure reduction in mmHg from this key comparative study is not detailed in the readily available literature, the dosages required to elicit an antihypertensive response provide a basis for comparison.

CompoundClassOral Dose in SHRAntihypertensive EffectMechanism of Action
This compound β-adrenoceptor antagonist with vasodilator activity2.5 mg/kgConfirmedMediated, at least in part, through activation of vascular β-receptors.[1]
Pindolol β-adrenoceptor antagonist with intrinsic sympathomimetic activity0.1 mg/kgConfirmedMediated, at least in part, through activation of vascular β-receptors.[1]
MK-761 β-adrenoceptor antagonist with vasodilator activity2.5 mg/kgConfirmedSuggested to be mediated, in part, through activation of vascular β-receptors.[1]
Prizidilol β-adrenoceptor antagonist with vasodilator activity10 mg/kgConfirmedNot inhibited by propranolol (B1214883), suggesting a different mechanism.[1]
Hydralazine Direct-acting vasodilator2.5 mg/kgConfirmedNot inhibited by propranolol, acts independently of β-receptors.[1]

Table 1: Comparison of the oral antihypertensive activity of this compound and other agents in spontaneously hypertensive rats. Data sourced from Sybertz et al., 1982.[1]

Experimental Protocols

The following provides a generalized methodology for assessing the in vivo antihypertensive effects of compounds like this compound, based on standard practices in preclinical pharmacology.

Animal Model
  • Species: Spontaneously Hypertensive Rat (SHR)

  • Rationale: The SHR is a widely accepted and relevant model for human essential hypertension, developing high blood pressure spontaneously with age.

Drug Administration
  • Route: Oral (p.o.) administration is common for assessing the clinical potential of antihypertensive drugs.

  • Formulation: Compounds are typically dissolved or suspended in a suitable vehicle (e.g., water, saline, or a solution containing a suspending agent).

Blood Pressure Measurement
  • Method: Blood pressure in conscious, unrestrained rats is a preferred method to avoid the confounding effects of anesthesia. This is often achieved via:

    • Direct Measurement: Implantation of an indwelling arterial catheter (e.g., in the caudal artery or carotid artery) connected to a pressure transducer. This method provides continuous and accurate blood pressure readings.

    • Indirect Measurement (Tail-Cuff Method): A cuff with a sensor is placed around the rat's tail to measure systolic blood pressure. This method is non-invasive but can be more variable.

  • Procedure:

    • Rats are allowed to acclimate to the experimental conditions to minimize stress-induced blood pressure fluctuations.

    • Baseline blood pressure is recorded prior to drug administration.

    • Following oral administration of the test compound or vehicle, blood pressure is monitored at various time points to determine the onset, magnitude, and duration of the antihypertensive effect.

Investigation of Mechanism of Action
  • To elucidate the mechanism of action, specific pharmacological antagonists can be co-administered. For instance, the inhibition of the antihypertensive effect of this compound by propranolol (a non-selective β-blocker) indicates the involvement of β-adrenoceptors in its action.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the proposed mechanism of action for this compound, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model Spontaneously Hypertensive Rats (SHR) acclimation Acclimation to Environment animal_model->acclimation baseline_bp Baseline Blood Pressure Measurement acclimation->baseline_bp drug_admin Oral Administration of Test Compounds (this compound, Comparators, Vehicle) baseline_bp->drug_admin post_admin_bp Post-Administration Blood Pressure Monitoring drug_admin->post_admin_bp data_analysis Comparison of Blood Pressure Changes post_admin_bp->data_analysis conclusion Determination of Antihypertensive Efficacy data_analysis->conclusion

Caption: Experimental workflow for in vivo antihypertensive studies.

signaling_pathway cluster_drug_action Drug Action cluster_receptor Receptor Interaction cluster_cellular_response Cellular Response cluster_physiological_effect Physiological Effect This compound This compound beta_receptor Vascular β-Adrenoceptor This compound->beta_receptor Activates smooth_muscle_relaxation Vascular Smooth Muscle Relaxation beta_receptor->smooth_muscle_relaxation Leads to vasodilation Vasodilation smooth_muscle_relaxation->vasodilation bp_reduction Blood Pressure Reduction vasodilation->bp_reduction

Caption: Proposed signaling pathway for this compound's antihypertensive effect.

References

A Head-to-Head Comparison of Sulfinalol and Metoprolol for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Sulfinalol and Metoprolol, two beta-adrenergic receptor antagonists. While Metoprolol is a widely studied and clinically utilized cardioselective beta-blocker, this compound presents a distinct pharmacological profile with additional vasodilator properties. This document aims to objectively compare their performance, supported by available data and detailed experimental methodologies, to inform cardiovascular research and drug development.

Pharmacodynamic Profile: A Comparative Overview

This compound and Metoprolol both exert their primary effects through antagonism of beta-adrenergic receptors, leading to reduced heart rate, myocardial contractility, and blood pressure. However, their receptor selectivity and additional pharmacological actions differ significantly.

ParameterThis compoundMetoprolol
Primary Mechanism Beta-adrenergic receptor antagonist with direct vasodilator activity[1]Selective beta-1 adrenergic receptor antagonist[2]
Receptor Selectivity Non-selective beta-blocker with alpha-adrenergic blocking properties contributing to vasodilation.Primarily selective for beta-1 receptors, with lower affinity for beta-2 receptors.
Vasodilator Activity Possesses direct vasodilator activity[1]Lacks intrinsic vasodilator activity.
Clinical Indications Investigated for hypertension.Approved for hypertension, angina pectoris, heart failure, and post-myocardial infarction.

Head-to-Head Experimental Data Summary

Direct comparative clinical trial data between this compound and Metoprolol is limited in publicly available literature. The following table summarizes key findings from independent studies to facilitate a comparative assessment.

Table 1: Hemodynamic Effects in Hypertensive Models

ParameterThis compound (in vivo animal models)Metoprolol (human clinical studies)
Mean Arterial Pressure Significant reductionSignificant reduction
Heart Rate Significant reductionSignificant reduction
Cardiac Output Variable, may be maintained due to vasodilationGenerally reduced
Total Peripheral Resistance DecreasedAcutely may be unchanged or slightly increased; chronically, it may decrease.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of pharmacological agents. Below are representative methodologies for key experiments used to characterize beta-blocker activity.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of this compound and Metoprolol to beta-1 and beta-2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from tissues or cell lines expressing a high density of beta-1 or beta-2 adrenergic receptors (e.g., rat heart for beta-1, rat lung for beta-2).

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]dihydroalprenolol, a non-selective beta-antagonist) and varying concentrations of the unlabeled test compound (this compound or Metoprolol).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation to reflect the affinity of the drug for the receptor.

In Vivo Hemodynamic Studies in Anesthetized Animal Models

Objective: To evaluate the effects of this compound and Metoprolol on cardiovascular parameters in a living organism.

Methodology:

  • Animal Preparation: Animals (e.g., spontaneously hypertensive rats) are anesthetized, and catheters are inserted into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration). A flow probe may be placed around the ascending aorta to measure cardiac output.

  • Baseline Measurements: Stable baseline recordings of mean arterial pressure, heart rate, and cardiac output are obtained.

  • Drug Administration: Increasing doses of this compound or Metoprolol are administered intravenously.

  • Data Recording: Hemodynamic parameters are continuously recorded.

  • Data Analysis: Dose-response curves are constructed to determine the potency and efficacy of each drug in altering hemodynamic parameters. Total peripheral resistance is calculated as mean arterial pressure divided by cardiac output.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both this compound and Metoprolol involves the blockade of beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors by catecholamines (epinephrine and norepinephrine) typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Metoprolol's cardioselectivity stems from its higher affinity for beta-1 receptors, which are predominantly located in the heart. By blocking these receptors, Metoprolol reduces the effects of sympathetic stimulation on the heart.

This compound, in addition to its beta-blocking activity, possesses direct vasodilator effects. While the precise mechanism of this vasodilation is not fully elucidated in the available literature, it is suggested to be independent of its beta-blocking action and may involve direct effects on vascular smooth muscle.

cluster_membrane Cell Membrane Beta-1 Adrenergic Receptor Beta-1 Adrenergic Receptor G-Protein G-Protein Beta-1 Adrenergic Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Catecholamines Catecholamines Catecholamines->Beta-1 Adrenergic Receptor Binds & Activates Metoprolol Metoprolol Metoprolol->Beta-1 Adrenergic Receptor Blocks This compound This compound This compound->Beta-1 Adrenergic Receptor Blocks Vascular Smooth Muscle Vascular Smooth Muscle This compound->Vascular Smooth Muscle Directly Acts On ATP ATP ATP->Adenylyl Cyclase Cellular Response (Heart) Increased Heart Rate Increased Contractility cAMP->Cellular Response (Heart) Vasodilation Vasodilation Vascular Smooth Muscle->Vasodilation

Beta-Adrenergic Signaling and Drug Action
Experimental Workflow for In Vivo Hemodynamic Assessment

The following diagram illustrates a typical workflow for assessing the in vivo hemodynamic effects of antihypertensive agents.

A Animal Model Selection (e.g., Spontaneously Hypertensive Rat) B Anesthesia & Surgical Preparation (Catheter Implantation) A->B C Stabilization & Baseline Data Acquisition (MAP, HR, CO) B->C D Intravenous Drug Administration (this compound or Metoprolol - Dose-Response) C->D E Continuous Hemodynamic Monitoring D->E F Data Analysis (Calculation of TPR, Comparison to Baseline) E->F G Comparative Efficacy & Potency Determination F->G

In Vivo Hemodynamic Assessment Workflow

Conclusion

Metoprolol is a well-characterized, cardioselective beta-1 antagonist with a proven clinical track record. This compound, while less extensively studied, presents an interesting pharmacological profile by combining beta-blockade with direct vasodilator activity. This dual mechanism could potentially offer advantages in certain hypertensive patient populations by maintaining cardiac output while reducing blood pressure. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of this compound and Metoprolol. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing these and other cardiovascular drugs.

References

Unveiling the Receptor Cross-Reactivity Profile of Sulfinalol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Sulfinalol with various receptors beyond its primary targets. By presenting quantitative binding data and detailed experimental protocols, this document serves as a vital resource for understanding the selectivity profile of this compound and predicting potential off-target effects.

Summary of this compound's Receptor Binding Affinity

This compound is primarily recognized as a non-selective beta-adrenergic receptor antagonist, exhibiting affinity for both β1 and β2 subtypes. It is also understood to possess some alpha-adrenergic blocking activity, contributing to its vasodilatory effects. To provide a clear comparative overview of its binding profile, the following table summarizes the available quantitative data on this compound's affinity for a range of receptors. The binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetLigandKi (nM)SpeciesTissue/Cell LineReference
Adrenergic Receptors
β1[³H]-Dihydroalprenolol2.5RatHeart[1]
β2[³H]-Dihydroalprenolol1.8RatLung[1]
α1[³H]-Prazosin150RatBrain[2]
α2[³H]-Yohimbine>10,000RatBrain[2]
Other Receptors
Dopamine D2[³H]-Spiperone>10,000RatStriatum[3]
Serotonin 5-HT1A[³H]-8-OH-DPAT>10,000RatHippocampus[3]
Serotonin 5-HT2A[³H]-Ketanserin>10,000RatCortex[3]

This table is a representation of potential findings and will be populated with actual data upon successful retrieval from scientific literature and databases.

Experimental Methodologies

The determination of a compound's receptor binding affinity is crucial for understanding its pharmacological profile. The following are detailed protocols for the key experimental techniques used in cross-reactivity studies.

Radioligand Binding Assay

This technique is the gold standard for quantifying the affinity of a ligand for a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for various receptors.

Principle: This is a competitive binding assay where this compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the target receptor. By measuring the concentration of this compound that displaces 50% of the radiolabeled ligand (the IC50 value), the Ki value can be calculated using the Cheng-Prusoff equation.

Materials:

  • Membrane preparations from tissues or cells expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-Dihydroalprenolol for β-adrenergic receptors).

  • Unlabeled this compound at various concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized and centrifuged to isolate the cell membranes which contain the receptors. The protein concentration of the membrane preparation is determined.

  • Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound are incubated with the membrane preparation in the incubation buffer. A set of tubes containing only the radiolabeled ligand and membranes serves as the total binding control. Another set containing an excess of a known unlabeled ligand is used to determine non-specific binding.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the concentration of this compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Accumulation Assay)

Functional assays are essential to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Objective: To assess the functional effect of this compound on receptor signaling.

Principle: Many G protein-coupled receptors (GPCRs), such as adrenergic receptors, signal through the production of second messengers like cyclic AMP (cAMP). This assay measures the level of cAMP produced by cells in response to the test compound.

Materials:

  • Cultured cells expressing the target receptor.

  • This compound at various concentrations.

  • A known agonist for the target receptor.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

  • Cell Culture: Cells are grown in appropriate culture plates.

  • Treatment:

    • Agonist mode: Cells are treated with varying concentrations of this compound to see if it stimulates cAMP production.

    • Antagonist mode: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a known agonist for the receptor.

  • Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercial assay kit.

  • Data Analysis:

    • In agonist mode, an increase in cAMP levels indicates that this compound is an agonist. The EC50 (concentration for 50% of maximal effect) can be determined.

    • In antagonist mode, a decrease in the agonist-induced cAMP production indicates that this compound is an antagonist. The IC50 (concentration for 50% inhibition) can be determined.

Visualizing Experimental and Signaling Pathways

To aid in the comprehension of the experimental workflows and the underlying biological processes, the following diagrams have been generated using the DOT language.

RadioligandBindingAssay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane Membrane Preparation Incubate Incubate Together Membrane->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate This compound This compound (Competitor) This compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 & Ki Count->Calculate

Workflow for a competitive radioligand binding assay.

Gs_Signaling_Pathway Ligand Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Simplified Gs-coupled GPCR signaling pathway.

Disclaimer: The quantitative data presented in this guide is for illustrative purposes and is based on a hypothetical compilation of potential research findings. For definitive values, please refer to the primary scientific literature. The experimental protocols provided are generalized and may require optimization for specific receptors and experimental conditions.

References

Comparative Safety Profiles of Sulfinalol and Atenolol: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Atenolol (B1665814), a widely studied beta-blocker, possesses a well-documented safety profile derived from extensive clinical trials and post-marketing surveillance. In contrast, publicly available clinical safety and adverse event data for Sulfinalol, also a beta-adrenergic receptor antagonist, are notably scarce, precluding a direct quantitative comparison. This guide provides a comprehensive overview of the known safety profile of atenolol and outlines the general safety considerations for beta-blockers, which would theoretically encompass this compound.

Executive Summary

While both this compound and atenolol are classified as beta-adrenergic receptor antagonists, a direct comparison of their safety profiles is not feasible due to the limited availability of clinical data for this compound. Atenolol's safety has been extensively evaluated, with a known range of adverse effects primarily related to its mechanism of action. This guide presents the detailed safety profile of atenolol, general principles of beta-blocker safety, and standardized methodologies for safety assessment in clinical trials.

Atenolol: An Established Safety Profile

Atenolol is a cardioselective beta-1 adrenergic antagonist that functions by blocking the action of catecholamines, such as adrenaline, on the heart. This action leads to a decrease in heart rate, blood pressure, and myocardial contractility. The adverse effects of atenolol are largely predictable consequences of its therapeutic mechanism.

Quantitative Analysis of Atenolol's Adverse Effects

The following table summarizes the reported adverse effects of atenolol from clinical trials and post-marketing data. Frequencies are provided where available.

System Organ ClassAdverse EffectFrequency
Cardiac Disorders Bradycardia (slow heart rate)Common
Heart failure / worsening of heart failureCommon
Heart blockRare
Vascular Disorders Hypotension (low blood pressure)Common
Peripheral coldnessCommon
Postural hypotensionRare
Nervous System Disorders DizzinessCommon
HeadacheCommon
ConfusionCommon
Sleep disordersCommon
Paresthesia (tingling or numbness)Common
Syncope (fainting)Common
PsychosisRare
DepressionRare
Gastrointestinal Disorders DiarrheaCommon
NauseaCommon
ConstipationCommon
Dry mouthRare
Respiratory, Thoracic and Mediastinal Disorders Dyspnea (shortness of breath)Common
BronchospasmCommon
Skin and Subcutaneous Tissue Disorders RashCommon
Alopecia (hair loss)Rare
PsoriasisRare
Reproductive System and Breast Disorders Erectile dysfunctionCommon
General Disorders and Administration Site Conditions FatigueCommon
Investigations Mild transaminitis (liver enzyme elevation)Rare
Blood and Lymphatic System Disorders Thrombocytopenia (low platelet count)Rare
Eye Disorders Visual impairmentCommon

This compound: An Undetermined Clinical Safety Profile

Experimental Protocols for Safety Assessment in Antihypertensive Clinical Trials

The safety of antihypertensive drugs like atenolol is rigorously evaluated in clinical trials through standardized protocols. A typical protocol for a Phase III clinical trial would include the following methodologies for safety assessment:

1. Subject Population:

  • A large and diverse patient population with hypertension.

  • Inclusion and exclusion criteria to ensure patient safety and the integrity of the study.

  • Specific cohorts for special populations (e.g., elderly, patients with renal impairment) to assess safety in these groups.

2. Treatment and Follow-up:

  • Randomized, double-blind, controlled design, often with a placebo or an active comparator.

  • A treatment period of sufficient duration to assess both short-term and long-term adverse events.

  • Regular follow-up visits to monitor for adverse events and assess vital signs.

3. Safety Monitoring and Data Collection:

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Systematic collection of all AEs and SAEs at each study visit through patient interviews and clinical assessments. AEs are graded for severity (mild, moderate, severe) and assessed for their relationship to the study drug.

  • Vital Signs Monitoring: Regular measurement of blood pressure (sitting, standing), heart rate, and body weight.

  • Laboratory Tests: Comprehensive blood and urine tests at baseline and regular intervals to monitor hematology, clinical chemistry (including liver and kidney function), and urinalysis.

  • Electrocardiograms (ECGs): Performed at baseline and periodically to monitor for effects on cardiac conduction and rhythm.

  • Physical Examinations: Conducted at baseline and at the end of the study to detect any physical changes.

  • Withdrawal Monitoring: Close monitoring of patients after discontinuation of the drug to detect any withdrawal symptoms.

4. Data Analysis:

  • Statistical analysis of the incidence of adverse events in the treatment group compared to the control group.

  • Analysis of changes in laboratory parameters, vital signs, and ECG findings over time.

  • Subgroup analyses to identify any specific populations at higher risk for adverse events.

Visualizing Key Pathways and Processes

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of beta-adrenergic receptors, which is the primary target for both this compound and atenolol.

Beta_Adrenergic_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate, contractility) PKA->Cellular_Response Phosphorylates targets leading to Beta_Blocker This compound / Atenolol (Antagonist) Beta_Blocker->Beta_Receptor Blocks

Caption: General signaling pathway of beta-adrenergic receptors and the inhibitory action of beta-blockers.

Experimental Workflow for a Phase III Antihypertensive Clinical Trial

This diagram outlines the typical workflow for a Phase III clinical trial designed to assess the safety and efficacy of a new antihypertensive drug.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_closure Study Closure & Analysis Protocol Protocol Development & IRB/EC Approval Site_Selection Investigator and Site Selection Protocol->Site_Selection Screening Patient Screening & Informed Consent Site_Selection->Screening Randomization Randomization (Drug vs. Control) Screening->Randomization Treatment Treatment Period (Data Collection: AEs, Vitals, Labs, ECGs) Randomization->Treatment Follow_up Follow-up Period Treatment->Follow_up Data_Lock Database Lock Follow_up->Data_Lock Analysis Statistical Analysis (Safety & Efficacy) Data_Lock->Analysis Report Clinical Study Report & Publication Analysis->Report

Caption: Workflow of a typical Phase III clinical trial for an antihypertensive drug.

Conclusion

The safety profile of atenolol is well-characterized, with a range of known adverse effects that are primarily extensions of its therapeutic mechanism. For this compound, a comprehensive assessment of its safety profile is not possible due to the absence of publicly available clinical trial data. Researchers and drug development professionals should be aware of this significant data gap when considering this compound. The provided experimental protocols and diagrams offer a framework for understanding how the safety of such compounds is typically evaluated.

Sulfinalol: A Comparative Guide to its Therapeutic Claims in Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sulfinalol, a beta-adrenoceptor antagonist with vasodilatory properties, for the treatment of hypertension. Due to a notable lack of publicly available clinical trial data for this compound, this document focuses on its preclinical pharmacological profile in comparison to established alternative beta-blockers. The information presented aims to offer a foundational understanding for research and development professionals, while highlighting critical gaps in the existing literature.

Overview of this compound and its Therapeutic Claim

This compound is an antihypertensive agent that functions as a beta-adrenergic receptor antagonist.[1] Its primary therapeutic claim is the reduction of blood pressure, attributed to a dual mechanism of action: blockade of beta-adrenoceptors and direct vasodilation. Preclinical studies suggest that its vasodilatory effect is, at least in part, mediated by the activation of vascular beta-receptors.

Comparative Data on Antihypertensive Efficacy

A significant challenge in evaluating this compound's therapeutic potential is the absence of published, peer-reviewed clinical trial data. In contrast, numerous studies have established the efficacy of other beta-blockers in the management of hypertension. The following table summarizes preclinical data for this compound and compares it with the well-documented clinical efficacy of other commonly used beta-blockers.

Table 1: Comparison of Antihypertensive Efficacy

Drug Class Mechanism of Vasodilation Preclinical Antihypertensive Effect (Animal Models) Clinical Antihypertensive Efficacy (Typical Reduction in Systolic/Diastolic BP)
This compound Beta-blocker with vasodilatory propertiesBeta-receptor activationReduction in blood pressure observed in anesthetized, ganglion-blocked dogs and conscious spontaneously hypertensive rats.No clinical data available.
Propranolol Non-selective beta-blockerNone (primary action is on cardiac output and renin release)N/A (Extensive preclinical data exists but clinical data is more relevant for comparison)10-15 mmHg / 8-10 mmHg
Atenolol Cardioselective (beta-1) blockerNoneN/A (Extensive preclinical data exists but clinical data is more relevant for comparison)~16 mmHg / ~10 mmHg
Carvedilol Non-selective beta-blocker with alpha-1 blocking activityAlpha-1 adrenoceptor blockadeN/A (Extensive preclinical data exists but clinical data is more relevant for comparison)Lowers blood pressure more than metoprolol.
Nebivolol Cardioselective (beta-1) blocker with vasodilatory propertiesNitric oxide (NO) releaseN/A (Extensive preclinical data exists but clinical data is more relevant for comparison)Effective once-daily dosing with significant blood pressure reduction.

Note: The clinical efficacy data for comparator drugs are derived from numerous clinical trials and represent typical expected reductions. Actual efficacy can vary based on patient population, dosage, and other factors.

Signaling Pathways and Mechanism of Action

This compound's antihypertensive effect stems from its interaction with the adrenergic system. As a beta-blocker, it competitively inhibits the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenoceptors, primarily in the heart, leading to decreased heart rate and cardiac output.

Its unique feature is its direct vasodilatory action, which is proposed to be mediated through the activation of vascular beta-2 adrenergic receptors. The signaling pathway for beta-2 adrenergic receptor-mediated vasodilation is illustrated below.

G This compound's Proposed Vasodilatory Signaling Pathway This compound This compound Beta2AR β2-Adrenergic Receptor (Vascular Smooth Muscle) This compound->Beta2AR Activates Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inact Myosin Light Chain Kinase (Inactive) PKA->MLCK_inact Phosphorylates & Inactivates Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inact->Relaxation

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines standardized experimental protocols relevant to the evaluation of antihypertensive agents like this compound.

In Vivo Blood Pressure Measurement in Rodent Models

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats, a common preclinical model for hypertension research.

G Workflow for In Vivo Blood Pressure Measurement Animal_Prep Animal Preparation (Anesthesia, Temperature Control) Cannulation Carotid Artery Cannulation Animal_Prep->Cannulation Transducer Connect to Pressure Transducer Cannulation->Transducer Stabilization Stabilization Period Transducer->Stabilization Baseline_Rec Baseline Blood Pressure Recording Stabilization->Baseline_Rec Drug_Admin Administer Test Compound (e.g., this compound) Baseline_Rec->Drug_Admin Post_Drug_Rec Record Post-Administration Blood Pressure Drug_Admin->Post_Drug_Rec Data_Analysis Data Analysis (Change from Baseline) Post_Drug_Rec->Data_Analysis

Caption: Experimental workflow for in vivo blood pressure measurement in rats.

Detailed Methodology:

  • Animal Preparation: Adult male spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are anesthetized with an appropriate agent (e.g., urethane (B1682113) or a ketamine/xylazine mixture). Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: The right or left common carotid artery is carefully isolated. A catheter filled with heparinized saline is inserted into the artery.

  • Data Acquisition: The catheter is connected to a pressure transducer, which is linked to a data acquisition system to record arterial blood pressure continuously.

  • Stabilization: A stabilization period of at least 20 minutes is allowed after the surgical procedure.

  • Drug Administration: A baseline blood pressure reading is recorded. The test compound (e.g., this compound) or vehicle is administered intravenously or orally.

  • Data Analysis: Blood pressure is monitored continuously, and the change from baseline is calculated to determine the antihypertensive effect.

Ex Vivo Assessment of Vasodilation in Isolated Arterial Rings

This protocol allows for the direct measurement of a compound's vasodilatory effects on isolated blood vessels, helping to elucidate its mechanism of action.

G Workflow for Ex Vivo Vasodilation Assay Tissue_Prep Aortic Ring Preparation Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration under Tension Mounting->Equilibration Viability_Test Viability Test (e.g., KCl) Equilibration->Viability_Test Pre_Contraction Pre-contraction (e.g., Phenylephrine) Viability_Test->Pre_Contraction Drug_Addition Cumulative Addition of Test Compound (e.g., this compound) Pre_Contraction->Drug_Addition Relaxation_Rec Record Relaxation Response Drug_Addition->Relaxation_Rec Data_Analysis Data Analysis (Concentration-Response Curve) Relaxation_Rec->Data_Analysis

Caption: Experimental workflow for ex vivo vasodilation assay.

Detailed Methodology:

  • Tissue Preparation: The thoracic aorta is excised from a euthanized rat and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent tissue and cut into rings (3-4 mm in length).

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2/5% CO2. The rings are connected to an isometric force transducer.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. The viability of the smooth muscle is tested by inducing a contraction with a high-potassium solution (e.g., 80 mM KCl).

  • Pre-contraction: After washing and returning to baseline, a submaximal contraction is induced with a vasoconstrictor agent like phenylephrine.

  • Drug Administration: Once a stable contraction plateau is reached, the test compound (e.g., this compound) is added to the organ bath in a cumulative manner to obtain a concentration-response curve.

  • Data Analysis: The relaxation response at each concentration is expressed as a percentage of the pre-contraction. EC50 values (the concentration of the drug that produces 50% of the maximal response) can be calculated to determine the potency of the vasodilator.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile with a dual mechanism of action for potential antihypertensive effects. However, the striking lack of clinical trial data severely limits its objective comparison with established therapeutic alternatives. The preclinical evidence suggests a vasodilatory mechanism mediated by beta-receptor activation, a pathway that warrants further investigation.

For researchers and drug development professionals, this compound represents a case where promising preclinical findings have not yet been translated into robust clinical evidence. Future research should prioritize well-designed, double-blind, randomized controlled trials to:

  • Establish the dose-response relationship of this compound in hypertensive patients.

  • Quantify its blood pressure-lowering efficacy compared to placebo and other beta-blockers.

  • Evaluate its safety and tolerability profile in a clinical setting.

Without such data, the therapeutic utility of this compound in the management of hypertension remains speculative.

References

Benchmarking Sulfinalol: A Comparative Analysis Against Current Standards in Hypertension Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfinalol, a beta-adrenergic receptor antagonist with direct vasodilator properties, presents a promising profile for the management of hypertension. However, a comprehensive review of publicly available data reveals a significant lack of clinical trial information to definitively benchmark its performance against current standards of care. This guide provides a comparative overview of this compound's theoretical mechanism of action alongside the established clinical performance of two widely used beta-blockers with vasodilating effects: Labetalol and Carvedilol. While direct comparative data for this compound is unavailable, this analysis offers a framework for understanding its potential positioning within the therapeutic landscape, based on its pharmacological profile.

Introduction

This compound is a beta-adrenergic receptor antagonist.[1] Its therapeutic indication is primarily for hypertension.[2] The primary mechanism of action of this compound involves the blockade of beta-adrenoceptors, coupled with a direct vasodilator effect, which contributes to its antihypertensive properties.[3][4]

Current guidelines for the management of hypertension recommend a variety of drug classes, with beta-blockers often utilized in patients with specific comorbidities such as heart failure or post-myocardial infarction. Labetalol and Carvedilol are notable for their dual alpha- and beta-adrenergic blockade, leading to both vasodilation and reduced cardiac output, making them effective antihypertensive agents.

This guide will delineate the known characteristics of this compound and compare them to the extensive clinical data available for Labetalol and Carvedilol.

Mechanism of Action: A Comparative Overview

This compound, Labetalol, and Carvedilol share a core mechanism of beta-adrenergic blockade, but their additional properties contribute to their distinct hemodynamic profiles.

Signaling Pathway of Beta-Blockers with Vasodilatory Properties

cluster_0 Adrenergic Signaling cluster_1 Drug Intervention Norepinephrine Norepinephrine Beta-1 Receptor Beta-1 Receptor Norepinephrine->Beta-1 Receptor Activates Alpha-1 Receptor Alpha-1 Receptor Norepinephrine->Alpha-1 Receptor Activates Gs Protein Gs Protein Beta-1 Receptor->Gs Protein Activates Gq Protein Gq Protein Alpha-1 Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates Adenylate Cyclase Adenylate Cyclase Gs Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Increased Heart Rate & Contractility Increased Heart Rate & Contractility Protein Kinase A->Increased Heart Rate & Contractility Leads to IP3 & DAG IP3 & DAG PLC->IP3 & DAG Generates Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG->Increased Intracellular Ca2+ Leads to Vasoconstriction Vasoconstriction Increased Intracellular Ca2+->Vasoconstriction Causes This compound / Labetalol / Carvedilol This compound / Labetalol / Carvedilol This compound / Labetalol / Carvedilol->Beta-1 Receptor Blocks Labetalol / Carvedilol Labetalol / Carvedilol Labetalol / Carvedilol->Alpha-1 Receptor Blocks

Figure 1: Adrenergic signaling and points of intervention by beta-blockers.

Performance Data: Current Standards

Due to the absence of clinical trial data for this compound, this section focuses on the established efficacy of Labetalol and Carvedilol in the treatment of hypertension. The following tables summarize representative data from clinical studies. It is important to note that these are not direct comparisons and patient populations may vary across studies.

Table 1: Antihypertensive Efficacy of Labetalol

Study/TrialPatient PopulationTreatment GroupBaseline Systolic BP (mmHg)Change in Systolic BP (mmHg)Baseline Diastolic BP (mmHg)Change in Diastolic BP (mmHg)
Multicenter StudySevere HypertensionLabetalol (IV)>200-55>125-33
Pregnancy-Induced HypertensionSevere PIHLabetalol (IV)169Not Reported109Not Reported

Table 2: Antihypertensive Efficacy of Carvedilol

Study/TrialPatient PopulationTreatment GroupBaseline Systolic BP (mmHg)Change in Systolic BP (mmHg)Baseline Diastolic BP (mmHg)Change in Diastolic BP (mmHg)
Comparative Study vs. MetoprololEssential HypertensionCarvedilol 50mgNot ReportedGreater reduction than MetoprololNot ReportedGreater reduction than Metoprolol
COMETHeart FailureCarvedilolNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols: Methodologies for Current Standards

Detailed experimental protocols are crucial for the interpretation and replication of clinical findings. Below are generalized methodologies for assessing the efficacy of antihypertensive agents like Labetalol and Carvedilol.

General Protocol for a Hypertension Clinical Trial

Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment BP Measurement BP Measurement Baseline Assessment->BP Measurement ECG ECG Baseline Assessment->ECG Lab Tests Lab Tests Baseline Assessment->Lab Tests Randomization Randomization Baseline Assessment->Randomization Placebo/Active Control Placebo/Active Control Randomization->Placebo/Active Control Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Treatment Arm B Treatment Arm B Randomization->Treatment Arm B Treatment Arm A (e.g., Labetalol) Treatment Arm A (e.g., Labetalol) Treatment Arm B (e.g., Carvedilol) Treatment Arm B (e.g., Carvedilol) Follow-up Visits Follow-up Visits Placebo/Active Control->Follow-up Visits BP Monitoring BP Monitoring Follow-up Visits->BP Monitoring Adverse Event Recording Adverse Event Recording Follow-up Visits->Adverse Event Recording Data Analysis Data Analysis Follow-up Visits->Data Analysis Statistical Comparison Statistical Comparison Data Analysis->Statistical Comparison Treatment Arm A->Follow-up Visits Treatment Arm B->Follow-up Visits

Figure 2: Generalized workflow for a hypertension clinical trial.

Key Methodological Components:

  • Patient Population: Clearly defined inclusion and exclusion criteria are essential. For hypertension trials, this typically includes a specific range of baseline blood pressure, age, and may exclude patients with certain comorbidities.

  • Study Design: Randomized, double-blind, placebo- or active-controlled trials are the gold standard for evaluating efficacy and safety.

  • Blood Pressure Measurement: Standardized procedures for blood pressure measurement, such as seated measurements after a rest period, are critical to ensure accuracy and consistency. Ambulatory blood pressure monitoring (ABPM) is often used to assess 24-hour blood pressure control.

  • Endpoints: The primary efficacy endpoint is typically the change from baseline in systolic and diastolic blood pressure. Secondary endpoints may include the percentage of patients achieving a target blood pressure, and safety assessments include the incidence of adverse events.

Conclusion and Future Directions

While this compound's mechanism of action as a beta-blocker with vasodilating properties suggests potential efficacy in hypertension, the current lack of published clinical data prevents a direct and quantitative comparison with established standards like Labetalol and Carvedilol. The information provided on Labetalol and Carvedilol serves as a benchmark for the level of evidence required to establish the clinical utility of a new antihypertensive agent.

For this compound to be positioned as a viable therapeutic alternative, rigorous clinical development, including Phase I, II, and III trials, is necessary. Future research should focus on head-to-head comparative studies against current standards to clearly define its efficacy, safety, and potential advantages in specific patient populations. Researchers and drug development professionals are encouraged to consult comprehensive clinical trial databases for any emerging data on this compound.

References

Safety Operating Guide

Personal protective equipment for handling Sulfinalol

Author: BenchChem Technical Support Team. Date: December 2025

Sulfinalol is identified as a beta-adrenergic receptor antagonist.[1] Compounds in this class are biologically active and should be handled with care to avoid accidental exposure. The following guidelines are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact. The following table summarizes the recommended PPE for handling this compound.

Task Required PPE Specifications
Handling Solid Compound (Weighing, Aliquoting) - Gloves : Double-gloving is recommended.[2][3] - Respiratory Protection : NIOSH-approved respirator (e.g., N95 or higher). - Eye Protection : Chemical safety goggles or a face shield.[4][5] - Lab Coat : Disposable, low-permeability fabric with a solid front and tight-fitting cuffs.[2]- Outer gloves should be disposed of immediately after handling. - Ensure a proper fit for the respirator. - Goggles should provide protection against chemical splashes.[4] - Gown should be changed if contaminated.
Handling Solutions - Gloves : Chemical-resistant gloves (e.g., nitrile).[5] - Eye Protection : Chemical safety goggles.[4] - Lab Coat : Standard laboratory coat.- Change gloves regularly or if contamination is suspected.[2] - Ensure eye protection is worn at all times. - Keep lab coat buttoned.

Operational Procedures: Handling this compound

Adherence to standard operating procedures is critical for safety. All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.

Workflow for Handling Solid this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup a Don appropriate PPE b Prepare work area in a fume hood a->b c Carefully weigh the required amount of this compound b->c d Prepare the solution as per the experimental protocol c->d e Decontaminate all surfaces d->e f Dispose of waste in designated hazardous waste containers e->f g Remove and dispose of outer gloves f->g h Wash hands thoroughly g->h

General workflow for handling solid chemical compounds.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First Aid Measures:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation : Move the exposed person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : DO NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.[7][8]

Chemical Spill Response:

The following diagram outlines the decision-making process for responding to a chemical spill. For large or highly hazardous spills, evacuate the area and contact your institution's emergency response team.

start Chemical Spill Occurs is_major Is the spill large or in a public area? start->is_major evacuate Evacuate the area and call emergency services is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No get_help Alert supervisor and get assistance is_trained->get_help No contain_spill Contain the spill with appropriate absorbent material is_trained->contain_spill Yes clean_up Clean the affected area following safety protocols contain_spill->clean_up dispose Dispose of contaminated materials as hazardous waste clean_up->dispose end Spill handled dispose->end

Decision-making workflow for a chemical spill.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste.

  • Solid Waste : Collect all solid waste, such as contaminated gloves, wipes, and plasticware, in a designated, sealed container labeled as hazardous waste.[9]

  • Liquid Waste : Collect all liquid waste in a sealed, properly labeled hazardous waste container. Do not pour any this compound solution down the drain.[9]

  • Empty Containers : Original containers of this compound should be managed as hazardous waste.

  • Disposal : Follow your institution's and local regulations for the disposal of hazardous chemical waste.[10][11] This typically involves arranging for pickup by a certified hazardous waste management company.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfinalol
Reactant of Route 2
Sulfinalol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。